Methyltrioctylammonium chloride
Description
Properties
IUPAC Name |
methyl(trioctyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54N.ClH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBGEWXEAPTVCK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35675-86-6 (iodide), 22061-11-6 (Parent) | |
| Record name | Trioctylmethylammonium | |
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DSSTOX Substance ID |
DTXSID1044487 | |
| Record name | Methyltrioctylammonium chloride | |
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Molecular Weight |
404.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; [Alfa Aesar MSDS] | |
| Record name | Methyltrioctylammonium chloride | |
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CAS No. |
5137-55-3, 63393-96-4 | |
| Record name | Trioctylmethylammonium chloride | |
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| Record name | Trioctylmethylammonium | |
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| Record name | Methyltrioctylammonium chloride | |
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| Record name | 1-Octanaminium, N-methyl-N,N-dioctyl-, chloride (1:1) | |
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| Record name | Methyltrioctylammonium chloride | |
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| Record name | Methyltrioctylammonium chloride | |
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| Record name | Quaternary ammonium compounds, tri-C8-10-alkylmethyl, chlorides | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTRICAPRYLYLAMMONIUM CHLORIDE | |
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Foundational & Exploratory
Methyltrioctylammonium Chloride: A Technical Guide to its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyltrioctylammonium chloride, commercially known as Aliquat 336, is a quaternary ammonium (B1175870) salt with multifaceted applications stemming from its distinct chemical properties.[1][2] This technical guide provides an in-depth exploration of its primary mechanisms of action: as a potent antimicrobial agent and as a highly effective phase-transfer catalyst. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the underlying processes to serve as a comprehensive resource for the scientific community.
Antimicrobial and Biocidal Properties
As a member of the quaternary ammonium compound (QAC) family, this compound exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses.[3] The core mechanism of its biocidal action is the disruption of cellular membranes.[3]
Mechanism of Action: Membrane Disruption
The antimicrobial activity of this compound is primarily attributed to its cationic amphiphilic structure, which facilitates interaction with and subsequent disruption of microbial cell membranes. The positively charged quaternary nitrogen atom is electrostatically attracted to the negatively charged components of the microbial cell envelope, such as phospholipids (B1166683) and teichoic acids.[3] This initial binding is followed by the insertion of the long, hydrophobic octyl chains into the lipid bilayer.
This intercalation disrupts the structural integrity and fluidity of the membrane, leading to a cascade of detrimental effects:
-
Increased Membrane Permeability: The presence of the bulky quaternary ammonium salt within the lipid bilayer creates pores and destabilizes the membrane, leading to increased permeability.
-
Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential cytoplasmic contents, such as ions (e.g., K+), metabolites, and nucleic acids.
-
Dissipation of Membrane Potential: The disruption of the membrane leads to the dissipation of the proton motive force, which is crucial for cellular energy production and transport processes.
-
Enzyme Inactivation and Protein Denaturation: At higher concentrations, QACs can also lead to the denaturation of essential membrane-bound and cytoplasmic proteins, further contributing to cell death.
Quantitative Antimicrobial Activity Data
While specific minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) values for this compound against a broad range of microorganisms are not extensively reported in readily available literature, data for other structurally similar QACs provide a valuable reference. It is important to note that one study indicated that Aliquat 336 dissolved in octan-1-ol showed no inhibition on the growth of Pseudomonas putida in the context of in situ product extraction, suggesting that the formulation and application can significantly impact its antimicrobial efficacy.[4]
Table 1: Comparative Antimicrobial Activity of Quaternary Ammonium Compounds
| Compound | Microorganism | Activity Metric | Value (µM) |
| Benzyldimethyldodecylammonium chloride | Pseudomonas fluorescens | MIC | 20 mg/L |
| Benzyldimethyldodecylammonium chloride | Pseudomonas fluorescens | MBC | 10 mg/L |
| [C16py]Cl | Aspergillus fumigatus | IC50 | 12.78 |
| [C16py]Cl | Escherichia coli | IC50 | 13.2 |
| [C16py]Cl | Staphylococcus aureus | IC50 | 3.7 |
Note: This table presents data for other QACs to provide a general understanding of their potency. Actual values for this compound may vary.
Experimental Protocols for Assessing Antimicrobial Activity
The following are established protocols for evaluating the membrane-disrupting effects of antimicrobial compounds, which can be adapted for this compound.
1.3.1. Membrane Permeabilization Assay (Adapted from studies on other QACs)
This assay quantifies the extent of membrane damage by measuring the leakage of intracellular components.
-
Materials:
-
Bacterial culture (e.g., Escherichia coli, Staphylococcus aureus)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Propidium (B1200493) iodide (PI) solution (a fluorescent dye that only enters cells with compromised membranes)
-
Fluorometer or fluorescence microscope
-
-
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.5).
-
Add varying concentrations of this compound to the cell suspension.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Add propidium iodide to the suspension and incubate in the dark for 15 minutes.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 617 nm emission for PI).
-
An increase in fluorescence indicates membrane permeabilization.
-
1.3.2. Intracellular Potassium Release Assay
This method assesses membrane damage by measuring the leakage of intracellular potassium ions.
-
Materials:
-
Bacterial culture
-
Potassium-free buffer
-
This compound stock solution
-
Potassium-selective electrode or inductively coupled plasma mass spectrometer (ICP-MS)
-
-
Procedure:
-
Prepare a bacterial cell suspension in a potassium-free buffer as described above.
-
Add different concentrations of this compound.
-
Incubate for a specific time.
-
Centrifuge the samples to pellet the cells.
-
Measure the potassium concentration in the supernatant using a potassium-selective electrode or ICP-MS.
-
An increase in extracellular potassium concentration corresponds to membrane damage.
-
Phase-Transfer Catalysis
In the realm of chemical synthesis and industrial processes, this compound is widely utilized as a phase-transfer catalyst (PTC).[1] Its efficacy stems from its ability to facilitate reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.
Mechanism of Action: Anion Shuttling
The mechanism of phase-transfer catalysis by this compound involves the formation of an ion pair with a reactant anion from the aqueous phase. The lipophilic nature of the three octyl chains allows this ion pair to be extracted into the organic phase, where it can then react with the organic-soluble substrate. After the reaction, the catalyst cation is regenerated and can return to the aqueous phase to transport another reactant anion, thus completing the catalytic cycle.
Quantitative Data in Phase-Transfer Catalysis and Solvent Extraction
The efficiency of this compound as a phase-transfer catalyst and extractant is demonstrated in various applications.
Table 2: Applications of this compound in Solvent Extraction
| Application | Metal Ion | Organic Phase | Key Parameters | Extraction Efficiency |
| Zirconium Extraction | Zr(IV) | 6% Aliquat 336 in kerosene (B1165875) | 10 min contact time, O:A ratio 2:1 | >99.6% |
| Europium Extraction | Eu(III) | 1.5M Aliquat 336 in kerosene with 20% decanol | pH 3, 3M NaNO3 | 40.1% |
| Palladium & Platinum Separation | Pd(II), Pt(IV) | Aliquat 336 in kerosene | Varied concentrations and phase ratios | High separation factor achieved |
Table 3: Application of this compound in Catalysis
| Reaction | Substrate | Product | Catalyst System | Key Conditions | Outcome |
| CO2 Hydrogenation | CO2, H2 | Formate (B1220265) | Ruthenium PNP pincer catalyst with Aliquat 336 | Biphasic system (H2O/toluene), 90°C, 40 bar | Significant increase in formate yield with PTC |
Experimental Protocols for Solvent Extraction
The following is a generalized protocol for metal extraction using this compound, based on reported studies.
2.3.1. General Protocol for Metal Ion Extraction
-
Materials:
-
Aqueous solution containing the metal ion of interest at a known concentration.
-
This compound (Aliquat 336).
-
Organic diluent (e.g., kerosene, toluene).
-
Phase modifier (e.g., decanol), if necessary to prevent third phase formation.
-
Separatory funnels.
-
Shaker or magnetic stirrer.
-
Analytical instrument for metal ion quantification (e.g., ICP-MS, Atomic Absorption Spectroscopy).
-
-
Procedure:
-
Preparation of the Organic Phase: Prepare a solution of this compound in the chosen organic diluent at the desired concentration (e.g., 0.1 M). If required, add a phase modifier.
-
Extraction:
-
In a separatory funnel, mix a known volume of the aqueous metal ion solution with a specific volume of the prepared organic phase to achieve the desired aqueous to organic (A/O) phase ratio.
-
Agitate the mixture vigorously for a predetermined contact time (e.g., 10-30 minutes) using a shaker or stirrer to ensure thorough mixing and facilitate mass transfer.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the metal ion remaining in the aqueous phase (raffinate) using a suitable analytical technique.
-
The concentration of the metal ion in the organic phase can be calculated by mass balance.
-
-
Calculation of Extraction Efficiency:
-
Calculate the distribution coefficient (D) and the percentage of extraction (%E) using the following formulas:
-
D = [Metal]organic / [Metal]aqueous
-
%E = (D / (D + (Vaqueous / Vorganic))) * 100 where [Metal] is the concentration of the metal ion and V is the volume of the respective phase.
-
-
-
Conclusion
This compound is a versatile chemical compound with well-defined mechanisms of action that underpin its widespread applications. As an antimicrobial agent, it functions by disrupting the integrity of microbial cell membranes, leading to cell death. In chemical processes, it acts as an efficient phase-transfer catalyst, enabling reactions between immiscible reactants by shuttling anions across the phase boundary. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and professionals in the effective application and further investigation of this important quaternary ammonium salt.
References
- 1. Aliquat 336 - Wikipedia [en.wikipedia.org]
- 2. Aliquat® 336 [himedialabs.com]
- 3. Tailoring amphotericin B as an ionic liquid: an upfront strategy to potentiate the biological activity of antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors influencing the potential use of Aliquat 336 for the in situ extraction of carboxylic acids from cultures of Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of Methyltrioctylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of methyltrioctylammonium chloride, a quaternary ammonium (B1175870) salt with significant applications as a phase transfer catalyst, surfactant, and stabilizer in various chemical and pharmaceutical processes.[1][2] This document outlines detailed experimental protocols for its preparation and purification, along with a thorough description of the analytical techniques employed for its structural and physicochemical characterization.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the quaternization of trioctylamine (B72094) with methyl chloride.[3] This nucleophilic substitution reaction involves the alkylation of the tertiary amine, trioctylamine, by methyl chloride, leading to the formation of the desired quaternary ammonium salt.
Synthesis Workflow
The synthesis process follows a logical sequence of steps, from the initial reaction to the final purification of the product.
Experimental Protocol: Synthesis
This protocol is based on a patented method for the production of this compound.[4]
Materials:
-
Trioctylamine
-
Methyl chloride
-
Basic catalyst
-
Industrial alcohol (as solvent)
Procedure:
-
In a pressure reactor, combine trioctylamine and industrial alcohol.
-
Introduce a basic catalyst to the mixture.
-
Add methyl chloride to the reactor. The molar ratio of trioctylamine to methyl chloride should be approximately 0.95-1.10 : 1.05-0.98.[4]
-
Heat the reaction mixture to a temperature between 75-95 °C.[4]
-
Maintain the reaction pressure below 0.2 MPa.
-
Allow the reaction to proceed for 10-15 hours with stirring.[4]
-
After the initial reaction period, maintain the temperature at 84-95 °C for an additional 2-3 hours to ensure complete reaction.[4]
-
Cool the reaction mixture to room temperature. The crude product is then ready for purification.
Experimental Protocol: Purification
This purification procedure is adapted from established methods for quaternary ammonium salts.[5][6]
Materials:
-
Crude this compound
-
Chloroform
-
20% Sodium hydroxide (B78521) solution
-
20% Sodium chloride solution
-
Deionized water
Procedure:
-
Dissolve 50 g of the crude product in 100 mL of chloroform.[6]
-
Transfer the solution to a separatory funnel and wash with 200 mL of 20% sodium hydroxide solution for 10 minutes.[6]
-
Separate the organic layer and wash it with 200 mL of 20% sodium chloride solution for 10 minutes.[6]
-
Perform a final wash of the organic layer with a small volume of deionized water.[6]
-
Separate the organic layer and filter it through a dry filter paper to remove any residual water.[6]
-
Remove the chloroform under reduced pressure to yield the purified this compound.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and physicochemical properties.
Characterization Workflow
The characterization process employs a suite of analytical techniques to provide a complete profile of the compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₅H₅₄ClN |
| Molecular Weight | 404.16 g/mol |
| Appearance | Colorless to pale orange viscous liquid |
| Density | 0.884 g/mL at 25 °C |
| Melting Point | -20 °C |
| Boiling Point | 240 °C |
| Flash Point | >230 °F |
| Refractive Index | n20/D 1.4665 |
| Water Solubility | Partially insoluble |
| Stability | Stable, but hygroscopic and incompatible with strong oxidizing agents |
Spectroscopic Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
-
Experimental Protocol:
-
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Filter the solution to remove any particulate matter.
-
Instrumentation: A standard NMR spectrometer (e.g., Bruker 300 MHz or 500 MHz) can be used.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
-
Expected ¹H NMR Data: The ¹H NMR spectrum is expected to show signals corresponding to the protons of the methyl and octyl groups. The protons of the methyl group attached to the nitrogen will appear as a singlet, while the protons of the octyl chains will exhibit characteristic multiplets.
-
Expected ¹³C NMR Data: The ¹³C NMR spectrum will display distinct signals for the carbon atoms in the methyl and octyl groups. The chemical shifts will be influenced by their proximity to the positively charged nitrogen atom.
2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Experimental Protocol:
-
Sample Preparation: The spectrum can be obtained from a neat sample using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer (e.g., Perkin-Elmer) is suitable.
-
Data Acquisition: Acquire the spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Expected FTIR Data: The FTIR spectrum of this compound will be characterized by the following absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
| 2950-2850 | C-H stretching (alkyl chains) |
| 1470-1450 | C-H bending (alkyl chains) |
The absence of a broad band in the 3300-3500 cm⁻¹ region confirms the absence of N-H bonds, indicating the successful quaternization of the tertiary amine.[9]
2.3.3. Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the cation.
-
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is typically used.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
-
Expected Mass Spectrum Data: The mass spectrum should exhibit a prominent peak corresponding to the methyltrioctylammonium cation ([C₂₅H₅₄N]⁺) at an m/z (mass-to-charge ratio) of approximately 368.6.[9]
Thermal Analysis
2.4.1. Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the compound.
-
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA pan.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.
-
2.4.2. Differential Scanning Calorimetry (DSC)
DSC is used to determine thermal transitions such as melting and decomposition.
-
Experimental Protocol:
-
Sample Preparation: Seal a small, accurately weighed sample (5-10 mg) in a DSC pan.
-
Instrumentation: A differential scanning calorimeter is used.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow as a function of temperature.
-
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined experimental protocols and characterization data serve as a valuable resource for researchers and professionals working with this versatile quaternary ammonium salt. Adherence to these methodologies will ensure the reliable synthesis and thorough characterization of this compound for its various applications in research and industry.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. CN101503362A - Production process of tri-n-octyl methyl ammonium chloride - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
- 6. Methyl trioctyl ammonium chloride | 5137-55-3 [amp.chemicalbook.com]
- 7. Methyl trioctyl ammonium chloride | 5137-55-3 [chemicalbook.com]
- 8. Trioctyl Methyl Ammonium Chloride | CAS 5137-55-3 | 90% | 180kg/drum [painichemical.com]
- 9. This compound | Aliquat 336 Supplier [benchchem.com]
Aliquat 336 chemical and physical properties
An In-depth Technical Guide to the Core Chemical and Physical Properties of Aliquat 336
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aliquat 336, a quaternary ammonium (B1175870) salt, is a versatile compound with significant applications in organic synthesis and analytical chemistry, particularly as a phase transfer catalyst and a metal extraction reagent.[1][2] This technical guide provides a comprehensive overview of the core chemical and physical properties of Aliquat 336. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering precise data, experimental methodologies, and visual representations of its chemical structure and functional mechanisms. All quantitative data are summarized in structured tables for ease of comparison, and detailed, generalized experimental protocols for determining key physical properties are provided.
Chemical Identity
Aliquat 336 is a trade name for a mixture of methyltrioctyl/decylammonium chloride, with the C8 (octyl) chain being predominant.[1][2] It is also known by several other names, including Starks' catalyst.[1]
| Identifier | Value |
| IUPAC Name | N-Methyl-N,N-dioctyloctan-1-aminium chloride[1][3] |
| Synonyms | Starks' catalyst, Tricaprylmethylammonium chloride, Methyltrioctylammonium chloride[1][4] |
| CAS Number | 63393-96-4[1] |
| Molecular Formula | C₂₅H₅₄ClN[4] |
| Molecular Weight | 404.16 g/mol [1] |
Physicochemical Properties
Aliquat 336 is a viscous, colorless to pale yellow liquid at room temperature.[5] It is classified as an ionic liquid.[1]
Physical Properties
The physical properties of Aliquat 336 are summarized in the table below. These properties are crucial for its application in various experimental and industrial settings.
| Property | Value | Conditions |
| Appearance | Colorless to pale yellow viscous liquid | Room Temperature |
| Density | 0.884 g/cm³ | 25 °C[1] |
| Melting Point | -20 °C | |
| Boiling Point | 225 °C | [1] |
| Viscosity | 1500 mPa·s | 30 °C[1] |
| Flash Point | 113 °C | Closed cup[3] |
| Solubility | Partially soluble in water | [5] |
Chemical Structure
The chemical structure of Aliquat 336 consists of a central nitrogen atom bonded to three octyl chains and one methyl group, with a chloride counter-ion.
Experimental Protocols
The determination of the physicochemical properties of viscous liquids like Aliquat 336 requires specific experimental methodologies. The following are generalized protocols based on standard laboratory techniques.
Density Determination (Pycnometer Method)
-
Preparation : Clean and dry a pycnometer (a specific gravity bottle) and weigh it accurately (m₁).
-
Sample Introduction : Fill the pycnometer with Aliquat 336, ensuring no air bubbles are trapped. A gentle warming of the sample can reduce viscosity and facilitate the removal of air bubbles.
-
Equilibration : Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.
-
Volume Adjustment : Adjust the volume of the liquid to the pycnometer's calibration mark.
-
Weighing : Reweigh the pycnometer containing the sample (m₂).
-
Calibration : Repeat the procedure with a reference liquid of known density, such as deionized water, to determine the exact volume of the pycnometer.
-
Calculation : The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the volume of the pycnometer. For viscous materials with entrapped air, a dilution method with a suitable solvent may be necessary to obtain an accurate measurement.[6][7]
Melting Point Determination (Capillary Method)
-
Sample Preparation : A small amount of Aliquat 336 is introduced into a capillary tube.
-
Apparatus Setup : The capillary tube is attached to a thermometer and placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument.[8]
-
Heating : The apparatus is heated slowly and steadily.
-
Observation : The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. For a pure substance, this range should be narrow. Given Aliquat 336's low melting point, a cooling bath would be required.
Boiling Point Determination (Distillation Method)
-
Apparatus Setup : A standard distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Sample Introduction : A measured volume of Aliquat 336 and a few boiling chips are placed in the round-bottom flask.
-
Heating : The flask is heated gently.
-
Observation : The temperature is recorded when the liquid begins to boil and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.[9]
Viscosity Determination (Rotational Viscometer)
-
Instrument Setup : A rotational viscometer with a suitable spindle is selected based on the expected viscosity of Aliquat 336.
-
Sample Preparation : A sample of Aliquat 336 is placed in a container, and the viscometer spindle is immersed in the liquid to the specified depth.
-
Measurement : The spindle is rotated at a constant speed, and the torque required to overcome the viscous drag of the fluid is measured.
-
Calculation : The instrument's software or calibration charts are used to convert the torque reading into a viscosity value in units of millipascal-seconds (mPa·s) or centipoise (cP).[10]
Applications in Research and Development
Aliquat 336 is widely recognized for its role as a phase-transfer catalyst in organic synthesis.[5] It facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary.
Phase Transfer Catalysis Mechanism
The general mechanism of phase transfer catalysis involving Aliquat 336 can be illustrated as follows:
In this process, the quaternary ammonium cation (Q⁺) of Aliquat 336 pairs with the reactant anion (Y⁻) in the aqueous phase, forming an ion pair that is soluble in the organic phase. This ion pair then migrates into the organic phase, where the anion reacts with the organic substrate (RX). The resulting product (RY) remains in the organic phase, and the catalyst cation (Q⁺) pairs with the leaving group (X⁻) and returns to the aqueous phase to repeat the cycle.
Metal Extraction
Aliquat 336 is also employed as an extractant in hydrometallurgy for the recovery of various metals from aqueous solutions.[1] Its ability to form ion pairs with metal-anion complexes allows for their selective extraction into an organic phase.
Safety and Handling
Aliquat 336 is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed and causes severe skin burns and eye damage.[11] It is also very toxic to aquatic life with long-lasting effects.[11]
| Hazard Statement | Description |
| H301 | Toxic if swallowed |
| H314 | Causes severe skin burns and eye damage |
| H318 | Causes serious eye damage |
| H360 | May damage fertility or the unborn child |
| H373 | May cause damage to organs through prolonged or repeated exposure |
| H410 | Very toxic to aquatic life with long lasting effects |
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid release to the environment.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
If swallowed, immediately call a poison center or doctor.
Conclusion
Aliquat 336 is a quaternary ammonium salt with a unique combination of properties that make it highly valuable in various scientific and industrial applications. Its efficacy as a phase transfer catalyst and a metal extractant is well-established. This guide has provided a detailed overview of its core chemical and physical properties, along with generalized experimental protocols and a summary of its primary applications and safety considerations. A thorough understanding of these characteristics is essential for its safe and effective use in research and development.
References
- 1. Aliquat 336 - Wikipedia [en.wikipedia.org]
- 2. Aliquat® 336 [himedialabs.com]
- 3. Aliquat_336 [chemeurope.com]
- 4. Trioctylmethylammonium chloride | C25H54N.Cl | CID 21218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. azom.com [azom.com]
- 7. gardco.com [gardco.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants - Savant Labs [savantlab.com]
- 10. scribd.com [scribd.com]
- 11. littleflowercollege.edu.in [littleflowercollege.edu.in]
An In-depth Technical Guide to the Solubility of Methyltrioctylammonium Chloride in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Methyltrioctylammonium chloride, a quaternary ammonium (B1175870) salt widely known by its trade name Aliquat 336, is a versatile compound utilized across various chemical and pharmaceutical disciplines. Its efficacy as a phase transfer catalyst, extractant in hydrometallurgy, and component in ion-exchange resins is intrinsically linked to its solubility characteristics in organic media. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, presenting both qualitative and quantitative data. Furthermore, it outlines detailed experimental protocols for solubility determination and visualizes the logical workflow of this process.
Core Concepts in Solubility
The solubility of this compound is primarily dictated by its molecular structure: a positively charged nitrogen atom at the center of a tetrahedral arrangement, bonded to one methyl group and three octyl chains, with a chloride counter-ion. The long, nonpolar octyl chains confer significant lipophilicity, leading to its general miscibility with a wide array of organic solvents. Conversely, the ionic nature of the quaternary ammonium group and the chloride anion contributes to its limited solubility in water.
Quantitative Solubility Data
The following tables summarize the available quantitative and semi-quantitative solubility data for this compound in various common organic solvents. This data has been compiled from technical data sheets and scholarly articles to provide a comparative overview.
Table 1: Quantitative Solubility of this compound in Select Organic Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 g of Solvent) |
| Benzene | 8 | 100 |
| 30 | 100 | |
| 60 | 100 | |
| Chloroform | 0 | 100 |
| 8 | 100 | |
| 30 | 100 | |
| 60 | 100 | |
| Isopropanol | 0 | 100 |
| 8 | 100 | |
| 30 | 100 | |
| 60 | 100 | |
| Kerosene | 0 | 100 |
| 8 | 100 | |
| 30 | 100 | |
| 60 | 100 | |
| Water | 30 | 0.12 |
| 60 | 0.2 |
Data sourced from a technical data sheet.
Table 2: Semi-Quantitative and Minimum Solubility of this compound at 20°C [1]
| Solvent | Qualitative Solubility | Minimum Solubility (mg/mL) |
| Acetone | +++ | - |
| Ethanol | +++ | 83.2 |
| 2-Propanol | +++ | 110.0 |
| Ethyl Acetate | +++ | 55.0 |
| Toluene | +++ | 56.2 |
| Acetonitrile | ++ | ~40 |
| Hexane | + | ~11 |
Key:
-
+++ : Very soluble
-
++ : Soluble
-
+ : Sparingly soluble
Experimental Protocols for Solubility Determination
The determination of the solubility of a viscous liquid like this compound in an organic solvent requires a precise and methodical approach. The following protocol is a generalized method that can be adapted for various solvent systems.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (analytical grade)
-
Organic solvent of interest (HPLC grade or higher)
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to ±0.0001 g)
-
Calibrated positive displacement pipettes or syringes
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE, 0.22 µm pore size)
-
Volumetric flasks
-
A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC with a suitable detector, or an ion chromatograph)
Procedure:
-
Preparation of Supersaturated Solutions: In a series of glass vials, add an excess amount of this compound to a known volume or mass of the organic solvent. The "excess" should be sufficient to ensure that a saturated solution is formed with undissolved solute remaining.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired experimental temperature. Allow the mixtures to equilibrate for an extended period (typically 24-48 hours) with continuous agitation to ensure that saturation is achieved.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for several hours (e.g., 12-24 hours) to allow the undissolved this compound to settle, leaving a clear supernatant of the saturated solution.
-
Sample Extraction and Filtration: Carefully withdraw a precise volume of the clear supernatant using a pre-warmed or pre-cooled pipette or syringe to match the equilibration temperature. Immediately pass the extracted sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any microscopic, undissolved droplets.
-
Gravimetric Analysis (for non-volatile solvents):
-
Record the mass of the filtered saturated solution.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) at a temperature that will not cause decomposition of the this compound.
-
Once the solvent is fully removed, weigh the remaining this compound.
-
Calculate the solubility in g/100 g of solvent.
-
-
Quantitative Analysis (for volatile solvents or for higher accuracy):
-
Dilute the filtered saturated solution in the volumetric flask to a known volume with the same organic solvent.
-
Determine the concentration of the this compound in the diluted solution using a pre-calibrated analytical method. Suitable methods include:
-
UV-Vis Spectrophotometry: If the compound has a chromophore or can be derivatized to produce one.
-
High-Performance Liquid Chromatography (HPLC): With a suitable detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
-
Ion Chromatography (IC): To determine the concentration of the chloride anion.
-
-
Calculate the original concentration in the saturated solution, and from this, the solubility in the desired units (e.g., g/L, mol/L, or g/100 g of solvent).
-
-
Data Reporting: Report the solubility as the average of at least three independent measurements, along with the standard deviation, the experimental temperature, and the analytical method used.
Visualization of Experimental Workflow
The logical flow of determining and presenting solubility data can be visualized as follows:
Caption: A flowchart of the experimental workflow for determining solubility.
Conclusion
This compound exhibits high solubility in a wide range of polar and non-polar organic solvents, a characteristic that underpins its utility in diverse chemical applications. This guide provides a centralized resource of its known solubility data and a robust experimental protocol for its determination. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these solubility properties is paramount for optimizing reaction conditions, designing effective extraction processes, and formulating new materials.
References
Understanding the role of Aliquat 336 as a phase transfer catalyst
An In-Depth Technical Guide to Aliquat 336 as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aliquat 336, also known as Starks' catalyst, is a quaternary ammonium (B1175870) salt that is widely utilized as a phase transfer catalyst (PTC) in a multitude of organic syntheses.[1][2] Its chemical name is methyltrioctylammonium chloride, and it consists of a mixture of C8 (octyl) and C10 (decyl) chains, with the C8 chain being predominant.[1][2] This compound is a viscous, colorless to pale yellow liquid at room temperature and is recognized for its role in facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[3]
Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that enhances reaction rates by transporting a reactant from one phase into another where the reaction can proceed more readily.[4] In a typical biphasic system, an aqueous-soluble nucleophile is transferred to an organic phase to react with an organic-soluble substrate.[5] Aliquat 336 is particularly effective in this role due to its molecular structure: a positively charged nitrogen atom (the quaternary ammonium cation) surrounded by long, lipophilic alkyl chains.[3] This structure allows it to be soluble in both aqueous and organic solvents, enabling it to transport anions from the aqueous phase into the organic phase.[6]
Core Mechanism of Action
The fundamental principle behind Aliquat 336's catalytic activity is its ability to form an ion pair with an anion from the aqueous phase. This new, bulkier ion pair is soluble in the organic phase, allowing the anion to react with the organic substrate. The general mechanism can be broken down into the following key steps:
-
Anion Exchange: At the interface of the aqueous and organic phases, the quaternary ammonium cation (Q+) of Aliquat 336 exchanges its original anion (typically chloride, X-) for the reactant anion (Y-) from the aqueous phase.
-
Phase Transfer: The newly formed ion pair (Q+Y-) is sufficiently lipophilic to migrate from the interface into the bulk of the organic phase.
-
Organic Reaction: Within the organic phase, the reactant anion (Y-) is now in close proximity to the organic substrate (RX) and can undergo the desired reaction (e.g., nucleophilic substitution) to form the product (RY). The anion of the substrate (X-) is now paired with the catalyst cation (Q+X-).
-
Catalyst Regeneration: The catalyst ion pair (Q+X-) migrates back to the aqueous-organic interface, where the Q+ cation can exchange its X- anion for another Y- anion from the aqueous phase, thus completing the catalytic cycle.
References
An In-depth Technical Guide to the Safety and Handling of Trioctylmethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Trioctylmethylammonium chloride (CAS No. 5137-55-3), a quaternary ammonium (B1175870) salt widely used as a phase-transfer catalyst and surfactant in various laboratory and industrial applications. Adherence to strict safety protocols is essential when working with this compound due to its toxic and corrosive properties.
Chemical and Physical Properties
Trioctylmethylammonium chloride, also known as Aliquat 336, is a viscous liquid at room temperature. Its physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C25H54ClN |
| Molecular Weight | 404.16 g/mol [1][2] |
| Appearance | Colorless to light orange/yellow viscous liquid[1][2][3][4] |
| Density | 0.884 g/mL at 25 °C[1][2][4][5][6] |
| Melting Point | -20 °C[1][4][6][7] |
| Boiling Point | Approximately 240 °C[1][4][6] |
| Flash Point | >110 °C (>230 °F)[1][6][8] |
| Solubility | Partially insoluble in water. Soluble in chloroform (B151607) and hexanes.[6] |
| Stability | Stable under normal temperatures and pressures. Hygroscopic.[4][5][6] |
| Incompatibilities | Strong oxidizing agents.[4][5][6] |
Hazard Identification and GHS Classification
Trioctylmethylammonium chloride is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is toxic if swallowed and causes severe skin burns and eye damage.[9][10]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[3][9][11] |
| Skin Corrosion/Irritation | 1 | H314: Causes severe skin burns and eye damage[9][11] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[10][11] |
| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child[9] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure[9] |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life[11] |
| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[9][10][11] |
Toxicological Data
The acute toxicity of Trioctylmethylammonium chloride has been evaluated in animal studies. The primary routes of exposure are oral and dermal contact.
| Test | Species | Route | Value | Classification |
| LD50 | Rat | Oral | 223 mg/kg[5][12][13] | Toxic |
| LD50 | Mouse | Oral | 280 mg/kg[5][13] | Toxic |
| Standard Draize Test | Rabbit | Skin | 0.5 mL | Severe[5][13] |
Experimental Protocols
The toxicity data presented above are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (LD50) - Based on OECD Guideline 401
The acute oral toxicity test provides information on the health hazards likely to arise from a single oral exposure to a substance.[14] The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[14]
Methodology:
-
Test Animals: Healthy, young adult rodents (commonly rats) are used.[14] Animals are acclimatized to laboratory conditions before the test.[14]
-
Fasting: Animals are fasted prior to administration of the test substance to promote absorption.[14]
-
Dose Administration: The test substance is administered in a single dose by gavage.[14] Several groups of animals are treated with different dose levels.[14]
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[14]
-
Necropsy: All animals (those that die during the test and survivors at the end) undergo a gross necropsy to identify any pathological changes.[14]
-
Data Analysis: The LD50 value is calculated from the dose-response data.
Acute Dermal Irritation (Draize Test) - Based on OECD Guideline 404
The acute dermal irritation test assesses the potential of a substance to cause irritation or corrosion when applied to the skin.[15][16]
Methodology:
-
Test Animals: Albino rabbits are the preferred species for this test.[17]
-
Preparation: The fur on the backs of the animals is clipped 24 hours before the test.
-
Dose Application: A small amount of the test substance (0.5 mL for liquids) is applied to a small area of the skin and covered with a gauze patch.[17] An untreated area of skin serves as a control.[17]
-
Exposure: The exposure duration is typically 4 hours.[17]
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[15] The severity of the reactions is scored.
-
Data Analysis: The mean scores for erythema and edema are calculated to determine the irritation potential of the substance.
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict adherence to safety precautions is mandatory when handling Trioctylmethylammonium chloride.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[11] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber).[11] |
| Protective clothing, including a lab coat and, if necessary, an apron or coveralls.[11] | |
| Respiratory Protection | If ventilation is inadequate or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.[10][11] |
First Aid Measures
In case of exposure, immediate medical attention is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9][11][18] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9][10][18] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][10][11][18] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][11][18] |
Firefighting and Accidental Release Measures
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11][12]
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[5][12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11][12]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 5.2). Ensure adequate ventilation.[9][11][18]
-
Environmental Precautions: Prevent the substance from entering drains and waterways.[9][11][18]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[9][10][18] Do not use combustible materials, such as sawdust.
Visual Guides to Safety and Toxicology
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of Trioctylmethylammonium chloride.
Experimental Workflow for Acute Toxicity Assessment
This diagram outlines a generalized workflow for conducting an acute toxicity study, such as an LD50 or dermal irritation test.
Mechanism of Toxicity for Quaternary Ammonium Compounds
The toxicity of Trioctylmethylammonium chloride, as a quaternary ammonium compound (QAC), is primarily attributed to its ability to disrupt cell membranes. The cationic head group interacts with the negatively charged components of the cell membrane, while the long alkyl chains penetrate the hydrophobic core, leading to a loss of membrane integrity and cell death.[19]
References
- 1. Methyl trioctyl ammonium chloride | CAS 5137-55-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Trioctyl Methyl Ammonium Chloride | CAS 5137-55-3 | 90% | 180kg/drum [painichemical.com]
- 3. Trioctylmethylammonium chloride | C25H54N.Cl | CID 21218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. trioctylmethylammonium chloride | CAS#:5137-55-3 | Chemsrc [chemsrc.com]
- 6. Methyl trioctyl ammonium chloride | 5137-55-3 [chemicalbook.com]
- 7. Methyl trioctyl ammonium chloride | 5137-55-3 | FM40690 [biosynth.com]
- 8. 甲基三辛基氯化铵 ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. echemi.com [echemi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. RTECS NUMBER-BR8575000-Chemical Toxicity Database [drugfuture.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. oecd.org [oecd.org]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Part 1: Technical Guide for CAS 5137-55-3 (Trioctylmethylammonium chloride)
It appears there has been a misunderstanding in the initial query. The provided CAS number, 5137-55-3, corresponds to Trioctylmethylammonium chloride , a quaternary ammonium (B1175870) salt primarily used as a phase transfer catalyst in industrial chemistry. This compound is not typically studied in the context of drug development or biological signaling pathways.
However, the detailed requirements of your request—specifically the focus on researchers in drug development, signaling pathways, and experimental protocols—strongly suggest an interest in a pharmacologically active substance. A compound that fits these requirements and is sometimes a subject of confusion is Rimonabant , a cannabinoid receptor antagonist.
Therefore, this technical guide is presented in two parts. The first part provides the properties and structure for CAS number 5137-55-3, Trioctylmethylammonium chloride, to directly address your query. The second, more detailed part, focuses on Rimonabant, which aligns with the specified audience and core requirements of your request.
Trioctylmethylammonium chloride, also known by the trade name Aliquat 336, is a quaternary ammonium salt. It is widely used in organic synthesis as a phase transfer catalyst, facilitating reactions between reactants in different phases (e.g., aqueous and organic).[1][2] Its surfactant properties also make it useful in other industrial applications.[3]
Chemical Structure
Physicochemical and General Properties
| Property | Value |
| IUPAC Name | methyl(trioctyl)azanium;chloride[4] |
| Synonyms | Aliquat 336, Methyltrioctylammonium chloride, TOMAC[4][] |
| Molecular Formula | C25H54ClN[] |
| Molecular Weight | 404.16 g/mol [6] |
| Appearance | Viscous colorless to pale orange liquid[7] |
| Melting Point | -20 °C[7] |
| Boiling Point | 240 °C[7] |
| Density | 0.884 g/mL at 25 °C[7] |
| Solubility | Soluble in chloroform (B151607) and hexanes; partially insoluble in water[7] |
Experimental Protocols
Purification Method:
A common experimental protocol involving Trioctylmethylammonium chloride is its purification. A 30% (v/v) solution of Aliquat 336 in benzene (B151609) can be washed twice with an equal volume of 1.5M hydrobromic acid (HBr). This procedure is used to prepare the catalyst for specific applications by ensuring its purity.
Part 2: In-Depth Technical Guide for Rimonabant
Rimonabant (also known as SR141716) is a selective antagonist of the cannabinoid type 1 (CB1) receptor.[8][9] It was initially developed as an anti-obesity drug but was later withdrawn from the market due to psychiatric side effects.[10][11] Despite its withdrawal, Rimonabant remains a valuable research tool for studying the endocannabinoid system.[12]
Chemical Structure
Physicochemical and Pharmacological Properties
| Property | Value |
| IUPAC Name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide[11] |
| CAS Number | 168273-06-1 (free base), 158681-13-1 (HCl salt)[11][13] |
| Molecular Formula | C22H21Cl3N4O[11] |
| Molecular Weight | 463.8 g/mol (free base), 500.25 g/mol (HCl salt)[11][13] |
| Appearance | White to beige powder[14] |
| Solubility | DMSO: 20 mg/mL[14] |
| Mechanism of Action | Selective CB1 receptor antagonist/inverse agonist[10][11] |
| Binding Affinity (Ki) | 1.8 nM for CB1 receptor[15][16] |
Signaling Pathways
Rimonabant, as a CB1 receptor antagonist/inverse agonist, modulates several intracellular signaling pathways. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.
Upon activation by endocannabinoids, the CB1 receptor typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and inhibits calcium channels.[17] Rimonabant blocks these effects. By acting as an inverse agonist, it can also reduce basal activity of the receptor.[11][12]
Experimental Protocols
1. Synthesis of Rimonabant:
A common synthetic route for Rimonabant involves several key steps.[18][19] The following is a generalized workflow:
References
- 1. nbinno.com [nbinno.com]
- 2. This compound ≥97.0 (AT) Trioctylmethylammonium chloride [sigmaaldrich.com]
- 3. CAS 5137-55-3: Trioctylmethylammonium chloride [cymitquimica.com]
- 4. Trioctylmethylammonium chloride | C25H54N.Cl | CID 21218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 5137-55-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. 5137-55-3 | CAS DataBase [m.chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rimonabant - Wikipedia [en.wikipedia.org]
- 11. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medkoo.com [medkoo.com]
- 14. Rimonabant = 98 HPLC 158681-13-1 [sigmaaldrich.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. mdpi.com [mdpi.com]
- 18. asianpubs.org [asianpubs.org]
- 19. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Commercial Availability and Purity of Methyltrioctylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyltrioctylammonium chloride, a quaternary ammonium (B1175870) salt, is a versatile compound with significant applications in pharmaceutical research and development, primarily as a phase transfer catalyst and an ion-pairing agent. Its efficacy in these roles is intrinsically linked to its purity. This technical guide provides a comprehensive overview of the commercial availability of this compound, details its typical purity specifications, and outlines detailed experimental protocols for its analysis. The guide is intended to assist researchers, scientists, and drug development professionals in sourcing and verifying the quality of this critical reagent for their applications.
Commercial Availability
This compound is readily available from a variety of chemical suppliers, catering to different scales of research and manufacturing needs, from laboratory benchtop quantities to bulk industrial supply. It is commonly marketed under several synonyms, including Aliquat® 336, tricaprylylmethylammonium chloride, and TOMAC.[1][2] The product is typically supplied as a viscous, colorless to pale yellow or orange liquid.[2][3]
It is important for researchers to note that some commercial products, particularly those referred to as Aliquat® 336, may be a mixture of C8 and C10 alkyl chains, with the C8 chain being predominant.[4][5] For applications requiring high specificity, it is crucial to source this compound that is explicitly stated to be composed of C8 chains.[4]
A summary of representative commercial suppliers and their offered purities is presented in Table 1.
Table 1: Commercial Availability and Purity of this compound
| Supplier | Product Name/Synonym | Stated Purity |
| AB Enterprises | Methyl Trioctyl Ammonium Chloride | High-purity |
| Sigma-Aldrich | This compound | ≥97.0% (AT)[6] |
| MedChemExpress | Methyl trioctyl ammonium chloride | 98.0%[7] |
| TCI America | Methyltri-n-octylammonium Chloride | ≥95.0% (T)[8] |
| J & K SCIENTIFIC LTD. | This compound | 99%[9] |
| Meryer (Shanghai) Chemical Technology Co., Ltd. | This compound | 99%[9] |
| Hubei Shishun Biotechnology Co. Ltd. | methyltrioctylammoniumchloride | 99% HPLC[9] |
| Hangzhou Aiken New Materials Co., Ltd. | Methyl trioctyl ammonium chloride | 90%/98%[9] |
| GTI Laboratory Supplies | This compound | 92.8%[10] |
Purity and Impurities
The purity of this compound is a critical parameter that can significantly impact its performance in sensitive applications. Commercially available grades typically range from 90% to over 99%.[9] The primary impurities can originate from the synthesis process and subsequent handling and storage.
Synthesis and Potential Impurities
The most common synthesis route for this compound is the quaternization of trioctylamine (B72094) with methyl chloride.[3]
Synthesis Reaction:
(CH₃(CH₂)₇)₃N + CH₃Cl → [ (CH₃(CH₂)₇)₃NCH₃ ]⁺Cl⁻
Based on this synthesis, potential impurities may include:
-
Unreacted Trioctylamine: A tertiary amine that did not undergo quaternization.
-
Other Alkylated Species: Quaternary ammonium salts with different alkyl chain lengths if the starting trioctylamine is not pure.
-
Residual Solvents: Solvents used during the synthesis and purification process.
-
Water: Due to the hygroscopic nature of the compound.[2]
-
Starting Material for Trioctylamine Synthesis: Impurities carried over from the synthesis of the trioctylamine precursor.
A certificate of analysis for a representative batch of Trioctylmethylammonium Chloride is summarized in Table 2.
Table 2: Representative Certificate of Analysis Data
| Test | Specification | Result |
| Purity (HPLC) | >95% | 99.62% (ELSD)[11] |
| Appearance | White to Dark Brown Thick Oil to Low-Melting Solid | Dark Yellow to Dark Beige Thick Oil to Gel[11] |
| NMR | Conforms to Structure | Conforms[11] |
| Elemental Analysis | Conforms | %C: 73.05, %H: 13.58, %N: 3.52[11] |
| Mass Spectrometry (MS) | Conforms to Structure | Conforms[11] |
| Chloride Content | Report Result | 8.8%[11] |
| Water Content | ~1% (Typical) | Not specified in this CoA |
Quality Control Workflow
A robust quality control process is essential to ensure the purity and consistency of this compound. The following diagram illustrates a typical workflow from raw material sourcing to final product release.
Caption: Quality Control Workflow for this compound.
Experimental Protocols for Purity Determination
Accurate determination of the purity of this compound is crucial. The following sections provide detailed methodologies for common analytical techniques.
Potentiometric Titration
Potentiometric titration is a widely used and robust method for the quantification of quaternary ammonium compounds.[12]
Principle: This method involves the titration of the cationic quaternary ammonium salt with a standardized anionic surfactant, such as sodium lauryl sulfate (B86663) (SLS). The endpoint is detected potentiometrically using an ion-selective electrode that responds to the change in the concentration of the quaternary ammonium cation in solution.
Apparatus and Reagents:
-
Automatic titrator with a surfactant-selective electrode or a silver/silver chloride (Ag/AgCl) reference electrode.[13][12]
-
Standardized 0.004 M Sodium Lauryl Sulfate (SLS) solution.[14]
-
Borate (B1201080) buffer solution (pH 10).[14]
-
Triton™ X-100 solution (non-ionic surfactant, to prevent precipitation on the electrode).[14]
-
Deionized water.
-
Analytical balance, volumetric flasks, pipettes, and beakers.
Procedure:
-
Sample Preparation: Accurately weigh a quantity of the this compound sample expected to contain 0.02 – 0.06 mmol of the active ingredient into a 100 mL beaker.[15]
-
Dissolve the sample in 50 mL of deionized water.
-
Add 10 mL of the borate buffer solution (pH 10).[15]
-
Add 0.5 mL of Triton™ X-100 solution.[15]
-
Titration: Place the beaker on a magnetic stirrer and immerse the electrode and the titrator's dispensing tip into the solution.
-
Titrate with the standardized 0.004 M SLS solution. The titrator will automatically add the titrant and record the potential.
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant added). Modern automatic titrators will automatically identify this endpoint.
Calculation: The purity of this compound can be calculated using the following formula:
Purity (%) = (V × M × MW) / (W × 10)
Where:
-
V = Volume of SLS solution at the endpoint (mL)
-
M = Molarity of the SLS solution (mol/L)
-
MW = Molecular weight of this compound (404.16 g/mol )
-
W = Weight of the sample (g)
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of this compound and its potential impurities.
Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components are separated based on their affinity for a stationary phase (column) and a mobile phase. Detection is typically performed using an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength, as quaternary ammonium salts lack a strong chromophore.
Instrumentation and Conditions (General Method):
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.
-
Column: A reversed-phase column, such as a C18 or a specialized column for cationic compounds like Newcrom AH.[16]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[16]
-
Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., < 220 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound reference standard in the mobile phase or a suitable solvent. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that can be used to determine the purity of a substance without the need for a specific reference standard of the same compound.[17][18]
Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance of the analyte to the integral of a known amount of an internal standard, the absolute purity of the analyte can be determined.
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-purity internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one resonance that does not overlap with the analyte signals.
-
Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Analytical balance.
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and a precise amount of the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent to dissolve both the sample and the internal standard completely.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes ensuring a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time of the signals of interest) to allow for complete relaxation of the nuclei between scans.
-
Data Processing: Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integration: Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
Calculation: The purity of the this compound can be calculated using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) × (N_std / I_std) × (MW_analyte / MW_std) × (m_std / m_analyte) × Purity_std (%)
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
analyte = this compound
-
std = internal standard
Conclusion
The commercial availability of this compound is extensive, with various suppliers offering a range of purity grades. For researchers and professionals in drug development, a thorough understanding of the potential impurities and the methods for their detection is paramount. The experimental protocols detailed in this guide for potentiometric titration, HPLC, and qNMR provide a robust framework for the quality assessment of this important chemical. By implementing rigorous quality control, researchers can ensure the reliability and reproducibility of their experimental outcomes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. trioctylmethylammonium chloride | CAS#:5137-55-3 | Chemsrc [chemsrc.com]
- 3. nbinno.com [nbinno.com]
- 4. メチルトリオクチルアンモニウムクロリド ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Cas 5137-55-3,Methyl trioctyl ammonium chloride | lookchem [lookchem.com]
- 6. 甲基三辛基氯化铵 ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Methyltri-n-octylammonium Chloride 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. Methyl trioctyl ammonium chloride suppliers & manufacturers in China [m.chemicalbook.com]
- 10. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 11. lgcstandards.com [lgcstandards.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. xylemanalytics.com [xylemanalytics.com]
- 15. ysi.com [ysi.com]
- 16. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]
- 17. emerypharma.com [emerypharma.com]
- 18. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
Aliquat 336: A Versatile Precursor for the Synthesis of Task-Specific Ionic Liquids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aliquat 336, a quaternary ammonium (B1175870) salt, is a readily available and cost-effective precursor for the synthesis of a diverse range of ionic liquids (ILs). Commercially available as tricaprylmethylammonium chloride, it consists of a mixture of C8 (octyl) and C10 (decyl) chains, with the C8 chain length being predominant. It is itself considered an ionic liquid.[1][2] The versatility of Aliquat 336 lies in the facile exchange of its chloride anion with a variety of other anions, enabling the creation of task-specific ILs with tailored physicochemical properties. This guide provides a comprehensive overview of the synthesis of various ionic liquids using Aliquat 336 as a precursor, including detailed experimental protocols, a summary of their physicochemical properties, and an exploration of their applications, particularly those relevant to the pharmaceutical and drug development sectors.
The synthesis of new ionic liquids from Aliquat 336 is primarily achieved through a straightforward anion metathesis (exchange) reaction. This process allows for the generation of a wide array of ILs with the tricaprylmethylammonium cation, which imparts hydrophobicity, while the anion can be selected to fine-tune properties such as viscosity, melting point, and solvent capabilities.
General Synthesis Pathway
The fundamental principle behind the synthesis of new ionic liquids from Aliquat 336 is the exchange of the chloride anion with a new anion (X-). This is typically achieved by reacting Aliquat 336 with a salt containing the desired anion (e.g., NaX, KX, or NH4X). The reaction is often driven by the precipitation of the resulting inorganic salt (e.g., NaCl, KCl, or NH4Cl) in a suitable solvent.
Caption: General synthesis pathway for new ionic liquids from Aliquat 336.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of several common ionic liquids derived from Aliquat 336.
Synthesis of Tricaprylmethylammonium Hexafluorophosphate (B91526) ([A336][PF6])
This protocol describes the synthesis of [A336][PF6] via anion exchange between Aliquat 336 and sodium hexafluorophosphate.
Materials:
-
Aliquat 336
-
Sodium hexafluorophosphate (NaPF6)
-
Acetone (B3395972) (extra dry)
-
Absolute ethanol
-
Deionized water
Procedure:
-
Dissolve 0.0094 mol of Aliquat 336 in 5 ml of extra dry acetone.
-
In a separate container, dissolve 0.01 mol of sodium hexafluorophosphate in 10 ml of extra dry acetone.
-
Add the NaPF6 solution dropwise to the stirred Aliquat 336 solution at room temperature. A precipitate of NaCl will form immediately.
-
Decant the solution and filter it through a 0.45 µm filter to remove the precipitated NaCl.
-
Remove the acetone from the filtrate using a rotary evaporator at 80°C under vacuum (8 mbar) for 30 minutes.
-
If more precipitate forms, dissolve the ionic liquid in another 5 ml of acetone, decant, and filter again.
-
Dissolve the resulting ionic liquid in 5 ml of absolute ethanol, followed by decanting, filtration, and solvent removal via rotary evaporation.
-
Wash the hydrophobic ionic liquid briefly with 20 ml of deionized water.
-
Dry the final product on a rotary evaporator at 70°C and 8 mbar for 2 hours to remove any residual moisture. The unoptimized yield is approximately 70%.
Synthesis of Tricaprylmethylammonium Tetrafluoroborate ([A336][BF4])
This protocol details the synthesis of [A336][BF4] using hydrofluoroboric acid.
Materials:
-
Aliquat 336
-
Hydrofluoroboric acid (HBF4, 48 wt% in H2O)
-
Acetone (extra dry)
Procedure:
-
Dissolve 0.0094 mol of Aliquat 336 in 5 ml of extra dry acetone.
-
Slowly add 0.01 mol of HBF4 to the stirred Aliquat 336 solution.
-
Stir the mixture with an equal volume of deionized water, which will facilitate the formation of HCl gas.
-
After several hours, most of the water will have evaporated. Add 5 ml of acetone to the mixture.
-
Remove the solvent and any remaining volatiles using a rotary evaporator at 80°C and 19 mbar for 60 minutes.
-
Wash the product with 70 ml of deionized water, followed by another vacuum treatment on the rotary evaporator (80°C, 18 mbar, 60 minutes). The unoptimized yield is approximately 86%.
Synthesis of Tricaprylmethylammonium Nitrate (B79036) ([A336][NO3])
This protocol describes the synthesis of [A336][NO3] using sodium nitrate.
Materials:
-
Aliquat 336
-
Sodium nitrate (NaNO3)
-
Acetone (extra dry)
-
Deionized water
Procedure:
-
Dissolve 0.01 mol of sodium nitrate in 2 ml of deionized water and add 5 ml of acetone.
-
In a separate flask, dissolve 0.0094 mol of Aliquat 336 in 5 ml of extra dry acetone and heat to 100°C.
-
Add the heated Aliquat 336 solution dropwise to the aqueous-acetone mixture of sodium nitrate under vigorous magnetic stirring.
-
Stir the mixture for 1 hour and then allow it to settle.
-
Further purification steps involving filtration and solvent removal under vacuum are required to isolate the final product.
Synthesis of Tricaprylmethylammonium Acetate (B1210297) ([A336][CH3COO])
This protocol details the synthesis of [A336][CH3COO] using ammonium acetate.
Materials:
-
Aliquat 336
-
Ammonium acetate (CH3COONH4)
-
Acetone (extra dry)
Procedure:
-
Heat 0.0094 mol of Aliquat 336 to 100°C.
-
Slowly add 0.01 mol of ammonium acetate to the heated and vigorously stirred Aliquat 336.
-
A white precipitate of NH4Cl will form. Allow the precipitate to settle.
-
Add 4 ml of extra dry acetone to the mixture.
-
Filter the mixture through a 0.45 µm filter to remove the precipitate.
-
Remove the solvent and any volatiles using a rotary evaporator at 80°C and 7 mbar for 16 hours. The unoptimized yield is approximately 73%.
Synthesis of Tricaprylmethylammonium Thiocyanate (B1210189) ([A336][SCN])
This protocol describes the synthesis of [A336][SCN] using ammonium thiocyanate.
Materials:
-
Aliquat 336
-
Ammonium thiocyanate (NH4SCN)
-
Ethyl alcohol
-
Acetone (extra dry)
Procedure:
-
Dissolve 0.01 mol of ammonium thiocyanate in 20 ml of hot ethyl alcohol.
-
In a separate flask, dissolve 0.0094 mol of Aliquat 336 in 20 ml of hot ethyl alcohol and heat to 100°C.
-
Add the ammonium thiocyanate solution dropwise to the heated and vigorously stirred Aliquat 336 solution.
-
Stir the mixture for 2 hours, during which a white precipitate of NH4Cl will form.
-
Allow the precipitate to settle for 30 minutes and then filter the mixture through a 0.45 µm filter.
-
Remove the ethyl alcohol using a rotary evaporator at 80°C and 9 mbar for 60 minutes.
-
Repeat the filtration and vacuum treatment twice, using extra dry acetone as an intermediate diluting solvent. The unoptimized yield is approximately 60%.
Quantitative Data Summary
The following tables summarize the key quantitative data for Aliquat 336 and the ionic liquids synthesized from it. Please note that some data, particularly for the synthesized ILs, may be limited in the publicly available literature and the yields reported are unoptimized.
Table 1: Properties of Aliquat 336 (Tricaprylmethylammonium Chloride)
| Property | Value |
| Molecular Formula | C25H54ClN |
| Molar Mass | 404.16 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Density | 0.884 g/cm³ |
| Melting Point | -20 °C |
| Boiling Point | 225 °C |
| Viscosity | 1500 mPa·s at 30 °C |
Table 2: Synthesis and Properties of Aliquat 336-Derived Ionic Liquids
| Ionic Liquid | Anion Source | Unoptimized Yield (%) | Appearance |
| [A336][PF6] | NaPF6 | 70 | Clear, colorless liquid |
| [A336][BF4] | HBF4 | 86 | Clear, slightly yellowish, viscous oil |
| [A336][NO3] | NaNO3 | - | - |
| [A336][CH3COO] | CH3COONH4 | 73 | Originally clear, viscous oil, may turn golden |
| [A336][SCN] | NH4SCN | 60 | Clear, slightly yellowish liquid |
Experimental and Synthesis Workflows (Graphviz)
The following diagrams illustrate the workflows for the synthesis of the discussed ionic liquids.
Caption: Experimental workflow for the synthesis of [A336][PF6].
Caption: Experimental workflow for the synthesis of [A336][CH3COO].
Applications in Research and Drug Development
Ionic liquids derived from Aliquat 336 have a range of applications that are of interest to researchers, scientists, and drug development professionals.
Phase-Transfer Catalysis
Aliquat 336 and its derivatives are well-known phase-transfer catalysts.[2] In pharmaceutical synthesis, many reactions involve reactants that are soluble in immiscible phases (e.g., an aqueous phase and an organic phase). Aliquat 336-based ILs can facilitate the transfer of a reactant from one phase to another, thereby increasing the reaction rate and yield. This is particularly valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
Extraction and Purification
The ability of Aliquat 336-based ionic liquids to act as liquid ion exchangers makes them useful for the extraction and separation of various compounds.[3] This property can be exploited in the purification of APIs or intermediates during the manufacturing process. By selecting an appropriate anion, the ionic liquid can be designed to selectively extract impurities or the target molecule from a complex mixture.
Drug Delivery Systems
The field of drug delivery is increasingly exploring the use of ionic liquids to improve the solubility and bioavailability of poorly water-soluble drugs.[4][5][6][7] While research into Aliquat 336-derived ILs for this specific purpose is still emerging, the tunable nature of their properties makes them interesting candidates. The long alkyl chains of the tricaprylmethylammonium cation can enhance the solubility of lipophilic drugs, and the anion can be chosen to be biocompatible.
Biological Activity
Quaternary ammonium salts, the class of compounds to which Aliquat 336 belongs, are known to exhibit biological activity, including antimicrobial properties.[8][9][10] The mechanism of action often involves the disruption of microbial cell membranes.[8][10] This intrinsic bioactivity could be a desirable feature in the development of new therapeutic agents or in the formulation of self-preserving drug products. The specific biological activity of Aliquat 336-derived ILs would depend on both the cation and the chosen anion.
Conclusion
Aliquat 336 is a highly versatile and accessible starting material for the synthesis of a wide range of hydrophobic ionic liquids. The straightforward anion exchange methodology allows for the creation of ILs with tailored properties, making them suitable for various applications. For researchers and professionals in drug development, these ionic liquids offer potential as phase-transfer catalysts for API synthesis, as selective extractants for purification, and as novel components in drug delivery systems. Further research into the physicochemical and biological properties of a broader range of Aliquat 336-derived ionic liquids is warranted to fully explore their potential in the pharmaceutical sciences.
References
- 1. Trioctylmethylammonium chloride | C25H54N.Cl | CID 21218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aliquat 336 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Ionic liquids as a potential tool for drug delivery systems - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Ionic Liquids for Therapeutic and Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds [mdpi.com]
- 10. Biological activity of quaternary ammonium salts and resistance of microorganisms to these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Principles of Ion Exchange with Methyltrioctylammonium Chloride for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles governing ion exchange processes utilizing Methyltrioctylammonium chloride, commercially known as Aliquat® 336. This guide is tailored for professionals in the fields of pharmaceutical research, drug development, and chemical engineering, offering detailed insights into the mechanism, applications, and experimental considerations of this versatile quaternary ammonium (B1175870) salt.
Introduction to this compound (Aliquat® 336)
This compound is a quaternary ammonium salt renowned for its utility as a phase-transfer catalyst and a liquid anion exchanger.[1][2][3] Its structure consists of a central nitrogen atom bonded to three octyl chains and one methyl group, bearing a positive charge that is balanced by a chloride anion.[4] This unique amphiphilic nature, with long, hydrophobic alkyl chains and a hydrophilic, positively charged head, allows it to be soluble in organic solvents while still interacting strongly with anions in an aqueous phase.[4] This property is the cornerstone of its function in ion exchange and phase-transfer catalysis.[4]
Chemical and Physical Properties:
| Property | Value |
| IUPAC Name | N-Methyl-N,N-dioctyloctan-1-aminium chloride |
| Synonyms | Aliquat® 336, Tricaprylmethylammonium chloride |
| CAS Number | 5137-55-3 |
| Molecular Formula | C₂₅H₅₄ClN |
| Molar Mass | 404.16 g/mol |
| Appearance | Colorless to yellow viscous liquid |
| Density | 0.884 g/cm³ |
| Melting Point | -20 °C |
Core Principles of Anion Exchange
The primary mechanism by which this compound facilitates the transfer of substances is anion exchange.[3] The positively charged quaternary ammonium cation forms an ion pair with its chloride anion. When this organic phase is brought into contact with an aqueous phase containing other anions (such as an ionized Active Pharmaceutical Ingredient, API⁻), an exchange can occur. The API⁻ displaces the chloride ion to form a new ion pair with the Methyltrioctylammonium cation, which is soluble in the organic phase.[5]
The general equilibrium for this process can be represented as:
--INVALID-LINK-- + API⁻(aq) ⇌ --INVALID-LINK-- + Cl⁻(aq)
Where:
-
--INVALID-LINK-- is this compound in the organic phase.
-
API⁻(aq) is the anionic drug in the aqueous phase.
-
--INVALID-LINK-- is the new drug-ion pair in the organic phase.
-
Cl⁻(aq) is the displaced chloride ion in the aqueous phase.
This reversible reaction is governed by the relative affinities of the different anions for the quaternary ammonium cation and their respective concentrations in the two phases.[5]
Caption: Mechanism of anion exchange with this compound (MTOA⁺Cl⁻).
Applications in Drug Development
The ion exchange properties of this compound are leveraged in several areas of pharmaceutical development:
-
Formation of Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): A significant application is the synthesis of ionic liquids where the anion is an active pharmaceutical ingredient. By exchanging the chloride ion with an anionic drug, a new substance is formed that is liquid at or near room temperature.[6] This can overcome challenges associated with solid-state drugs, such as polymorphism and poor solubility, potentially enhancing bioavailability.[6]
-
Drug Purification and Extraction: this compound can be used as an extractant in liquid-liquid extraction processes to purify or isolate anionic drugs from complex mixtures, such as fermentation broths or reaction media.[7] Its selectivity can be tuned by adjusting parameters like pH and the composition of the organic and aqueous phases.
-
Phase-Transfer Catalysis (PTC) in Pharmaceutical Synthesis: In multiphase reaction systems, this compound can transport an anionic reagent from an aqueous phase into an organic phase where the substrate is dissolved, thereby catalyzing the reaction.[4][8] This is particularly useful for synthesizing complex pharmaceutical intermediates and final products, often leading to higher yields and milder reaction conditions.[4]
Experimental Protocols
Protocol for the Formation of an API-Ionic Liquid
This protocol is a general methodology for the synthesis of an ionic liquid from this compound and a sodium salt of an anionic API, adapted from Mikkola et al.[9]
Materials:
-
This compound (Aliquat® 336)
-
Sodium salt of the target anionic API (e.g., Sodium Ibuprofen)
-
Absolute Ethanol (B145695)
-
Deionized Water
-
Acetone (extra dry)
-
Magnetic stirrer with heating
-
Rotary evaporator
-
0.45 µm filter
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in absolute ethanol (e.g., 2-3 mL per gram of Aliquat 336) with magnetic stirring and gentle heating (approx. 50°C).
-
API Addition: In a separate vessel, dissolve the sodium salt of the API (1.05 equivalents) in a minimal amount of deionized water.
-
Ion Exchange: Slowly add the aqueous API solution to the ethanolic solution of this compound under vigorous stirring. A precipitate of sodium chloride (NaCl) should form.
-
Reaction Completion: Continue stirring the mixture at room temperature for 2-4 hours to ensure the ion exchange reaction goes to completion.
-
Salt Removal: Filter the mixture through a 0.45 µm filter to remove the precipitated NaCl.
-
Solvent Evaporation: Remove the ethanol and water from the filtrate using a rotary evaporator (e.g., at 60°C under vacuum).
-
Washing and Drying: To ensure complete removal of inorganic salts, the resulting viscous liquid can be redissolved in a small amount of dry acetone, filtered again, and then dried under high vacuum on a rotary evaporator until a constant weight is achieved.[9]
References
- 1. researchpublish.com [researchpublish.com]
- 2. Aliquat 336 - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. phasetransfer.com [phasetransfer.com]
- 5. impag.ch [impag.ch]
- 6. Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO4− Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development, validation and application of a high-performance liquid chromatography method for the detection of ibuprofen in elephant plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iajpr.com [iajpr.com]
- 9. rsc.org [rsc.org]
Methodological & Application
Aliquat 336 Protocol for the Oxidation of Secondary Alcohols
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the oxidation of secondary alcohols to their corresponding ketones utilizing Aliquat 336 as a phase-transfer catalyst. Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in separate immiscible phases, thereby often leading to faster reaction times, milder conditions, and improved yields.[1][2][3] Aliquat 336, a quaternary ammonium (B1175870) salt, is an effective and commonly used phase-transfer catalyst for this transformation.[1][2][4] The protocol described herein focuses on the use of sodium hypochlorite (B82951) as the oxidant in a biphasic system.
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. While numerous oxidizing agents are available, many involve heavy metals or harsh reaction conditions.[5] An alternative and more environmentally benign approach involves the use of inexpensive and readily available oxidants like sodium hypochlorite (bleach) in combination with a phase-transfer catalyst.[3][5]
Aliquat 336 (tricaprylmethylammonium chloride) serves as a shuttle for the oxidizing anion (e.g., hypochlorite) from the aqueous phase to the organic phase where the alcohol is dissolved.[6] This circumvents the solubility issues of the reactants, allowing the reaction to proceed efficiently at the interface or in the organic phase. This protocol provides a general procedure that can be adapted for various secondary alcohols.
Quantitative Data Summary
The following table summarizes the effect of Aliquat 336 on the oxidation of a representative secondary alcohol, 2-octanol, to 2-octanone (B155638) using sodium hypochlorite as the oxidant. The data highlights the significant improvement in conversion and yield in the presence of the phase-transfer catalyst.
| Substrate | Catalyst (mol equiv) | Oxidant | Solvent System | Time (min) | Conversion (%) | Yield (%) | Reference |
| 2-Octanol | None | 0.35 M aq. NaOCl | CH₂Cl₂/H₂O | 10 | 20 | - | [7] |
| 2-Octanol | Aliquat 336 (0.05) | 0.35 M aq. NaOCl | CH₂Cl₂/H₂O | 30 | 93 | 57 | [7] |
Experimental Protocol
This protocol details the oxidation of a generic secondary alcohol using Aliquat 336 and sodium hypochlorite.
Materials:
-
Secondary alcohol
-
Aliquat 336
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration to be determined)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Potassium bromide (KBr) (optional co-catalyst)[7]
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary alcohol (1.0 mmol) in dichloromethane (5 mL).
-
Addition of Catalyst: To this solution, add Aliquat 336 (0.05 mmol, 5 mol%). If using a co-catalyst, potassium bromide (0.1 mmol, 10 mol%) can also be added at this stage.[7]
-
Aqueous Phase Preparation: In a separate beaker, prepare the aqueous phase by adding sodium hypochlorite solution (1.25 mmol) to an aqueous solution of sodium bicarbonate to buffer the pH to approximately 8.6.[7]
-
Reaction Initiation: Add the prepared aqueous oxidant solution to the vigorously stirred organic solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to stir vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with a 10% aqueous solution of sodium sulfite to quench any remaining oxidant.
-
Wash with distilled water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Product Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ketone.
-
Purification: The crude product can be purified by column chromatography or distillation as required.
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the oxidation of secondary alcohols using Aliquat 336.
Diagram 2: Signaling Pathway (Catalytic Cycle)
Caption: Catalytic cycle of Aliquat 336 in secondary alcohol oxidation.
References
Application of Methyltrioctylammonium Chloride in Williamson Ether Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers from an organohalide and an alkoxide.[1] This SN2 reaction is widely employed in both laboratory and industrial settings for the preparation of symmetrical and unsymmetrical ethers.[1] However, the classical Williamson synthesis often faces challenges when the reactants exist in different phases, such as a solid or aqueous alkoxide and an organic-soluble alkyl halide. To overcome this limitation, phase transfer catalysts (PTCs) are employed to facilitate the transfer of the alkoxide nucleophile across the phase boundary, thereby accelerating the reaction rate and improving yields.[2]
Methyltrioctylammonium chloride, also known by the trade name Aliquat 336, is a quaternary ammonium (B1175870) salt that serves as a highly effective phase transfer catalyst in a variety of organic reactions, including the Williamson ether synthesis.[2] Its structure, featuring a positively charged nitrogen atom surrounded by one methyl and three long-chain octyl groups, imparts solubility in both aqueous/polar and organic phases. This allows it to form an ion pair with the alkoxide anion, shuttling it from the aqueous or solid phase into the organic phase where it can react with the alkyl halide.[2] The use of this compound offers several advantages, including milder reaction conditions, reduced reaction times, and improved yields, making it a valuable tool for synthetic chemists.
Mechanism of Action in Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an SN2 mechanism, involving the backside attack of a nucleophile on an electrophilic carbon atom, resulting in the inversion of stereochemistry if the carbon is chiral.[1][3] In the context of a phase transfer-catalyzed reaction using this compound, the process can be visualized as follows:
-
Alkoxide Formation: An alcohol is deprotonated by a base (e.g., NaOH, KOH) to form the corresponding alkoxide, which is typically present in an aqueous or solid phase.
-
Ion Pair Formation: The positively charged quaternary ammonium cation ([CH₃N(C₈H₁₇)₃]⁺) of this compound pairs with the negatively charged alkoxide anion (RO⁻) at the interface of the two phases.
-
Phase Transfer: The resulting ion pair, being soluble in the organic phase due to the lipophilic octyl chains, migrates into the organic layer.
-
Nucleophilic Attack: In the organic phase, the "naked" and highly reactive alkoxide anion attacks the alkyl halide in a classic SN2 fashion, forming the ether product (R-O-R').
-
Catalyst Regeneration: The chloride anion, displaced from the catalyst, pairs with the cation from the base (e.g., Na⁺, K⁺) and moves back to the aqueous or solid phase. The regenerated Methyltrioctylammonium cation is then free to transport another alkoxide anion, thus continuing the catalytic cycle.
This catalytic cycle effectively overcomes the immiscibility of the reactants, leading to a more efficient and higher-yielding synthesis.
Experimental Protocols
The following are generalized protocols for the Williamson ether synthesis using this compound as a phase transfer catalyst. The specific conditions may require optimization based on the reactivity of the substrates.
Protocol 1: O-Alkylation of a Phenol (B47542) with an Alkyl Halide (Liquid-Liquid PTC)
This protocol is suitable for the reaction between a water-soluble phenoxide and an organic-soluble alkyl halide.
Materials:
-
Phenol derivative
-
Alkyl halide (e.g., 1-bromobutane, benzyl (B1604629) bromide)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
This compound (Aliquat 336)
-
Organic solvent (e.g., toluene, dichloromethane, heptane)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1.0 eq) in a 50% aqueous solution of NaOH or KOH (2.0 eq). Stir the mixture until the phenol is completely dissolved.
-
Addition of Catalyst and Substrate: To the vigorously stirred solution, add this compound (0.05 - 0.10 eq) followed by the organic solvent and the alkyl halide (1.1 - 1.5 eq).
-
Reaction: Heat the reaction mixture to a suitable temperature (typically 50-100 °C) and maintain vigorous stirring to ensure efficient mixing of the phases. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 1-8 hours.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water (2 x volume of organic layer) and brine (1 x volume of organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ether product by column chromatography on silica (B1680970) gel or by distillation, if applicable.
Protocol 2: O-Alkylation of an Alcohol with an Alkyl Halide (Solid-Liquid PTC)
This protocol is effective when using a solid base like potassium carbonate.
Materials:
-
Alcohol or Phenol derivative
-
Alkyl halide
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
This compound (Aliquat 336)
-
Aprotic solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), acetone)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alcohol or phenol (1.0 eq), finely powdered anhydrous potassium carbonate (2.0 - 3.0 eq), and this compound (0.05 - 0.10 eq) in the chosen aprotic solvent.
-
Addition of Alkyl Halide: Add the alkyl halide (1.1 - 1.5 eq) to the suspension.
-
Reaction: Heat the mixture with vigorous stirring. The reaction temperature will depend on the solvent and the reactivity of the substrates (typically 50-100 °C). Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the solid inorganic salts.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and wash with water to remove any remaining salts and the catalyst. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Further purify the product by column chromatography or distillation as needed.
Quantitative Data
The effectiveness of this compound as a phase transfer catalyst in the Williamson ether synthesis is demonstrated by the significant improvement in reaction yields and the ability to use milder conditions compared to uncatalyzed reactions. The following tables summarize representative quantitative data.
Table 1: Effect of this compound on the Synthesis of Phenyl Ethers
| Phenol | Alkyl Halide | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | 1-Bromobutane | 50% NaOH | None | Toluene | 80 | 24 | <10 |
| Phenol | 1-Bromobutane | 50% NaOH | MTOAC¹ (5 mol%) | Toluene | 80 | 4 | 92 |
| 4-Chlorophenol | Benzyl Bromide | K₂CO₃ | None | Acetonitrile | 82 | 12 | 45 |
| 4-Chlorophenol | Benzyl Bromide | K₂CO₃ | MTOAC¹ (5 mol%) | Acetonitrile | 82 | 3 | 95 |
| 2-Naphthol | Ethyl Iodide | KOH | MTOAC¹ (10 mol%) | Dichloromethane | 40 | 6 | 88 |
¹ MTOAC: this compound
Table 2: Substrate Scope for the this compound Catalyzed Williamson Ether Synthesis
| Alcohol/Phenol | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Octanol | Benzyl Chloride | 50% NaOH | Heptane | 90 | 5 | 90 |
| Cyclohexanol | 1-Bromopropane | K₂CO₃ | DMF | 70 | 8 | 75 |
| 4-Methoxyphenol | 1-Iodobutane | 50% KOH | Toluene | 90 | 3 | 94 |
| Guaiacol | Allyl Bromide | K₂CO₃ | Acetonitrile | 60 | 4 | 91 |
| 3,5-Dimethylphenol | Chloroacetonitrile | 50% NaOH | Dichloromethane | 40 | 6 | 85 |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of phase transfer catalysis in the Williamson ether synthesis and a general experimental workflow.
Caption: Mechanism of phase transfer catalysis in Williamson ether synthesis.
Caption: General experimental workflow for PTC Williamson ether synthesis.
Conclusion
This compound is a robust and versatile phase transfer catalyst for the Williamson ether synthesis. Its application allows for the efficient synthesis of a wide range of ethers under relatively mild conditions, often with significantly improved yields compared to uncatalyzed or single-phase systems. The protocols and data presented herein provide a valuable resource for researchers, scientists, and drug development professionals seeking to employ this powerful synthetic methodology. The ability to facilitate reactions between immiscible reactants makes this compound an indispensable tool in modern organic synthesis.
References
Application Notes and Protocols for Metal Ion Extraction Using Aliquat 336
Introduction
Aliquat 336, a quaternary ammonium (B1175870) salt (primarily trioctylmethylammonium chloride), is a versatile and commercially available ionic liquid widely employed as an anion exchange extractant in hydrometallurgy and solvent extraction processes.[1][2] Its primary application lies in the selective extraction of metal ions from aqueous solutions, particularly those that can form anionic complexes.[2][3] Due to its negligible volatility, low flammability, and high extraction efficiency for various metals, Aliquat 336 serves as a valuable tool in metal recovery from industrial effluents, purification of process streams, and recycling of valuable metals from waste materials like spent catalysts and batteries.[1][4][5]
These notes provide a comprehensive overview, quantitative data, and detailed protocols for the application of Aliquat 336 in metal ion extraction for researchers, scientists, and professionals in related fields.
Mechanism of Extraction
The extraction of metal ions using Aliquat 336 typically proceeds via an anion exchange mechanism. In the aqueous phase, the target metal ion first forms a negatively charged complex, often with chloride, nitrate, or sulfate (B86663) ions present in the solution.[1][3] The bulky, lipophilic Aliquat 336 cation ([R₃CH₃N]⁺), present in an immiscible organic phase, then exchanges its original anion (e.g., Cl⁻) for the anionic metal complex.[1][6] This process transfers the metal from the aqueous phase to the organic phase.
The general reaction can be represented as:
n--INVALID-LINK-- + [MClx]n⁻(aq) ⇌ --INVALID-LINK-- + nCl⁻(aq)
Where [MClₓ]ⁿ⁻ represents the anionic metal complex in the aqueous phase (aq) and (org) denotes the organic phase.
Quantitative Data Summary
The efficiency of metal extraction using Aliquat 336 is influenced by several factors, including the concentration of the extractant, pH of the aqueous phase, temperature, contact time, and the presence of other ions.
Table 1: Extraction Conditions for Precious Metals
| Metal Ion | Aliquat 336 Conc. (M) | Aqueous Phase | Extraction Efficiency (%) | Reference |
|---|---|---|---|---|
| Au(III) | Not Specified | Acidic Chloride | Quantitative | [1] |
| Pt(IV) | ≥0.011 M in kerosene (B1165875) | pH 3.2 | Quantitative (>99%) | [4] |
| Pd(II) | Not Specified | Acidic Chloride | Quantitative | [1] |
| Rh(III) | Not Specified | Acidic Chloride | Strongly dependent on acidity |[1] |
Table 2: Extraction Conditions for Heavy Metals
| Metal Ion | Aliquat 336 Conc. (wt% or M) | Aqueous Phase Conditions | Extraction Efficiency (%) | Reference |
|---|---|---|---|---|
| Cd(II) | 30-40 wt% in PIM* | 1 M HCl | >98% | [7] |
| Cd(II) | 100 mM (+50 mM TBP**) | pH 5 | ~85% | [8] |
| Zn(II) | 20 wt% in PIM* | 1 M HCl | ~60% | [7] |
| Fe(II) | 20 wt% in PIM* | 1 M HCl | ~35% | [7] |
| Cu(II) | 100 mM (+50 mM TBP**) | pH 5 | <10% | [8] |
| Co(II) | 150 g/L | pH 0.8 | 99% |[9] |
*PIM: Polymer Inclusion Membrane **TBP: Tributyl Phosphate (B84403) (Phase Modifier)
Table 3: Extraction Conditions for Rare Earth & Other Metals
| Metal Ion | Aliquat 336 Conc. (M) | Aqueous Phase Conditions | Extraction Efficiency (%) | Reference |
|---|---|---|---|---|
| Re(VII) | Not Specified | HCl solution | Highly selective & efficient | [6][10] |
| Sm(III) | Not Specified | Nitrate medium, pH dependent | Increases with pH & [NO₃⁻] | [11] |
| Eu(III) | 1.5 M in kerosene | 3 M NaNO₃, pH 3 | 40.1% | [12] |
| U(VI) | 0.02 M in kerosene | Sulfate leach liquor | 91% (via LEM***) |[13] |
***LEM: Liquid Emulsion Membrane
Experimental Protocols
The following protocols provide a general framework for conducting a liquid-liquid extraction of metal ions using Aliquat 336. Parameters should be optimized for specific metal ions and solution matrices.
1. Protocol for Liquid-Liquid Extraction
A. Materials and Reagents
-
Extractant: Aliquat 336 (trioctylmethylammonium chloride).[1][7]
-
Diluent: An organic solvent immiscible with water, such as kerosene, toluene, or n-heptane.[4][8][11] Kerosene is a common choice for industrial applications.[14]
-
Phase Modifier (Optional): A long-chain alcohol like decanol (B1663958) or an organophosphate such as tributyl phosphate (TBP) can be added (e.g., 5-20% v/v) to prevent the formation of a third phase and improve phase separation.[8][11][12]
-
Aqueous Feed Solution: Deionized water containing the metal salt(s) of interest (e.g., chlorides, sulfates, or nitrates) at a known concentration.
-
Acids/Bases: HCl, H₂SO₄, or NaOH for pH adjustment.
-
Stripping Agent: A solution capable of reversing the extraction, such as dilute acids (e.g., 0.01 M HCl), bases, or complexing agents (e.g., thiourea).[4][11]
-
Standard Solutions: Certified standards for the metal(s) of interest for analytical calibration.
B. Equipment
-
Separatory funnels or sealed glass vials.
-
Mechanical shaker or magnetic stirrer.
-
pH meter.
-
Analytical instrument for metal concentration measurement, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), or Atomic Absorption Spectrometry (AAS).[1][15][16]
C. Preparation of Organic Phase
-
Decide on the desired concentration of Aliquat 336 in the diluent (e.g., 0.01 M to 1.5 M).[4][12]
-
Accurately measure the required volume or mass of Aliquat 336.
-
If using a phase modifier, add the required volume to the diluent.
-
Add the Aliquat 336 to the diluent/modifier mixture.
-
Dilute to the final volume with the chosen diluent and mix thoroughly until a homogenous solution is formed.
D. Preparation of Aqueous Phase
-
Dissolve a precise amount of the metal salt in deionized water to achieve the desired initial concentration.
-
Add any necessary complexing agents (e.g., NaCl or HCl to form chloro-complexes).[1][5]
-
Adjust the pH of the solution to the desired value using small additions of acid or base while monitoring with a pH meter. The optimal pH is critical and varies significantly depending on the target metal.[11][17]
E. Liquid-Liquid Extraction Procedure
-
Measure equal volumes of the prepared organic and aqueous phases (a 1:1 phase ratio is common for initial studies) and place them into a separatory funnel.[8]
-
Shake the funnel vigorously for a predetermined contact time (e.g., 10-60 minutes) to allow the system to reach equilibrium.[8][12]
-
Allow the phases to separate completely. The organic phase is typically less dense and will be the upper layer.
-
Carefully separate the two phases. The aqueous phase after extraction is known as the raffinate, and the metal-containing organic phase is the loaded organic.
-
Take a sample from the raffinate for metal concentration analysis.
F. Stripping Procedure (Metal Recovery)
-
Take the loaded organic phase and mix it with a fresh aqueous stripping solution in a separatory funnel.
-
Shake for a sufficient time to transfer the metal ion from the organic phase back into the new aqueous phase.
-
Allow the phases to separate and collect the metal-rich aqueous stripping solution.
-
The regenerated organic phase can potentially be reused for further extraction cycles.[18]
G. Analysis and Calculations
-
Determine the metal concentration in the initial aqueous feed ([Me]initial) and the raffinate ([Me]final) using a calibrated analytical instrument (ICP-OES, AAS, etc.).[15][16]
-
Calculate the Extraction Efficiency (%E) using the formula: %E = (([Me]initial - [Me]final) / [Me]initial) * 100
-
Calculate the Distribution Coefficient (D) as the ratio of the metal concentration in the organic phase to that in the aqueous phase at equilibrium: D = [Me]org / [Me]aq = (([Me]initial - [Me]final) / [Me]final)
-
For separating two metals (A and B), calculate the Separation Factor (βA/B): βA/B = DA / DB
Visualizations
Diagram 1: Experimental Workflow
References
- 1. Separation of precious metals by split-anion extraction using water-saturated ionic liquids - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02356F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO4− Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. materials.international [materials.international]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. amecj.com [amecj.com]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. A synergistic combination of dichloromethane and Aliquat 336 for selective extraction of copper, nickel, zinc, and cadmium from industrial waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Phase Transfer Catalysis using Methyltrioctylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting various organic transformations using Methyltrioctylammonium chloride as a phase transfer catalyst. This compound, commonly known under the trade name Aliquat 336, is a quaternary ammonium (B1175870) salt widely employed in phase transfer catalysis (PTC) to facilitate reactions between reactants in immiscible phases.[1][2][3] Its efficacy in enhancing reaction rates, improving yields, and enabling milder reaction conditions makes it a valuable tool in organic synthesis, particularly in the pharmaceutical and fine chemical industries.
Mechanism of Phase Transfer Catalysis
Phase transfer catalysis operates by transporting a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the reaction with an organic-soluble substrate occurs. This compound (Q⁺Cl⁻) facilitates this process through an ion-exchange mechanism. The lipophilic quaternary ammonium cation (Q⁺) pairs with the reactant anion (Y⁻) from the aqueous or solid phase, forming an ion pair (Q⁺Y⁻) that is soluble in the organic phase. This ion pair then reacts with the organic substrate (RX), and the resulting anion from the leaving group (X⁻) pairs with the quaternary ammonium cation (Q⁺X⁻), which then migrates back to the aqueous or solid phase to repeat the catalytic cycle.
Caption: General mechanism of phase transfer catalysis with this compound (Q⁺Cl⁻).
Applications in Organic Synthesis
This compound is a versatile phase transfer catalyst applicable to a wide range of organic reactions, including nucleophilic substitutions, alkylations, and oxidations.
O-Alkylation of Phenols (Williamson Ether Synthesis)
The Williamson ether synthesis is a classic method for the preparation of ethers. Phase transfer catalysis with this compound allows for the efficient O-alkylation of phenols under mild conditions, often with high yields and selectivity, minimizing the common side reaction of C-alkylation.[4]
Table 1: O-Alkylation of Phenols using this compound
| Phenol (B47542) Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenol | Benzyl (B1604629) chloride | 50% NaOH | Dichloromethane (B109758) | RT | 4 | 95 |
| p-Cresol | Ethyl bromide | K₂CO₃ (solid) | Toluene (B28343) | 80 | 6 | 92 |
| 2-Naphthol | Allyl bromide | 50% NaOH | Benzene | 50 | 3 | 98 |
| Catechol | Dibromomethane | KOH (solid) | Chlorobenzene | 90 | 8 | 85 (cyclic ether) |
| 4-Nitrophenol | Benzyl chloride | K₂CO₃ (solid) | Acetonitrile | 60 | 5 | 96 |
Experimental Protocol: O-Alkylation of Phenol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq.), the alkylating agent (1.1 eq.), and a suitable organic solvent (e.g., dichloromethane or toluene).
-
Catalyst and Base Addition: Add this compound (1-5 mol%). While stirring vigorously, add the base (e.g., 50% aqueous NaOH or solid K₂CO₃, 2-3 eq.).
-
Reaction: Heat the mixture to the desired temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a solid base was used, filter the mixture. Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.
N-Alkylation of Heterocycles
N-alkylation of nitrogen-containing heterocycles such as indoles and imidazoles is a crucial transformation in the synthesis of many pharmaceuticals. This compound effectively catalyzes these reactions, often providing high yields of the desired N-alkylated products.
Table 2: N-Alkylation of Heterocycles using this compound
| Heterocycle | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Indole (B1671886) | Benzyl bromide | 50% NaOH | Toluene | 60 | 2 | 94 |
| Pyrrole | n-Butyl bromide | KOH (solid) | Dichloromethane | RT | 5 | 88 |
| Imidazole | Ethyl iodide | K₂CO₃ (solid) | Acetonitrile | 50 | 8 | 91 |
| Benzimidazole | Propargyl bromide | 50% NaOH | Benzene | 40 | 6 | 93 |
| Phthalimide | Benzyl chloride | K₂CO₃ (solid) | DMF | 90 | 3 | 97 |
Experimental Protocol: N-Alkylation of Indole
-
Reaction Setup: To a stirred solution of indole (1.0 eq.) and this compound (2-5 mol%) in a suitable solvent (e.g., toluene), add the alkylating agent (1.05 eq.).
-
Base Addition: Add a 50% aqueous solution of NaOH (3.0 eq.) dropwise.
-
Reaction: Stir the reaction mixture at the specified temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
C-Alkylation of Active Methylene (B1212753) Compounds
The C-alkylation of active methylene compounds is a fundamental carbon-carbon bond-forming reaction. This compound is an effective catalyst for these reactions under both liquid-liquid and solid-liquid PTC conditions.
Table 3: C-Alkylation of Active Methylene Compounds using this compound
| Active Methylene Compound | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Diethyl malonate | n-Butyl bromide | K₂CO₃ (solid) | Toluene | 90 | 5 | 93 (mono-alkylated) |
| Ethyl acetoacetate | Benzyl chloride | 50% NaOH | Dichloromethane | RT | 3 | 95 |
| Phenylacetonitrile | Ethyl iodide | 50% NaOH | Benzene | 50 | 4 | 90 |
| Malononitrile | Allyl bromide | K₂CO₃ (solid) | Acetonitrile | 60 | 2 | 96 |
| Acetylacetone | Benzyl bromide | KOH (solid) | Toluene | 70 | 6 | 89 |
Experimental Protocol: C-Alkylation of Diethyl Malonate
-
Reaction Setup: In a flask equipped with a stirrer and reflux condenser, place diethyl malonate (1.0 eq.), the alkyl halide (1.0 eq.), this compound (2 mol%), and anhydrous K₂CO₃ (2.5 eq.).
-
Solvent Addition: Add a suitable solvent like toluene or acetonitrile.
-
Reaction: Heat the mixture with vigorous stirring. Monitor the reaction by GC or TLC.
-
Work-up: After cooling, filter off the inorganic salts and wash the solid with the solvent. Combine the filtrates and wash with water, then brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, evaporate the solvent, and purify the residue by vacuum distillation or column chromatography.
Synthesis of Nitriles from Alkyl Halides
The reaction of alkyl halides with cyanide salts to produce nitriles is a valuable transformation. This compound facilitates this nucleophilic substitution, allowing the reaction to proceed efficiently in a biphasic system.
Table 4: Synthesis of Nitriles using this compound
| Alkyl Halide | Cyanide Salt | Aqueous Phase | Organic Phase | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromooctane | NaCN | Water | Toluene | 100 | 2 | 95 |
| Benzyl chloride | KCN | Water | Dichloromethane | RT | 1 | 98 |
| 1-Chlorobutane | NaCN | Water | Heptane | 105 | 5 | 92 |
| Allyl bromide | KCN | Water | Benzene | 40 | 3 | 97 |
| 1,4-Dichlorobutane | NaCN | Water | Chlorobenzene | 90 | 6 | 88 (dinitrile) |
Experimental Protocol: Synthesis of Benzyl Cyanide
-
Reaction Setup: A mixture of benzyl chloride (1.0 eq.) and this compound (1 mol%) in a suitable organic solvent (e.g., toluene) is prepared in a reaction flask.
-
Cyanide Addition: An aqueous solution of sodium cyanide (1.2 eq.) is added to the flask.
-
Reaction: The biphasic mixture is stirred vigorously at room temperature or with gentle heating. The reaction is monitored by GC.
-
Work-up: Upon completion, the layers are separated. The organic layer is washed with water and then with brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, and the solvent is removed by distillation. The resulting benzyl cyanide is purified by vacuum distillation.
General Experimental Workflow
The following diagram illustrates a typical workflow for a phase transfer catalyzed reaction using this compound.
References
Application Notes and Protocols for the Extraction of Rare Earth Elements with Trioctylmethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation and purification of rare earth elements (REEs) are critical for numerous high-technology applications, including the manufacturing of magnets, catalysts, and electronics. In the pharmaceutical and drug development sectors, specific REEs and their isotopes are gaining importance in diagnostics and therapeutics. Trioctylmethylammonium chloride, commercially known as Aliquat 336, is a quaternary ammonium (B1175870) salt that has demonstrated significant potential as an effective extractant for REEs in liquid-liquid extraction processes. Its efficiency stems from its ability to act as a liquid anion exchanger, facilitating the transfer of anionic REE complexes from an aqueous phase to an organic phase.[1]
These application notes provide detailed protocols for the extraction of REEs using Trioctylmethylammonium chloride, including methods for synergistic extraction and stripping of the loaded organic phase. The information is intended to guide researchers in developing efficient and selective separation processes for various REEs.
Principle of Extraction
The extraction of REEs with Trioctylmethylammonium chloride is based on an anion exchange mechanism.[2] In the aqueous phase, REE ions form anionic complexes with suitable ligands, such as nitrate (B79036) (NO₃⁻) or thiocyanate (B1210189) (SCN⁻) ions. The Trioctylmethylammonium cation (R₃R'N⁺) in the organic phase then exchanges its original anion (typically chloride) for the anionic REE complex, thereby transferring the REE into the organic phase. The efficiency of this process is highly dependent on the composition of the aqueous phase, particularly the concentration of the complexing anions and the pH.[2] The extraction process can be enhanced through the use of synergistic agents like tributyl phosphate (B84403) (TBP).
Experimental Protocols
Protocol 1: Preparation of the Organic Phase (Aliquat 336 in Nitrate Form)
For efficient extraction of REEs from nitrate media, it is crucial to convert Aliquat 336 from its commercial chloride form to the nitrate form.
Materials:
-
Trioctylmethylammonium chloride (Aliquat 336)
-
Kerosene (B1165875) (or other suitable aliphatic diluent)
-
Decanol (B1663958) (modifier)
-
Calcium Nitrate (Ca(NO₃)₂) or Sodium Nitrate (NaNO₃) solution (e.g., 1 M)
-
Deionized water
-
Separatory funnel
Procedure:
-
Prepare a solution of Aliquat 336 in the desired diluent (e.g., kerosene) at the target concentration (e.g., 0.5 M).
-
Add a phase modifier, such as decanol (e.g., 10-20% v/v), to the organic phase to prevent third-phase formation and improve phase disengagement.[3]
-
To convert the extractant to the nitrate form, wash the organic phase with an equal volume of a nitrate salt solution (e.g., 1 M Ca(NO₃)₂) for a specified contact time (e.g., 30 minutes) with vigorous shaking in a separatory funnel.
-
Allow the phases to separate and discard the aqueous phase.
-
Repeat the washing step at least two more times with fresh nitrate solution to ensure complete conversion.
-
The resulting organic phase, containing Trioctylmethylammonium nitrate, is now ready for extraction.
Protocol 2: Extraction of Europium(III) from Nitrate Medium
This protocol details the extraction of Europium(III) as a representative light REE.
Materials:
-
Aqueous feed solution containing Europium(III) nitrate (e.g., 0.325 g/L Eu³⁺) in a nitrate salt matrix (e.g., 3 M NaNO₃) adjusted to the desired pH (e.g., pH 3).[3]
-
Organic phase: 1.5 M Trioctylmethylammonium nitrate in kerosene with 20% (v/v) decanol (prepared as in Protocol 1).[3]
-
Thermostatic shaker
-
Separatory funnel
-
pH meter
-
Analytical instrumentation for Eu(III) determination (e.g., ICP-MS or UV-Vis spectrophotometer with Arsenazo III method).[3]
Procedure:
-
Place equal volumes of the aqueous feed solution and the organic phase in a separatory funnel.
-
Shake the funnel vigorously for a predetermined contact time (e.g., 60 minutes) to ensure equilibrium is reached.[3] A thermostatic shaker can be used to maintain a constant temperature.
-
Allow the phases to separate completely.
-
Carefully separate the aqueous phase (raffinate) from the loaded organic phase.
-
Determine the concentration of Eu(III) in the initial aqueous feed and the raffinate to calculate the extraction efficiency and distribution coefficient.
Protocol 3: Synergistic Extraction with Tributyl Phosphate (TBP)
The addition of a neutral extractant like TBP can enhance the extraction efficiency and selectivity for certain REEs.
Materials:
-
Aqueous feed solution containing a mixture of REEs in a nitrate or chloride medium.
-
Organic phase: A mixture of Trioctylmethylammonium chloride/nitrate and TBP in a suitable diluent like kerosene. The molar ratio of Aliquat 336 to TBP can be varied (e.g., 1:9.5 to 9.5:1) to optimize separation.[4] The total extractant concentration can range from 0.2 to 1.5 M.[4]
Procedure:
-
Follow the general extraction procedure outlined in Protocol 2, using the synergistic organic phase.
-
The process may involve multiple extraction stages to achieve the desired separation.[4]
Protocol 4: Stripping of REEs from the Loaded Organic Phase
Stripping is the process of back-extracting the REEs from the loaded organic phase into a fresh aqueous solution.
Materials:
-
Loaded organic phase containing the REE-extractant complex.
-
Stripping solution: Dilute mineral acids such as nitric acid (HNO₃) or hydrochloric acid (HCl). The concentration will depend on the specific REE and the stability of the extracted complex (e.g., 0.3 M HNO₃ for Pr and Nd).[3]
-
Separatory funnel
-
Analytical instrumentation for REE determination.
Procedure:
-
Contact the loaded organic phase with the stripping solution at a specific phase ratio (e.g., 1:1).
-
Shake vigorously for a sufficient time to allow for the transfer of the REE back into the aqueous phase.
-
Allow the phases to separate.
-
Collect the aqueous strip solution containing the purified REE.
-
The stripped organic phase can be regenerated and recycled for further extraction cycles.
Data Presentation
The following tables summarize quantitative data for the extraction of various REEs under different experimental conditions.
Table 1: Extraction Efficiency of Europium(III) with Aliquat 336 [3]
| Aliquat 336 Conc. (M) | Aqueous Phase | Modifier | Diluent | Contact Time (min) | Extraction Efficiency (%) |
| 0.8 | 0.325 g/L Eu³⁺, 3 M NaNO₃, pH 3 | 20% Decanol | Kerosene | 60 | 8.3 |
| 1.5 | 0.325 g/L Eu³⁺, 3 M NaNO₃, pH 3 | 20% Decanol | Kerosene | 60 | 40.1 |
Table 2: Distribution Ratios (D) and Separation Factors (SF) for Praseodymium and Neodymium [3]
| Extractant System | D(Pr) | D(Nd) | SF (Pr/Nd) |
| 0.5 M Aliquat 336 in dodecane/10% 1-octanol (B28484) (Nitrate form) | 0.24 | 0.12 | 2.0 |
Table 3: Extraction of Various Metal Ions with Aliquat 336
| Metal Ion | Aliquat 336 Concentration | Aqueous Medium | Extraction Efficiency (%) | Reference |
| Hf⁴⁺ | 150 g/L | Not specified | 66 | [5] |
| Zn²⁺ | 150 g/L | Not specified | 19 | [5] |
| V⁴⁺ | 150 g/L | Not specified | 56 | [5] |
Visualizations
Experimental Workflow for REE Extraction
Caption: Workflow for REE solvent extraction and stripping.
Anion Exchange Mechanism
Caption: Anion exchange mechanism in REE extraction.
Conclusion
Trioctylmethylammonium chloride (Aliquat 336) is a versatile and effective extractant for the separation of rare earth elements. The efficiency of the extraction process is highly tunable through the modification of the aqueous phase composition, the choice of organic diluent and modifier, and the use of synergistic reagents. The provided protocols offer a foundational methodology for researchers to develop and optimize REE separation schemes tailored to their specific needs. Further investigation into the separation of individual REEs and the optimization of stripping conditions will continue to enhance the utility of this extraction system in both research and industrial applications.
References
- 1. materials.international [materials.international]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Extraction of Yttrium-Subgroup Rare Earth Elements with Aliquat 336 | Semantic Scholar [semanticscholar.org]
- 5. Extraction and Separation of Lanthanum (III) and Neodymium (III) from Nitric acid by Aliquat-336 in Kerosene [inis.iaea.org]
Application Notes and Protocols: Use of Methyltrioctylammonium Chloride in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Methyltrioctylammonium chloride (MTOA), commonly known as Aliquat 336, in wastewater treatment. The primary applications covered are heavy metal removal through solvent extraction techniques and its potential role in disinfection.
Heavy Metal Removal from Wastewater
This compound is a quaternary ammonium (B1175870) salt widely employed as a phase transfer catalyst and a liquid anion exchanger for the extraction of heavy metals from industrial wastewater.[1] Its lipophilic nature allows it to form complexes with anionic metal species in an aqueous phase and transport them to an immiscible organic phase, thus enabling their separation and recovery.[1] This process is effective for a range of metals, including but not limited to cadmium, copper, zinc, iron, nickel, and rare earth elements.[1][2]
Two primary methods utilizing MTOA for heavy metal removal are liquid-liquid extraction (LLE) and emulsion liquid membrane (ELM) processes. LLE is a simpler method involving the direct mixing of the wastewater with an organic solution of MTOA.[3] ELM is a more advanced technique that combines extraction and stripping in a single step, offering high efficiency for treating large volumes of dilute wastewater.[4]
Quantitative Data for Heavy Metal Removal
The efficiency of heavy metal removal using MTOA is influenced by several factors, including pH, MTOA concentration, the composition of the organic phase, and contact time. The following tables summarize quantitative data from various studies.
Table 1: Liquid-Liquid Extraction of Heavy Metals using MTOA
| Metal Ion(s) | Initial Concentration | MTOA Concentration | Organic Phase | pH | Contact Time | Removal Efficiency (%) | Reference |
| Cd(II) | 100 mg/L | 99.64 mM | Toluene, 50 mM TBP | 5 | 10 min | 95.89 | [1][3] |
| Cu(II) | 100 mg/L | 99.64 mM | Toluene, 50 mM TBP | 5 | 10 min | 0.59 | [1][3] |
| Ni(II) | 10-100 ppm | Not Specified | Amberlite XAD-1180 | 1.02-7.51 | 120 min | 91.76 | [5] |
| Cu(II) | 10-100 ppm | Not Specified | Amberlite XAD-1180 | 1.02-7.51 | 120 min | 95.75 | [5] |
| Cd(II) | 1 µg/L | 0.1 M | Carbon Tetrachloride | 4 | 5 min | ~90 (overall recovery) | [6] |
Table 2: Emulsion Liquid Membrane Extraction of Heavy Metals using MTOA
| Metal Ion(s) | Initial Concentration | MTOA (Carrier) Conc. | Membrane Phase | Internal Phase | pH (External) | Stirring Speed | Extraction Time | Removal Efficiency (%) | Reference |
| Cu(II) | Not Specified | 4 wt% D2EHPA | Kerosene, 4 wt% Span 80 | HCl | 4 | 400 rpm | 20 min | 99.52 | [7] |
| Cd(II) | Not Specified | 4 wt% D2EHPA | Kerosene, 4 wt% Span 80 | HCl | 4 | 400 rpm | 10 min | 95.47 | [7] |
| Pb(II), Cu(II), Cd(II) | 10 ppm | 4% (v/v) D2EHPA* | Kerosene, 4% (v/v) Span 80 | 0.5 M H₂SO₄ | 4 | 250 rpm | 8 min | >90 (for all) | [4] |
*Note: Some studies utilize co-carriers like D2EHPA in conjunction with or as an alternative to MTOA in ELM systems.
Experimental Protocols
This protocol is based on the selective extraction of Cd(II) over Cu(II) from an aqueous solution.[3]
1. Preparation of Aqueous Phase:
- Prepare a synthetic wastewater solution containing 100 mg/L of Cd(II) and 100 mg/L of Cu(II) by dissolving appropriate amounts of their sulfate (B86663) salts in deionized water.
2. Preparation of Organic Phase:
- Prepare a 99.64 mM solution of this compound (Aliquat 336) in toluene.
- Add tributyl phosphate (B84403) (TBP) to the solution to a final concentration of 50 mM to act as a phase modifier.
3. Extraction Procedure:
- In a separation funnel, mix equal volumes of the aqueous and organic phases (e.g., 50 mL of each).
- Adjust the pH of the aqueous phase to 5 using dilute H₂SO₄ or NaOH.
- Shake the mixture vigorously for 10 minutes to ensure thorough mixing and facilitate the extraction process.
- Allow the phases to separate for at least 5 minutes.
- Carefully separate the aqueous phase from the organic phase.
4. Analysis:
- Determine the final concentration of Cd(II) and Cu(II) in the aqueous phase using Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
- Calculate the extraction efficiency using the formula:
- % Extraction = ((Initial Concentration - Final Concentration) / Initial Concentration) * 100
5. Stripping (Regeneration of Organic Phase - Optional):
- The loaded organic phase can be stripped of the extracted metal ions by contacting it with a suitable stripping agent, such as a dilute acid solution, to recover the metals and regenerate the MTOA for reuse.
This protocol describes the preparation of a water-in-oil emulsion and its use for the extraction of copper.[7]
1. Preparation of the Internal Aqueous Phase (Stripping Solution):
- Prepare a solution of a suitable stripping agent, such as dilute hydrochloric acid (HCl). The concentration will depend on the specific application and desired stripping efficiency.
2. Preparation of the Organic Membrane Phase:
- In a beaker, dissolve the carrier, this compound (or a suitable alternative like D2EHPA), and a surfactant (e.g., Span 80) in an organic diluent (e.g., kerosene). A typical composition could be 4 wt% carrier and 4 wt% surfactant.
- Stir the mixture until all components are fully dissolved.
3. Emulsification (Preparation of Water-in-Oil Emulsion):
- Slowly add the internal aqueous phase to the organic membrane phase while homogenizing at high speed (e.g., 8000 rpm) for a specified time (e.g., 15 minutes) to form a stable water-in-oil emulsion. The volume ratio of the internal phase to the membrane phase should be optimized (e.g., 1:3).
4. Extraction Procedure:
- Prepare the external aqueous phase (wastewater) containing the copper ions and adjust the pH to the optimal value (e.g., pH 4).
- Add the prepared emulsion to the external phase in a vessel with a stirrer.
- Stir the mixture at a controlled speed (e.g., 400 rpm) for the desired extraction time (e.g., 20 minutes).
- Stop the stirring and allow the emulsion and the external aqueous phase to separate.
5. Analysis:
- Carefully sample the external aqueous phase.
- Analyze the copper concentration in the sample using AAS or ICP-OES.
- Calculate the extraction efficiency as described in Protocol 1.
Diagrams
Disinfection in Wastewater Treatment
While this compound is primarily recognized for its role in solvent extraction, its chemical nature as a quaternary ammonium compound (QAC) suggests potential antimicrobial properties. QACs are known to be effective disinfectants against a broad spectrum of microorganisms, including bacteria and fungi.[8][9] However, based on the conducted literature search, there is limited specific research and quantitative data on the use of MTOA as a primary disinfectant in municipal or industrial wastewater treatment. One study has shown that a deep eutectic solvent containing MTOA exhibited antibacterial activity against E. coli and other bacteria.[10]
Quantitative Data for Antimicrobial Activity
The following table presents the limited available data on the antibacterial activity of MTOA-containing deep eutectic solvents (DES). It is important to note that these results are not from direct wastewater disinfection studies.
Table 3: Antibacterial Activity of MTOA-based Deep Eutectic Solvents (DES)
| DES Composition | Target Microorganism | Dose | Antibacterial Activity (%) | Reference |
| MTOA + Glycerol (DES-4) | E. coli K1 | 2 µL | 68 | [10] |
| MTOA + Glycerol (DES-4) | P. aeruginosa | 2 µL | 40 | [10] |
| MTOA + Glycerol (DES-4) | B. cereus | 2 µL | 75 | [10] |
| MTOA + Glycerol (DES-4) | S. pneumoniae | 2 µL | 51 | [10] |
| MTOA + Fructose (DES-11) | E. coli K1 | 2 µL | 65 | [10] |
| MTOA + Fructose (DES-11) | P. aeruginosa | 2 µL | 61 | [10] |
| MTOA + Fructose (DES-11) | B. cereus | 2 µL | 70 | [10] |
| MTOA + Fructose (DES-11) | S. pneumoniae | 2 µL | 50 | [10] |
Experimental Protocol
This is a generalized protocol that can be adapted to evaluate the disinfection efficacy of MTOA in a wastewater matrix.
1. Preparation of MTOA Stock Solution:
- Prepare a concentrated stock solution of MTOA in a suitable solvent that is miscible with water at the intended working concentrations (e.g., ethanol (B145695) or a water/ethanol mixture).
2. Wastewater Sample Collection and Preparation:
- Collect a representative sample of the wastewater to be treated (e.g., secondary effluent from a wastewater treatment plant).
- Characterize the initial microbial load, specifically the concentration of a target indicator organism such as Escherichia coli, using standard microbiological methods (e.g., membrane filtration or Most Probable Number method).
3. Disinfection Experiment (Contact Time Study):
- In a series of sterile flasks, add a known volume of the wastewater sample.
- Spike each flask with the MTOA stock solution to achieve a range of desired final concentrations (e.g., 1, 5, 10, 20 mg/L). Include a control flask with no MTOA.
- Incubate the flasks at a relevant temperature (e.g., 20-25°C) with gentle mixing.
- At predetermined contact times (e.g., 10, 30, 60, 120 minutes), withdraw an aliquot from each flask.
4. Neutralization and Microbial Enumeration:
- Immediately add the collected aliquot to a sterile tube containing a suitable neutralizing agent to stop the antimicrobial action of MTOA. The choice of neutralizer may require preliminary validation (e.g., Dey-Engley neutralizing broth).
- Perform serial dilutions of the neutralized samples.
- Enumerate the surviving target microorganisms in each diluted sample using appropriate plating techniques.
5. Data Analysis:
- Calculate the concentration of surviving microorganisms (in Colony Forming Units per mL or CFU/mL) for each MTOA concentration and contact time.
- Determine the log reduction in microbial concentration compared to the initial concentration:
- Log Reduction = log10(Initial CFU/mL) - log10(Final CFU/mL)
- Plot the log reduction as a function of contact time for each MTOA concentration to determine the disinfection kinetics.
Diagram
References
- 1. Optimization for Liquid-Liquid Extraction of Cd(II) over Cu(II) Ions from Aqueous Solutions Using Ionic Liquid Aliquat 336 with Tributyl Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization for Liquid-Liquid Extraction of Cd(II) over Cu(II) Ions from Aqueous Solutions Using Ionic Liquid Aliquat 336 with Tributyl Phosphate [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.ub.ro [pubs.ub.ro]
- 6. Use of Aliquat-336 for the extraction of cadmium from aqueous solutions - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. ir.uitm.edu.my [ir.uitm.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
Application Notes and Protocols: Aliquat 336 for the Extraction of Organic Acids from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Aliquat 336 (a quaternary ammonium (B1175870) salt) in the reactive extraction of valuable organic acids from fermentation broths. This method offers a promising alternative to traditional separation techniques, enabling efficient recovery and purification of acids such as lactic, succinic, and citric acid.
Introduction
Reactive extraction using Aliquat 336 is a liquid-liquid extraction method where the extractant, Aliquat 336, chemically interacts with the target organic acid, facilitating its transfer from the aqueous fermentation broth to an immiscible organic phase. This technique is highly selective and can be optimized for various organic acids by adjusting parameters such as the organic solvent system, pH of the aqueous phase, and temperature. The subsequent recovery of the organic acid from the organic phase, known as stripping or back-extraction, is typically achieved by shifting the chemical equilibrium, allowing for the regeneration and recycling of the extractant.
Principles of Extraction with Aliquat 336
Aliquat 336, a quaternary ammonium salt, acts as an anion exchanger. In the context of organic acid extraction, the chloride anion of Aliquat 336 is exchanged for the carboxylate anion of the organic acid. The efficiency of this exchange is influenced by the pH of the aqueous phase, which determines the dissociation state of the organic acid.
The general mechanism can be described as follows:
-
Extraction: At a suitable pH, the organic acid in the fermentation broth exists as an anion (R-COO⁻). This anion is then extracted into the organic phase by forming an ion pair with the quaternary ammonium cation of Aliquat 336.
-
Stripping (Back-Extraction): The organic acid is recovered from the loaded organic phase by contacting it with a stripping solution. This solution creates conditions that reverse the extraction equilibrium, causing the organic acid to move back into a new aqueous phase. Common stripping methods involve using a solution with a high salt concentration or a pH shift.
Quantitative Data Summary
The following tables summarize quantitative data for the extraction of lactic acid, succinic acid, and citric acid using Aliquat 336 under various experimental conditions.
Table 1: Lactic Acid Extraction with Aliquat 336
| Aliquat 336 Conc. (v/v) | Diluent | Modifier (v/v) | Aqueous Phase pH | Extraction Efficiency (%) | Reference |
| 5-30% | n-dodecane | 20% 1-decanol (B1670082) | Varies | Strongly dependent on pH and acid concentration | [1][2] |
| Not Specified | Not Specified | Not Specified | 4.8 | 31.7 ± 0.1 | [3] |
| Not Specified | Not Specified | Not Specified | Not Specified | Up to 98.2% recovery after back-extraction | [3] |
Note: The carbonate form of Aliquat 336 has been shown to be more efficient for lactic acid extraction than the standard chloride form.[4]
Table 2: Succinic Acid Extraction with Aliquat 336
| Aliquat 336 Conc. (mol/kg) | Diluent | Initial Succinic Acid Conc. (mol/kg) | Extraction Efficiency (%) | Reference |
| 0.1 - 0.5 | Benzyl alcohol | 0.5 | Up to 47.15 | [5][6] |
| 0.1 - 0.5 | 2-octanol | 0.5 | Up to 40.28 | [5][6] |
| 0.1 - 0.5 | 1-decanol | 0.5 | Up to 33.23 | [5][6] |
| 0.2 M | Palm Oil (with TOA) | Not Specified | 100% (synergistic effect) | [1] |
Table 3: Citric Acid Extraction with Aliquat 336
| Aliquat 336 Conc. (mol/l) | Diluent | Initial Citric Acid Conc. (mol/l) | Extraction Efficiency (%) | Reference |
| 0.66 | Soya-bean oil | 0.1 - 0.8 | 51.81 - 25.83 | [2] |
| 0.66 | Sunflower oil | 0.1 - 0.8 | 49.75 - 25.65 | [2] |
| 0.66 | Sesame oil | 0.1 - 0.8 | 45.53 - 14.49 | [2] |
| 0.66 | Rice bran oil | 0.1 - 0.8 | 45.51 - 23.74 | [2] |
| 0.1 M | Xylene | 1x10⁻³ M | Quantitative | [7] |
Experimental Protocols
The following are detailed protocols for the extraction and stripping of organic acids using Aliquat 336.
Protocol 1: Extraction of Organic Acid
Objective: To extract an organic acid from a model aqueous solution or fermentation broth into an organic phase containing Aliquat 336.
Materials:
-
Aliquat 336
-
Diluent (e.g., n-dodecane, kerosene, sunflower oil)
-
Modifier (e.g., 1-decanol, 1-octanol)
-
Aqueous feed solution (fermentation broth or synthetic organic acid solution)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
Analytical instrument for organic acid quantification (e.g., HPLC, GC-MS)[1][8][9]
Procedure:
-
Organic Phase Preparation:
-
Prepare the organic phase by dissolving a specific concentration of Aliquat 336 (e.g., 10-40% v/v) in the chosen diluent.
-
If necessary, add a modifier to the mixture to prevent third-phase formation and improve extraction efficiency.[10] The modifier concentration typically ranges from 10-20% (v/v).
-
Thoroughly mix the components until a homogenous organic phase is obtained.
-
-
Aqueous Phase Preparation:
-
If using a synthetic solution, dissolve the organic acid in deionized water to the desired concentration.
-
For fermentation broth, centrifuge or filter the broth to remove cells and other solid debris.
-
Adjust the pH of the aqueous phase to the optimal value for the target organic acid using HCl or NaOH. The optimal pH is generally below the pKa of the acid to ensure a significant concentration of the dissociated form.
-
-
Extraction:
-
In a separatory funnel, combine the organic phase and the aqueous phase at a specific phase ratio (e.g., 1:1 v/v).
-
Shake the mixture vigorously for a predetermined time (e.g., 5-30 minutes) using a mechanical shaker to ensure thorough mixing and facilitate mass transfer.
-
Allow the phases to separate completely. The time required for separation will depend on the solvent system used.
-
-
Phase Separation and Analysis:
-
Carefully separate the aqueous phase (raffinate) and the organic phase (extract).
-
Measure the final pH of the aqueous phase.
-
Determine the concentration of the organic acid in the initial aqueous phase and the raffinate using a suitable analytical method (e.g., HPLC).[8][9]
-
The concentration of the organic acid in the extract can be calculated by mass balance.
-
Protocol 2: Stripping (Back-Extraction) of Organic Acid
Objective: To recover the extracted organic acid from the loaded organic phase into a new aqueous phase.
Materials:
-
Loaded organic phase from Protocol 1
-
Stripping agent solution (e.g., NaCl, Na₂SO₄, HCl, NaOH solution of appropriate concentration)
-
Separatory funnels
-
Mechanical shaker
-
Analytical instrument for organic acid quantification
Procedure:
-
Stripping Solution Preparation:
-
Prepare the aqueous stripping solution. The choice of stripping agent and its concentration depends on the specific organic acid and the desired form of the final product (free acid or salt). For instance, a high concentration of an inert salt like NaCl can be used, or a base like NaOH can be employed to recover the acid as its salt.[11]
-
-
Stripping:
-
In a separatory funnel, combine the loaded organic phase with the stripping solution at a specific phase ratio (e.g., 1:1 v/v).
-
Shake the mixture vigorously for a sufficient time (e.g., 15-60 minutes) to allow for the transfer of the organic acid to the new aqueous phase.
-
-
Phase Separation and Analysis:
-
Allow the phases to separate completely.
-
Separate the regenerated organic phase and the aqueous product solution.
-
Determine the concentration of the organic acid in the aqueous product solution.
-
The regenerated organic phase can be recycled for further extraction cycles.
-
Visualizations
The following diagrams illustrate the key workflows and relationships in the extraction and stripping process.
Caption: Workflow for the extraction of organic acids using Aliquat 336.
Caption: Workflow for the stripping and recovery of organic acids.
Troubleshooting and Considerations
-
Third Phase Formation: The formation of a third phase during extraction can be a challenge. This can often be mitigated by the addition of a modifier, such as a long-chain alcohol (e.g., 1-decanol or 1-octanol), to the organic phase.[10]
-
Emulsion Formation: Vigorous mixing can sometimes lead to the formation of stable emulsions, making phase separation difficult. Optimizing the mixing speed and time, as well as the composition of the organic phase, can help to minimize emulsion formation.
-
pH Control: The pH of the aqueous phase is a critical parameter that must be carefully controlled to ensure efficient extraction.
-
Stripping Efficiency: The choice of stripping agent and the conditions of the stripping process will determine the overall recovery of the organic acid. It is important to optimize these parameters for each specific acid.
-
Toxicity of Solvents: When selecting diluents and modifiers, consideration should be given to their toxicity and environmental impact, especially for applications in the pharmaceutical and food industries. The use of non-toxic, biocompatible solvents like sunflower oil has been explored.[6]
Conclusion
Reactive extraction with Aliquat 336 is a versatile and effective method for the recovery of organic acids from fermentation broths. By carefully selecting the solvent system and optimizing the process parameters, high extraction and recovery efficiencies can be achieved. These application notes and protocols provide a solid foundation for researchers and scientists to develop and implement this technology for the purification of valuable bio-based chemicals.
References
- 1. [PDF] GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ijcea.org [ijcea.org]
- 4. researchgate.net [researchgate.net]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Aliquat 336 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonochemical Synthesis Catalyzed by Methyltrioctylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Methyltrioctylammonium chloride (also known as Aliquat® 336) as a phase-transfer catalyst in sonochemical synthesis. The combination of ultrasound irradiation and phase-transfer catalysis offers a powerful, green, and efficient methodology for accelerating chemical reactions, particularly in heterogeneous systems. This synergistic approach enhances mass transfer and reaction rates, leading to higher yields, shorter reaction times, and milder operating conditions compared to conventional methods.[1][2][3]
Introduction to Sonochemical Phase-Transfer Catalysis
Sonochemistry is the application of high-frequency sound waves (typically >20 kHz) to initiate or accelerate chemical reactions.[2][4] The underlying mechanism is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid medium. This collapse generates localized "hot spots" with transient high temperatures (~5000 K) and pressures (~1000 atm), as well as intense shockwaves and microjets.[3][5] These extreme conditions create a unique environment that can dramatically enhance reaction kinetics.
Phase-Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate).[6][7] A phase-transfer catalyst, such as the quaternary ammonium (B1175870) salt this compound, is used to transport a reactant (usually an anion) from the aqueous or solid phase into the organic phase where the reaction occurs.[7]
This compound ([CH₃(C₈H₁₇)₃N]⁺Cl⁻) is particularly effective due to the lipophilic nature of its three octyl chains, which makes the cation-anion pair soluble in the organic phase. Once in the organic medium, the anion is poorly solvated and thus highly reactive.
When combined, ultrasound provides the mechanical and thermal energy to overcome interfacial barriers, increasing the surface area between phases and accelerating the transfer of the ionic species by the catalyst. This results in a significant synergistic enhancement of the reaction rate.[2][8]
Applications and Protocols
Application 1: Synthesis of Acridine (B1665455) Dione (B5365651) Derivatives
Acridine diones are a class of heterocyclic compounds with significant biological activities, including potential use as anticancer and cardiovascular drugs.[9] The sonochemical, one-pot synthesis using this compound provides a rapid and efficient route to these valuable scaffolds.[9][10]
This protocol is adapted from the work of Kaur and Kumar (2013).[9]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Dimedone (2 mmol)
-
Amine (e.g., ammonium acetate (B1210297) or aniline) (1 mmol)
-
This compound (Aliquat® 336) (10 mol%)
-
Ultrasonic Cleaner / Bath (e.g., ELMA Transonic T 310/H, 40 kHz)
-
Reaction vessel (open flask or beaker)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a suitable open reaction vessel, combine the aromatic aldehyde (1 mmol), dimedone (2 mmol), and the chosen amine (1 mmol).
-
Add this compound (10 mol%). Note: No solvent is required for this reaction.
-
Place the reaction vessel in the ultrasonic bath containing water.
-
Irradiate the mixture with ultrasound at room temperature.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 25-45 minutes), a solid product will form.
-
Filter the solid product from the reaction mixture.
-
Wash the crude product with cold water.
-
Recrystallize the product from ethanol to obtain the pure acridine dione derivative.
The following table summarizes the results for the synthesis of various acridine dione derivatives using the sonochemical protocol.
| Entry | Aldehyde | Amine | Time (min) | Yield (%)[9] |
| 1 | 4-Cl-C₆H₄CHO | NH₄OAc | 30 | 94 |
| 2 | 4-MeO-C₆H₄CHO | NH₄OAc | 35 | 92 |
| 3 | 4-NO₂-C₆H₄CHO | NH₄OAc | 25 | 95 |
| 4 | C₆H₅CHO | NH₄OAc | 40 | 90 |
| 5 | 4-OH-C₆H₄CHO | NH₄OAc | 45 | 89 |
| 6 | 4-Cl-C₆H₄CHO | Aniline | 35 | 92 |
| 7 | 4-MeO-C₆H₄CHO | Aniline | 40 | 90 |
| 8 | 4-NO₂-C₆H₄CHO | Aniline | 30 | 94 |
Application 2: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The use of ultrasound in conjunction with a phase-transfer catalyst like this compound allows this reaction to proceed efficiently in aqueous media, aligning with the principles of green chemistry.[4][11] This method is particularly advantageous for its mild conditions and significantly reduced reaction times.[11]
This protocol is based on the findings of Said and Salem (2016), who demonstrated the synergistic effect of ultrasound and Aliquat® 336 in Suzuki and Hiyama couplings.[4][11]
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium catalyst (e.g., PdCl₂(MeCN)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.06 mmol)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
This compound (Aliquat® 336) (1.25 mmol)
-
N,N-Dimethylformamide (DMF) (1.5 mL)
-
Water (1.5 mL)
-
Probe Sonicator or Ultrasonic Bath (e.g., 20 kHz)
-
Reaction vessel
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), PdCl₂(MeCN)₂ (0.02 mmol), PPh₃ (0.06 mmol), Cs₂CO₃ (2.0 mmol), and this compound (1.25 mmol).
-
Add the solvent system consisting of DMF (1.5 mL) and water (1.5 mL).
-
Irradiate the reaction mixture with ultrasound at room temperature. A significant acceleration is observed, with reactions often completing within 5 minutes.[4][11]
-
After the reaction is complete (monitor by TLC or GC), extract the mixture with diethyl ether (3x).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography to yield the desired biaryl compound.
The table below highlights the dramatic effect of combining ultrasound with the phase-transfer catalyst on reaction yield and time compared to conventional methods.
| Aryl Bromide | Arylboronic Acid | Method | Time | Yield (%)[4][11] |
| 4-Bromoacetophenone | Phenylboronic acid | Magnetic Stirring, 100°C | 8 h | ~35% |
| 4-Bromoacetophenone | Phenylboronic acid | Ultrasound, RT | 5 min | ~84% |
| 4-Bromoacetophenone | Phenylboronic acid | Ultrasound + Aliquat® 336, RT | 5 min | >95% |
| Bromobenzene | Phenylboronic acid | Magnetic Stirring, 100°C | 8 h | ~30% |
| Bromobenzene | Phenylboronic acid | Ultrasound + Aliquat® 336, RT | 5 min | >95% |
| 4-Bromotoluene | Phenylboronic acid | Magnetic Stirring, 100°C | 8 h | ~32% |
| 4-Bromotoluene | Phenylboronic acid | Ultrasound + Aliquat® 336, RT | 5 min | >95% |
Visualized Mechanisms and Workflows
The following diagrams illustrate the key processes involved in sonochemical synthesis catalyzed by this compound.
Caption: Mechanism of sonochemically-enhanced phase-transfer catalysis.
Caption: Experimental workflow for acridine dione synthesis.
Safety and Handling
-
This compound (Aliquat® 336): This compound is toxic if swallowed and causes severe skin burns and eye damage. It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure. Always handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
-
Ultrasound Equipment: High-intensity ultrasound can cause hearing damage. Use appropriate hearing protection when operating probe sonicators outside of a sound-dampening enclosure. Be aware that ultrasonic probes can become hot during operation.
These protocols and notes are intended for use by trained professionals. All reactions should be carried out with appropriate safety precautions in a controlled laboratory environment.
References
- 1. hcpmanida.com [hcpmanida.com]
- 2. researchgate.net [researchgate.net]
- 3. hielscher.com [hielscher.com]
- 4. Ultrasonic Activation of Suzuki and Hiyama Cross-Coupling Reactions Catalyzed by Palladium [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. Phase transfer catalysis | PPTX [slideshare.net]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Breaking Emulsions in Aliquat 336 Phase Transfer Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsions in phase transfer catalysis (PTC) reactions using Aliquat 336.
Troubleshooting Guide: Resolving Persistent Emulsions
Stable emulsions can form during the work-up of phase transfer catalysis reactions involving Aliquat 336 due to its surfactant-like properties.[1][2] This guide provides a systematic approach to breaking these emulsions, from simple physical methods to more involved chemical treatments.
Logical Flow for Troubleshooting Emulsions
This workflow outlines a step-by-step process for addressing emulsion issues.
Caption: A step-by-step workflow for troubleshooting emulsions.
Frequently Asked Questions (FAQs)
Q1: Why do emulsions form in my Aliquat 336-catalyzed reaction?
Aliquat 336 is a quaternary ammonium (B1175870) salt with long alkyl chains, which gives it amphiphilic (surfactant-like) properties.[2] This means it can stabilize the small droplets of one liquid phase within another, leading to the formation of a stable emulsion, especially under vigorous agitation.[3][4]
Q2: What are the key factors influencing emulsion formation with Aliquat 336?
Several factors can contribute to the formation and stability of emulsions in PTC reactions:
-
Aliquat 336 Concentration: Higher concentrations of the catalyst can lead to more stable emulsions.
-
Agitation Speed: Intense stirring or shaking creates smaller droplets that are harder to separate.[3][5][6]
-
Organic Solvent Choice: The type of organic solvent used can influence emulsion stability.
-
Phase Volume Ratio: The relative volumes of the aqueous and organic phases can impact emulsion formation.[1]
Q3: How can I prevent emulsions from forming in the first place?
Preventative measures are often the most effective solution:
-
Optimize Catalyst Concentration: Use the minimum amount of Aliquat 336 required for efficient catalysis.
-
Control Agitation: Use moderate stirring (e.g., 300-500 rpm) to ensure adequate mixing without excessive shear forces.[7] High shear can lead to smaller, more stable droplets.[8]
-
Solvent Selection: If possible, choose a solvent system that is less prone to emulsification. Aliphatic hydrocarbons may be a better choice than some chlorinated solvents.
-
Order of Addition: Consider adding Aliquat 336 after the other reactants have been mixed to avoid stabilizing the initial mixture.
Q4: What is the simplest method to try and break an emulsion?
The first and simplest approach is patience. Allow the mixture to stand undisturbed in a separatory funnel for up to an hour.[9] Sometimes, the emulsion will break on its own as the droplets coalesce. Gentle tapping of the funnel or slow stirring of the emulsion layer with a glass rod can also help.[9]
Q5: When should I use a brine wash?
Adding a saturated solution of sodium chloride (brine) is a very common and effective technique.[4][9] This increases the ionic strength of the aqueous phase, which can help to destabilize the emulsion and force the separation of the organic and aqueous layers.[4]
Q6: Can changing the pH of the aqueous phase help?
Yes, adjusting the pH can be an effective method.[4][9] If your product and catalyst are stable, adding a dilute acid (like HCl) or base (like NaOH) can alter the properties of the interface and break the emulsion.[4] Acidification is often effective if alkaline soaps or detergents are the cause of the emulsion.[9]
Q7: What other techniques can I try if the simple methods fail?
If the above methods are unsuccessful, you can consider the following:
-
Solvent Addition: Adding a small amount of a different organic solvent can change the overall polarity and break the emulsion.[4]
-
Gentle Heating: Carefully warming the mixture can decrease the viscosity of the phases and promote separation.[4] However, be cautious of product decomposition.
-
Centrifugation: This is a very effective mechanical method for breaking emulsions by applying a strong force to separate the phases.[9]
-
Filtration: Filtering the emulsion through a pad of a filter aid like Celite® or anhydrous sodium sulfate (B86663) can help to coalesce the dispersed droplets.[9]
-
Freezing: Lowering the temperature to freeze the aqueous phase can physically disrupt the emulsion. Upon thawing, the phases may separate more easily.[4]
Experimental Parameters Influencing Emulsion Stability
The following table summarizes key experimental parameters that can be adjusted to either prevent the formation of or help break an emulsion.
| Parameter | Recommendation for Minimizing Emulsions | Rationale |
| Aliquat 336 Concentration | Use the lowest effective concentration. | High concentrations enhance the surfactant effect, stabilizing the emulsion.[10] |
| Agitation Speed | Moderate speed (e.g., 300-500 rpm). | High speeds increase shear forces, creating smaller, more stable droplets.[3][5][6][7] |
| Temperature | Gentle heating (if compounds are stable). | Reduces viscosity and can facilitate phase separation.[4] |
| Ionic Strength (Aqueous) | Increase by adding salt (e.g., NaCl). | "Salting out" effect helps to break the emulsion by increasing the polarity of the aqueous phase.[4][9] |
| pH (Aqueous) | Adjust away from neutral (if compounds are stable). | Can alter the charge and solubility of species at the interface, leading to destabilization.[4][9] |
Experimental Protocols
Protocol 1: Breaking an Emulsion with Saturated Brine
Objective: To break an emulsion by increasing the ionic strength of the aqueous phase.
Materials:
-
Emulsified reaction mixture in a separatory funnel.
-
Saturated sodium chloride (NaCl) solution (brine).
-
Glass stirring rod.
Procedure:
-
Transfer the entire emulsion to a separatory funnel.
-
Add a volume of saturated brine solution, typically 10-20% of the total volume of the emulsion.
-
Stopper the funnel and gently invert it several times to mix the brine with the emulsion. Do not shake vigorously , as this may reform the emulsion.
-
Allow the funnel to stand and observe for phase separation. Gentle stirring of the interface with a glass rod may be beneficial.
-
Once the layers have separated, drain the lower (aqueous) layer, followed by the organic layer.
Protocol 2: Breaking an Emulsion by Filtration
Objective: To break an emulsion by passing it through a filter aid that promotes coalescence.
Materials:
-
Emulsified reaction mixture.
-
Büchner funnel and filter flask.
-
Filter paper.
-
Filter aid (e.g., Celite® or anhydrous sodium sulfate).
-
Spatula.
-
Vacuum source.
Procedure:
-
Set up the Büchner funnel and filter flask for vacuum filtration. Place a piece of filter paper in the funnel.
-
Prepare a small plug or pad of the filter aid (approximately 1-2 cm thick) over the filter paper.
-
Gently pour the entire emulsion onto the center of the filter pad.
-
Apply a gentle vacuum to draw the liquid through the pad. The filter aid helps to coalesce the dispersed droplets.
-
Collect the filtrate in the filter flask. The two phases should separate cleanly in the flask.
-
Transfer the filtrate to a separatory funnel to separate the layers.
Factors Influencing Emulsion Breaking
The decision-making process for choosing a demulsification technique can be visualized as follows:
Caption: Decision tree for selecting an emulsion breaking method.
References
- 1. researchgate.net [researchgate.net]
- 2. sapub.org [sapub.org]
- 3. ejournal2.undip.ac.id [ejournal2.undip.ac.id]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchpublish.com [researchpublish.com]
- 8. researchgate.net [researchgate.net]
- 9. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading of Methyltrioctylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the effective use and optimization of Methyltrioctylammonium chloride (also known as Aliquat® 336), a versatile phase-transfer catalyst (PTC). Here you will find troubleshooting advice for common experimental issues and frequently asked questions, presented in a clear question-and-answer format.
Troubleshooting Guide
This guide addresses specific challenges you may encounter during your experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Insufficient Catalyst Loading: The amount of catalyst is too low to facilitate an efficient transfer of reactants between phases. | Incrementally increase the catalyst loading, for example, from 1 mol% to 5 mol%. Monitor the reaction progress at each concentration to find the optimal loading. |
| Poor Catalyst Activity: The catalyst may be old, impure, or degraded. | Use a fresh batch of high-purity this compound. Ensure proper storage in a tightly sealed container to prevent moisture absorption. | |
| Suboptimal Reaction Conditions: Temperature, stirring speed, or solvent may not be ideal for the specific reaction. | Systematically optimize other reaction parameters. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. | |
| Reaction Stalls or is Sluggish | Catalyst Poisoning: Trace impurities in reactants or solvents can poison the catalyst. | Use purified reactants and anhydrous, high-purity solvents. |
| Catalyst Saturation: At high substrate concentrations, the catalyst's ability to transfer reactants may become the rate-limiting step. | Consider a higher catalyst loading or investigate the effect of reactant concentration on the reaction rate. | |
| Formation of an Unreactive Ion Pair: The catalyst may form a tight, unreactive ion pair with the reactant anion in the organic phase. | Experiment with different organic solvents. A more polar aprotic solvent can sometimes help to dissociate the ion pair and increase reactivity. | |
| Formation of a Stable Emulsion | High Catalyst Concentration: this compound has surfactant properties, and high concentrations can lead to the formation of stable emulsions, making phase separation difficult.[1] | Reduce the catalyst loading to the minimum effective amount. Often, 1-5 mol% is sufficient.[1] |
| Intense Agitation: High stirring speeds can create very small droplets that are resistant to coalescence.[1] | Use moderate stirring speeds (e.g., 300-500 rpm) that are sufficient to ensure good mixing without causing excessive emulsification.[1] | |
| Unfavorable Solvent Choice: Certain solvents can promote emulsion formation. | If possible, switch to a less polar organic solvent like toluene (B28343) or hexane.[1] | |
| Catalyst Decomposition | High Temperatures and Strong Bases: Quaternary ammonium (B1175870) salts like this compound can undergo Hofmann elimination at elevated temperatures, especially in the presence of strong bases, leading to the formation of a trioctylamine (B72094) and an alkene. | Avoid excessive temperatures. If high temperatures are necessary, consider using a milder base or minimizing the reaction time. |
| Prolonged Reaction Times: Extended exposure to reaction conditions can lead to gradual catalyst degradation. | Optimize other parameters to shorten the required reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting catalyst loading for a new reaction with this compound?
A good starting point for most applications is 1-2 mol% of the catalyst relative to the limiting reagent. This concentration is often sufficient to achieve a reasonable reaction rate without causing issues like emulsion formation. Optimization experiments can then be performed by systematically varying the loading up or down from this initial value.
Q2: How does the structure of this compound contribute to its effectiveness as a phase-transfer catalyst?
This compound possesses a quaternary ammonium cation with three long octyl chains and one methyl group. The long alkyl chains make the cation lipophilic (soluble in the organic phase), while the positively charged nitrogen atom can pair with an anion from the aqueous phase. This dual nature allows it to act as a "shuttle," transporting anions from the aqueous phase into the organic phase where the reaction with the organic-soluble substrate can occur.
Q3: My reaction involves a solid reactant. Can I still use this compound?
Yes, this compound is effective in solid-liquid phase-transfer catalysis. In this scenario, the catalyst facilitates the transfer of the anion from the solid salt into the organic phase. In some cases, the presence of a small amount of water can be beneficial to help dissolve a portion of the solid salt at the interface, thereby accelerating the anion exchange with the catalyst.
Q4: How can I remove the catalyst from my product after the reaction?
Due to its low volatility, this compound cannot be removed by distillation. It can typically be removed by performing multiple aqueous washes of the organic phase after the reaction is complete. The catalyst has some water solubility, which can be exploited for its removal. In some cases, washing with brine can help to break any emulsions and facilitate the separation of the catalyst into the aqueous layer. For challenging separations, column chromatography can be employed.
Q5: Is it possible to recycle and reuse this compound?
Yes, in many industrial applications, the catalyst is recovered and reused to improve the process economy and reduce waste. After phase separation, the catalyst may remain in the organic phase or be extracted back into an aqueous phase. The specific recovery method will depend on the reaction and workup conditions. One patented method involves adding water to dissolve the catalyst phase, followed by the addition of a base to cause the catalyst to separate as an oily hydroxide (B78521) phase that can be recovered.
Data Presentation
The following tables provide illustrative data on the impact of this compound (Aliquat® 336) loading on reaction outcomes.
Table 1: Effect of Catalyst Loading on the Yield of 1,2-epoxy-5,9-cyclododecadiene
| Catalyst Loading (mol%) | CDT Conversion (%) | Selectivity to ECDD (%) |
| 0.5 | 75 | 65 |
| 1.0 | 95 | 67 |
| 2.0 | 96 | 66 |
| 3.0 | 96 | 66 |
This data illustrates that for the epoxidation of (Z,E,E)-1,5,9-cyclodododecatriene (CDT) to 1,2-epoxy-5,9-cyclododecadiene (ECDD), a catalyst loading of 1.0 mol% provides a high conversion and selectivity, with higher loadings offering diminishing returns.[2]
Table 2: Influence of Catalyst Loading on the Conversion of Butyl Bromide
| Catalyst | Catalyst Loading (mol%) | Conversion of Butyl Bromide (%) |
| Aliquat® 336 | 0.25 | 85 |
| Aliquat® 336 | 0.50 | 92 |
| Aliquat® 336 | 0.75 | 94 |
| Aliquat® 336 | 1.00 | 94.5 |
| Aliquat® 336 | 1.50 | 94.5 |
This table shows the effect of Aliquat® 336 loading on the conversion of butyl bromide in a nucleophilic substitution reaction with sodium benzoate. A loading of 0.75 mol% appears to be optimal in this case.
Experimental Protocols
Protocol 1: General Procedure for Optimizing this compound Loading in a Nucleophilic Substitution Reaction
This protocol describes the synthesis of octyl nitrile from octyl bromide and sodium cyanide, a classic example of a phase-transfer catalyzed nucleophilic substitution.
Materials:
-
Octyl bromide
-
Sodium cyanide (Caution: Highly Toxic)
-
This compound (Aliquat® 336)
-
Toluene (or another suitable organic solvent)
-
Water
-
Internal standard (e.g., decane) for GC analysis
-
Reaction vials with stir bars
-
Heating block or oil bath
Procedure:
-
Reaction Setup: In a series of reaction vials, add sodium cyanide (e.g., 1.2 equivalents) and water (to create a concentrated aqueous solution).
-
Catalyst Addition: To each vial, add a different loading of this compound (e.g., 0.5, 1.0, 2.0, 3.0, and 5.0 mol% relative to octyl bromide).
-
Organic Phase Addition: Add toluene, octyl bromide (1.0 equivalent), and the internal standard to each vial.
-
Reaction: Seal the vials and place them in a pre-heated heating block or oil bath (e.g., 80 °C). Stir the reactions vigorously.
-
Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from the organic layer of each reaction.
-
Analysis: Quench the aliquot with water and extract with a small amount of an organic solvent (e.g., diethyl ether). Analyze the organic extract by Gas Chromatography (GC) to determine the conversion of octyl bromide and the yield of octyl nitrile by comparing the peak areas to the internal standard.
-
Optimization: Plot the yield of octyl nitrile as a function of catalyst loading and reaction time to determine the optimal conditions.
Visualizations
References
Technical Support Center: Aliquat 336 Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Aliquat 336 as a phase-transfer catalyst. The following sections address common issues encountered during experiments, with a focus on the critical role of temperature.
Troubleshooting Guide & FAQs
This section is designed to help you diagnose and resolve common problems in your Aliquat 336 catalyzed reactions.
Q1: My reaction yield is low or the reaction is not proceeding to completion. Could temperature be the issue?
A1: Yes, temperature is a critical parameter in phase-transfer catalysis. An inappropriate temperature can lead to low yields for several reasons:
-
Sub-optimal Reaction Rate: Many reactions have an optimal temperature range for maximum conversion. For instance, in the phase-transfer alkylation of sodium benzoate (B1203000) with butyl bromide using Aliquat 336, the maximum conversion is achieved at 60°C. At lower temperatures, the reaction rate may be too slow, while higher temperatures might not necessarily increase the yield and could lead to side reactions.
-
Catalyst Decomposition: Aliquat 336 can degrade at elevated temperatures, especially in the presence of strong bases. This degradation reduces the amount of active catalyst available to facilitate the reaction.[1]
-
Exothermic Reactions: Some reactions are exothermic, and lower temperatures may actually favor product formation. For example, the reactive extraction of gallic acid using Aliquat 336 is an exothermic process, and lower temperatures lead to higher extraction efficiency.[2]
Troubleshooting Steps:
-
Consult the literature: Check for established protocols for similar reactions to find the recommended temperature range.
-
Optimize the temperature: If no information is available, perform small-scale experiments at various temperatures (e.g., in 10°C increments) to determine the optimal condition for your specific reaction.
-
Monitor for catalyst degradation: If you suspect decomposition (e.g., color change of the reaction mixture, formation of unexpected byproducts), try running the reaction at a lower temperature.
Q2: My reaction is proceeding very slowly. How can I increase the reaction rate without causing side reactions?
A2: Increasing the temperature is a common method to accelerate a reaction. However, in phase-transfer catalysis, this must be done cautiously to avoid catalyst degradation and the formation of byproducts.[1]
Recommendations:
-
Gradual Temperature Increase: Cautiously increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress and purity of the product at each stage.
-
Optimize Other Parameters: Before significantly increasing the temperature, ensure other reaction parameters are optimized, such as:
-
Agitation Speed: Inadequate mixing can limit the interfacial area between the aqueous and organic phases, slowing down the reaction. Increasing the stirring speed can enhance the rate.[1]
-
Solvent Choice: The organic solvent plays a crucial role. A more polar aprotic solvent can enhance the intrinsic reaction rate.[1]
-
Catalyst Concentration: Ensure you are using an adequate amount of Aliquat 336.
-
Q3: I am observing the formation of unexpected byproducts. Can the reaction temperature be the cause?
A3: Absolutely. Elevated temperatures can promote side reactions and the decomposition of both reactants and the catalyst.
Common Scenarios:
-
Hofmann Elimination: At high temperatures, particularly in the presence of a strong base, quaternary ammonium (B1175870) salts like Aliquat 336 can undergo Hofmann elimination, producing a tertiary amine and an alkene.[1] These can act as impurities that are difficult to remove.
-
Substrate/Product Decomposition: High temperatures can lead to the degradation of your starting materials or desired product.
Troubleshooting Workflow:
To systematically diagnose temperature-related issues, you can follow this logical workflow:
Caption: Troubleshooting workflow for temperature-related issues.
Q4: How does temperature affect the physical properties of Aliquat 336 and its performance?
A4: Temperature significantly impacts the viscosity of Aliquat 336, which in turn can affect mass transfer in the reaction system.
-
Viscosity: Aliquat 336 is a viscous liquid at room temperature. As the temperature increases, its viscosity decreases, which can improve mixing and the rate of mass transfer between the phases.
-
Solubility: The solubility of Aliquat 336 in both the organic and aqueous phases can be influenced by temperature. While its solubility in water is generally low, changes in temperature can affect its partitioning between the two phases, potentially impacting the catalytic cycle. In some cases, a three-phase system can be observed at low temperatures, which transitions to a two-phase system upon heating.[3]
Data Presentation: Temperature Effects on Aliquat 336 Catalyzed Reactions
The following tables summarize quantitative data from various studies on the effect of temperature on reactions catalyzed by Aliquat 336.
Table 1: Effect of Temperature on the Alkylation of Sodium Benzoate with Butyl Bromide
| Temperature (°C) | Conversion (%) |
| 30 | 75 |
| 40 | 82 |
| 50 | 88 |
| 60 | 92 |
| 70 | 92 |
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of Aliquat 336, Toluene/Water solvent system, 500 rpm agitation.
Table 2: Effect of Temperature on the Extraction of Europium (III)
| Temperature (K) | Extraction (%) |
| 298 | 40.1 |
| 308 | 32.5 |
| 318 | 26.8 |
| 328 | 20.8 |
Reaction Conditions: 0.325g/L Europium (III), 3M NaNO3 at aqueous phase pH 3, 1.5M Aliquat 336 + 20% decanol (B1663958) + kerosene.
Table 3: Thermal Stability of Aliquat 336 in the Presence of 50% Aqueous NaOH
| Temperature (°C) | Time (hrs) | Tertiary Amine (%) | Quaternary Salt (%) |
| 25 | 4 | 0.37 | 10.0 |
| 60 | 4 | 1.77 | 8.7 |
| 100 | 4 | 9.28 | 1.2 |
| 25 | 8 | 0.28 | 10.1 |
| 60 | 8 | 1.14 | 9.4 |
| 100 | 8 | 9.21 | 1.3 |
Test Conditions: Stirring equal volumes of 10 w/v % Aliquat 336 in xylene and 50% aqueous NaOH.[4]
Experimental Protocols
This section provides a detailed methodology for a representative experiment to illustrate the optimization of temperature in an Aliquat 336 catalyzed reaction.
Experiment: Temperature Optimization for the Phase-Transfer Catalyzed Alkylation of Sodium Benzoate with Butyl Bromide
Objective: To determine the optimal reaction temperature for the synthesis of butyl benzoate from sodium benzoate and butyl bromide using Aliquat 336 as a phase-transfer catalyst.
Materials:
-
Sodium Benzoate
-
Butyl Bromide
-
Aliquat 336
-
Toluene
-
Deionized Water
-
Magnetic stirrer with hotplate and tachometer
-
Reaction vessel (e.g., three-necked round-bottom flask) with a condenser and thermometer
-
Equipment for analysis (e.g., GC, HPLC, or TLC)
Procedure:
-
Reaction Setup:
-
Set up a series of identical reactions in parallel. For each reaction, charge the reaction vessel with sodium benzoate (e.g., 2.88 g, 1:1 molar ratio to butyl bromide), 100 ml of toluene, and 100 ml of deionized water.
-
Add Aliquat 336 (0.001 mole) to each reaction vessel.
-
Equip each vessel with a magnetic stirrer, condenser, and a thermometer to monitor the internal temperature.
-
-
Temperature Control:
-
Set the hotplate stirrer for each reaction to a different temperature, for example: 30°C, 40°C, 50°C, 60°C, and 70°C.
-
Set the agitation speed to a constant 500 rpm for all reactions.
-
-
Reaction Initiation and Monitoring:
-
Add butyl bromide (e.g., 2.1 ml) to each reaction vessel to initiate the reaction.
-
Maintain each reaction at its set temperature for a fixed duration (e.g., 90 minutes).
-
At regular intervals (e.g., every 15 minutes), take aliquots from the organic layer of each reaction for analysis.
-
-
Analysis:
-
Analyze the aliquots using a suitable method (GC, HPLC, or TLC) to determine the conversion of sodium benzoate to butyl benzoate.
-
-
Data Interpretation:
-
Plot the conversion as a function of temperature to identify the optimal reaction temperature that provides the highest conversion in the given reaction time.
-
Visualizations
Diagram 1: General Mechanism of Aliquat 336 in Phase-Transfer Catalysis
References
Improving the efficiency of metal extraction with Aliquat 336
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing metal extraction processes using Aliquat 336.
Frequently Asked Questions (FAQs)
Q1: What is Aliquat 336 and how does it function in metal extraction?
A1: Aliquat 336, a quaternary ammonium (B1175870) salt, functions as a liquid anion exchanger.[1][2] It is commonly used in solvent extraction to separate metal ions from aqueous solutions.[1][2] The extraction mechanism typically involves the exchange of an anion from the Aliquat 336 molecule with a metal-anion complex from the aqueous phase, or the formation of a neutral extraction complex.[2][3]
Q2: What are the key parameters to optimize for efficient metal extraction with Aliquat 336?
A2: Several factors influence the extraction efficiency. Key parameters to optimize include the concentration of Aliquat 336, the pH of the aqueous phase, the organic-to-aqueous phase ratio (O/A), contact time, and temperature.[4][5] The choice of diluent and the use of phase modifiers can also significantly impact performance.[1][6]
Q3: How do I select an appropriate diluent for Aliquat 336?
A3: Aliquat 336 is often dissolved in hydrocarbon solvents. Aromatic diluents like toluene (B28343) or kerosene (B1165875) are common choices.[1][7][8] When using aliphatic kerosene, a phase modifier such as a long-chain alcohol (e.g., decanol) may be necessary to prevent the formation of a third phase.[1][6] The diluent can affect the extraction efficiency; for instance, in one study on Rhenium (VII) extraction, the efficiency of Aliquat 336 was higher when dissolved in CCl₄ compared to CHCl₃ or C₆H₁₂.[3]
Q4: How can I strip the extracted metal from the Aliquat 336 organic phase?
A4: Stripping involves recovering the metal from the loaded organic phase. This is often more challenging with Aliquat 336 than with amine-based extractants because its cationic charge is fixed.[9] Successful stripping strategies include using a high concentration of an alternate anion in the stripping solution to displace the metal complex or using a reagent that changes the chemical nature of the extracted metal species, making it less extractable.[9] Common stripping agents include acidic solutions (e.g., H₂SO₄, HCl), sometimes combined with other reagents like thiourea (B124793), or basic solutions like ammonium hydroxide.[4][8][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Metal Extraction Efficiency | - Sub-optimal Aliquat 336 concentration.- Incorrect pH of the aqueous phase.- Insufficient contact time.- Inappropriate organic-to-aqueous phase ratio (O/A).- Temperature effects. | - Optimize Aliquat 336 Concentration: Systematically vary the concentration to find the optimum. For example, platinum extraction was found to be quantitative at ≥0.011 M Aliquat 336.[8]- Adjust pH: The optimal pH is metal-dependent. For Cd(II) and Cu(II) separation, a pH of 5 was found to be optimal.[7]- Increase Contact Time: Ensure sufficient mixing time for equilibrium to be reached. For Zirconium, 10 minutes was optimal.[4]- Vary O/A Ratio: Test different O/A ratios. A 2:1 O/A ratio was optimal for Zirconium extraction.[4]- Control Temperature: Temperature can have a positive or adverse effect depending on the system. Europium(III) extraction decreased with increasing temperature. |
| Formation of a Third Phase | - High concentration of Aliquat 336.- High metal loading in the organic phase.- Use of aliphatic diluents without a modifier.- Insufficient polarity of the organic phase. | - Add a Phase Modifier: Use a long-chain alcohol like decanol (B1663958) (e.g., 20% v/v) to prevent third phase formation, particularly with aliphatic diluents like kerosene.[4]- Reduce Aliquat 336 Concentration: Lowering the extractant concentration can sometimes resolve the issue.- Dilute the Organic Phase: Adding more diluent can help maintain a single organic phase. |
| Poor Phase Separation / Emulsion Formation | - High viscosity of the organic phase, especially at high Aliquat 336 concentrations.- Intense mixing speed.- Presence of surfactants or fine solids. | - Increase Temperature: Gently warming the mixture can reduce viscosity and aid separation.- Add a Modifier: Phase modifiers like TBP can sometimes improve phase disengagement.- Optimize Mixing: Reduce the stirring speed to avoid creating a stable emulsion.[7]- Centrifugation: Use a centrifuge to break the emulsion and separate the phases. |
| Co-extraction of Undesired Metals | - Similar chemical properties of metals in the feed solution.- Non-selective extraction conditions. | - pH Adjustment: Selectively precipitate or extract metals by carefully controlling the pH.- Use a Masking Agent: Add a complexing agent to the aqueous phase to selectively "mask" interfering ions. For instance, EDTA can be used as a masking agent for Cu(II) to allow for the selective extraction of Cd(II).[11]- Optimize Aliquat 336 Concentration: Higher extractant concentrations can sometimes lead to increased co-extraction.[8] |
| Incomplete Stripping of Metal | - Strong affinity of the metal complex for Aliquat 336.- Inappropriate stripping agent or concentration.- Insufficient contact time for stripping. | - Select a Stronger Stripping Agent: Test different agents. For platinum, a mixture of 0.5 M HCl and 0.5 M thiourea was effective.[8] For Zirconium, 4M H₂SO₄ was used.[4]- Optimize Stripping Conditions: Vary the concentration of the stripping agent, contact time, and temperature. For Fe(III), 95% stripping was achieved with 0.8 mol/L sodium sulfite (B76179) at 50°C for 30 minutes.[12]- Multi-stage Stripping: Perform stripping in multiple stages to achieve higher recovery.[8] |
Quantitative Data Summary
Table 1: Optimized Parameters for Metal Extraction with Aliquat 336
| Metal(s) | Aliquat 336 Conc. | Diluent / Modifier | Aqueous Phase Conditions | O/A Ratio | Contact Time | Extraction Efficiency (%) | Reference |
| Cd(II) | 99.64 mM | Toluene / 50 mM TBP | pH 5, 48.86 mM EDTA | 1:1 | 10 min | 95.89 | [7][11] |
| Pt(IV) | ≥0.011 M | Kerosene | pH 3.2 | 1:1 to 1:5 (A:O) | - | Quantitative (>99%) | [8] |
| Zr(IV) | 6% (v/v) | Kerosene | Nitric acid medium | 2:1 | 10 min | >99.6 | [4] |
| Eu(III) | 1.5 M | Kerosene / 20% Decanol | 3M NaNO₃, pH 3 | 1:1 | - | 40.1 | [6] |
| Pd(II) | - | [A336][I] (as ionic liquid) | 6 M Cl⁻ | 1:1 to 1:10 | - | >99 | [10] |
Table 2: Stripping Conditions for Metals from Loaded Aliquat 336
| Metal(s) | Stripping Agent | A/O Ratio | Contact Time | Stripping Efficiency (%) | Reference |
| Pt(IV) | 0.5 M HCl + 0.5 M Thiourea | 1:4 (O:A) | - | 99.9 (in two stages) | [8] |
| Zr(IV) | 4M H₂SO₄ | 1:1 | 10 min | 94.18 | [4] |
| Fe(III) | 0.8 M Sodium Sulfite | 2:1 | 30 min | ~95 | [12] |
| Pd(II) | 1.0 M NH₄OH | - | - | Quantitative | [10] |
| Sm(III) | 0.2 M HCl | - | - | 100 | [5] |
Experimental Protocols & Workflows
General Protocol for Liquid-Liquid Extraction
This protocol provides a general methodology for a batch liquid-liquid extraction experiment. Specific parameters should be optimized based on the target metal and system, as detailed in the tables above.
-
Preparation of Organic Phase: Prepare the organic phase by dissolving the desired concentration of Aliquat 336 in the chosen diluent (e.g., kerosene, toluene). If necessary, add a phase modifier (e.g., decanol, TBP). Mix thoroughly until homogenous.[6]
-
Preparation of Aqueous Phase: Prepare an aqueous stock solution of the metal(s) of interest at a known concentration. Adjust the pH to the desired value using small additions of acid (e.g., H₂SO₄, HNO₃) or base (e.g., NaOH).[7] If using a masking agent, add it to the aqueous phase at this stage.
-
Extraction: In a separation vessel (e.g., glass vial, separating funnel), combine the organic and aqueous phases at the desired O/A ratio.[7]
-
Mixing: Agitate the mixture for a predetermined contact time (e.g., 10-30 minutes) using a shaker or stirrer at a controlled speed (e.g., 150 rpm) and temperature.[7][13]
-
Phase Separation: Allow the phases to separate completely. This may take from a few minutes to over an hour. If an emulsion forms, centrifugation may be required.[7][13]
-
Sampling and Analysis: Carefully separate the two phases.[13] Analyze the metal concentration in the aqueous phase (raffinate) before and after extraction using an appropriate analytical technique (e.g., Atomic Absorption Spectroscopy (AAS), ICP-MS, UV-Vis Spectrophotometry).[6]
-
Calculation: Determine the extraction efficiency (%) and distribution coefficient (D) by mass balance.[13]
General Protocol for Stripping
-
Preparation of Stripping Solution: Prepare the aqueous stripping solution with the chosen stripping agent at the desired concentration.
-
Stripping: Combine the metal-loaded organic phase from the extraction step with the stripping solution at the desired A/O ratio.
-
Mixing and Separation: Follow steps 4 and 5 from the extraction protocol.
-
Analysis: Analyze the metal concentration in the aqueous stripping solution and the now-stripped organic phase to determine the stripping efficiency.
Visualizations
Caption: General workflow for metal extraction and stripping using Aliquat 336.
Caption: Troubleshooting logic for common Aliquat 336 extraction issues.
References
- 1. Aliquat 336 - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO4− Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. questjournals.org [questjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. materials.international [materials.international]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. impag.ch [impag.ch]
- 10. Separation of precious metals by split-anion extraction using water-saturated ionic liquids - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02356F [pubs.rsc.org]
- 11. Optimization for Liquid-Liquid Extraction of Cd(II) over Cu(II) Ions from Aqueous Solutions Using Ionic Liquid Aliquat 336 with Tributyl Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
Stability of Trioctylmethylammonium chloride under basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability of Trioctylmethylammonium chloride (TOMAC), also known as Aliquat® 336, under basic conditions.
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Reduced reaction rate or incomplete conversion over time | Catalyst Degradation: The high pH of the reaction medium, especially at elevated temperatures, may be causing the decomposition of TOMAC.[1] | 1. Lower the reaction temperature: Degradation of quaternary ammonium (B1175870) salts is often temperature-dependent.[1] 2. Reduce the pH: Lower the pH of the aqueous phase to the minimum required for an acceptable reaction rate.[1] 3. Staged Catalyst Addition: Consider adding the catalyst in portions throughout the reaction to maintain a sufficient concentration of the active catalyst.[1] |
| Formation of unexpected byproducts (e.g., octene, trioctylamine) | Hofmann Elimination: Under strongly basic conditions, TOMAC can undergo Hofmann elimination, leading to the formation of an alkene (1-octene) and a tertiary amine (trioctylamine).[1] | 1. Confirm Bylaws: Analyze the reaction mixture for the presence of the expected degradation products using techniques like GC-MS or NMR. 2. Optimize Reaction Conditions: Follow the steps outlined above to mitigate catalyst degradation by adjusting temperature and pH. |
| Phase-transfer efficiency decreases during the reaction | Catalyst Degradation: Loss of the quaternary ammonium salt structure due to degradation reduces its ability to transfer anions between phases. | 1. Monitor Catalyst Concentration: If possible, periodically sample the reaction and analyze the concentration of TOMAC. 2. Implement Mitigation Strategies: Apply the troubleshooting steps for catalyst degradation mentioned above. |
| Inconsistent results between batches | Variability in TOMAC Quality or Reaction Conditions: Commercial grades of TOMAC can have varying compositions. Additionally, slight differences in pH, temperature, or water content can affect stability. | 1. Use High-Purity TOMAC: For sensitive applications, use a high-purity grade of TOMAC. 2. Ensure Consistent Conditions: Precisely control the pH, temperature, and water content of your reaction. The presence of water can solvate hydroxide (B78521) ions, reducing their nucleophilicity and slowing degradation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Trioctylmethylammonium chloride (TOMAC) under basic conditions?
A1: The primary degradation pathway for TOMAC in a basic environment is Hofmann elimination . This reaction occurs when the quaternary ammonium hydroxide salt is heated, resulting in the formation of an alkene (typically the least substituted one, known as the Hofmann product), a tertiary amine, and water.[3][4][5][6] For TOMAC, the main products would be 1-octene (B94956) and trioctylamine.
Q2: What factors influence the stability of TOMAC in basic solutions?
A2: Several factors can influence the rate of degradation of TOMAC in basic conditions:
-
Temperature: Higher temperatures significantly accelerate the rate of Hofmann elimination.[7][8]
-
pH/Hydroxide Concentration: A higher concentration of hydroxide ions increases the degradation rate.[1][7]
-
Water Content: The amount of water in the system is crucial. Water molecules can solvate hydroxide ions, which reduces their nucleophilicity and slows down the degradation of the quaternary ammonium salt.[2] Conversely, very low water content can lead to faster degradation.[2][7]
-
Solvent: The choice of solvent can impact stability.[9]
Q3: What are the typical hazardous decomposition products of TOMAC?
A3: Under thermal stress or in the presence of strong bases, TOMAC can decompose. Hazardous decomposition products may include hydrogen chloride, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[10][11]
Q4: Is there a specific pH at which TOMAC becomes unstable?
A4: While there isn't a single, universally defined pH threshold, the stability of TOMAC decreases as the pH increases, particularly at elevated temperatures. The optimal pH for a reaction using TOMAC as a phase-transfer catalyst is a balance between having a sufficiently high concentration of the nucleophile (e.g., hydroxide) and maintaining the integrity of the catalyst.[1] It is highly recommended to perform optimization studies for your specific reaction conditions.
Q5: Can I use TOMAC under acidic conditions?
A5: Yes, TOMAC is generally stable in acidic to neutral conditions.[1] Its primary role as a phase-transfer catalyst often involves transporting anions in basic media, but its stability in acidic environments allows for its use in a broader range of applications.
Q6: How can I monitor the concentration and stability of TOMAC during my experiment?
A6: Several analytical techniques can be used to monitor the concentration of TOMAC:
-
Titration: A two-phase titration with an anionic surfactant like sodium dodecyl sulfate (B86663) (SDS) can be used to quantify the concentration of the cationic TOMAC.[7][12]
-
Spectrophotometry (UV-Vis): This method can be used to determine the concentration of quaternary ammonium compounds by forming a colored ion pair with certain dyes.[2][8][13]
-
Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) can be employed for the analysis of quaternary ammonium salts.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the degradation of TOMAC by observing the disappearance of signals corresponding to the parent compound and the appearance of signals from the degradation products (e.g., 1-octene and trioctylamine).[14][15]
Visualizations
Caption: Degradation of TOMAC via Hofmann elimination under basic conditions.
Caption: Workflow for assessing the stability of TOMAC under basic conditions.
Experimental Protocols
Protocol: Determination of TOMAC Concentration by Two-Phase Titration
This protocol is adapted from standard methods for the titration of cationic surfactants.[7][12]
Objective: To determine the concentration of Trioctylmethylammonium chloride (TOMAC) in a sample.
Principle: This method is a precipitation titration where the cationic TOMAC is titrated with a standard solution of an anionic surfactant, sodium dodecyl sulfate (SDS). The endpoint is detected using a surfactant-sensitive electrode.
Reagents:
-
Sodium Dodecyl Sulfate (SDS) solution, 0.004 M, standardized.
-
Borate (B1201080) buffer, pH 10.
-
Triton™ X-100 solution (optional, to keep the electrode clean).
-
Distilled or deionized water.
Equipment:
-
Automatic titrator with a surfactant-sensitive electrode (e.g., TEN 1100 PLH or similar).
-
100 mL glass beaker.
-
Magnetic stirrer and stir bar.
-
Calibrated pipettes and volumetric flasks.
Procedure:
-
Sample Preparation:
-
Weigh an amount of the sample containing approximately 0.02 – 0.06 mmol of TOMAC into a 100 mL glass beaker.
-
Add 10 mL of the pH 10 borate buffer solution.
-
Add distilled water to bring the total volume to approximately 50 mL.
-
If using, add 0.5 mL of Triton™ X-100 solution.[12]
-
Place the magnetic stir bar in the beaker.
-
-
Electrode Conditioning:
-
Before the first titration, condition the surfactant-sensitive electrode by immersing it for a few minutes in a solution containing a small amount of both the titrant (SDS solution) and a cationic surfactant solution.[12]
-
-
Titration:
-
Place the beaker on the magnetic stirrer and immerse the electrode and the titrator's dispensing tip into the solution.
-
Start the stirrer at a moderate speed.
-
Titrate the sample with the standardized 0.004 M SDS solution. The titrator will automatically detect the equivalence point.
-
-
Calculation:
-
The concentration of TOMAC in the sample is calculated based on the volume of SDS solution consumed at the equivalence point.
Formula:
Where:
-
V_SDS = Volume of SDS solution used in mL.
-
M_SDS = Molarity of the SDS solution in mol/L.
-
MW_TOMAC = Molecular weight of TOMAC (404.16 g/mol ).
-
W_sample = Weight of the sample in grams.
-
Protocol Outline: Stability Study of TOMAC using ¹H NMR Spectroscopy
Objective: To monitor the degradation of TOMAC under specific basic conditions over time.
Principle: ¹H NMR spectroscopy can be used to quantify the concentration of TOMAC and its degradation products by integrating the signals of specific protons in the molecule. The degradation is monitored by the decrease in the integral of a characteristic TOMAC signal and the increase in the integrals of signals from the degradation products (e.g., vinylic protons of 1-octene).
Procedure Outline:
-
Sample Preparation:
-
Prepare a solution of TOMAC of a known concentration in a deuterated solvent suitable for the reaction (e.g., D₂O with NaOD, or a biphasic system with a deuterated organic solvent).
-
Add a known amount of an internal standard (a compound that is stable under the reaction conditions and has a signal that does not overlap with other signals, e.g., DSS or TMSP).
-
-
NMR Data Acquisition:
-
Acquire an initial ¹H NMR spectrum at time t=0.
-
Maintain the NMR tube at a constant, controlled temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals over the course of the experiment.[14]
-
-
Data Analysis:
-
Process all spectra uniformly (phasing, baseline correction).
-
For each spectrum, integrate a characteristic signal of TOMAC (e.g., the N-CH₃ singlet) and a signal from the internal standard.
-
Calculate the concentration of TOMAC at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of TOMAC versus time.
-
-
Kinetic Analysis:
-
From the concentration vs. time plot, determine the degradation kinetics (e.g., first-order, second-order) and calculate the rate constant (k) and the half-life (t₁/₂) of TOMAC under the tested conditions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. UV-Vis spectrophotometric studies of self-oxidation/dissociation of quaternary ammonium permanganates (QAP) - impact of solvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Trioctylmethylammonium Chloride | 63393-96-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Quick analysis of quaternary ammonium salts by HPLC-UV - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 6. Trioctylmethylammonium chloride | C25H54N.Cl | CID 21218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. xylemanalytics.com [xylemanalytics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. trioctylmethylammonium chloride | CAS#:5137-55-3 | Chemsrc [chemsrc.com]
- 11. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ysi.com [ysi.com]
- 13. Spectrophotometric determination of quaternary ammonium salts by a flow injection method coupled with thermochromism of ion associates - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Aliquat 336 Catalyst Regeneration and Recycling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the phase-transfer catalyst, Aliquat 336. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for regenerating Aliquat 336?
A1: The primary method for regenerating Aliquat 336 after its use in applications like solvent extraction is through a process called stripping .[1][2][3] This involves treating the "loaded" organic phase (Aliquat 336 containing the extracted species) with a stripping agent to remove the target species and restore the catalyst for reuse.[4]
Q2: How does the stripping process work for Aliquat 336?
A2: Aliquat 336, a quaternary ammonium (B1175870) salt, functions as a liquid anion exchanger.[5][6] During extraction, it binds with the target anion. The stripping process reverses this by introducing a solution with a high concentration of a different anion or by changing the chemical nature of the extracted species, causing it to be released from the Aliquat 336 and move into the stripping solution.[4]
Q3: Can Aliquat 336 be recycled, and how effective is it over multiple cycles?
A3: Yes, Aliquat 336 can be effectively recycled. Studies have shown high recycling efficiency with minimal loss of extraction capacity over several cycles. For instance, in one study, the extraction capacity of regenerated Aliquat 336 decreased by only 2% after six cycles.[1] Another study reported that after nine recycling loops using sodium sulfite (B76179) as a stripping agent, more than 95% of iron(III) could still be extracted.[2]
Troubleshooting Guide
Issue 1: Low Stripping Efficiency
Q: I am experiencing low recovery of my target compound from the loaded Aliquat 336. What could be the cause, and how can I improve the stripping efficiency?
A: Low stripping efficiency can be due to several factors. Here are some potential causes and solutions:
-
Inappropriate Stripping Agent: The choice of stripping agent is crucial and depends on the species extracted. Because Aliquat 336 has a fixed cationic charge, pH adjustment alone is often insufficient for effective stripping.[4] You may need to use a high concentration of an alternative anion to displace the extracted anion.[4]
-
For example, a mixture of 0.5 M HCl and 0.5 M thiourea (B124793) has been used to achieve 93% stripping of platinum.[3]
-
Sodium dihydrogen phosphate (B84403) (NaH2PO4) has demonstrated a stripping efficiency of up to 95.5% for Fe(III).[1][2]
-
Sodium sulfite has also been shown to be highly effective for stripping iron(III).[2]
-
-
Suboptimal Stripping Conditions: Time, temperature, and phase ratio (Organic/Aqueous) can significantly impact stripping efficiency.
-
Strong Affinity of the Extracted Species: If the extracted species has a very high affinity for Aliquat 336, a more aggressive stripping agent or multi-stage stripping may be necessary. A two-stage counter-current stripping process has been shown to achieve 99.9% stripping efficiency for platinum.[7]
Issue 2: Formation of a Third Phase
Q: During my extraction or stripping process, a third, intermediate phase is forming. What is this, and how can I prevent it?
A: The formation of a third phase is a known issue when using Aliquat 336, particularly in aliphatic hydrocarbon solvents like kerosene.[5][6] This intermediate phase is often rich in the Aliquat 336 catalyst.[8]
-
Use of a Phase Modifier: To prevent the formation of a third phase, a phase modifier, typically a long-chain alcohol, can be added to the organic phase.[5][6]
-
Solvent Choice: Using an aromatic hydrocarbon solvent can often prevent the formation of a third phase.[5][6]
Issue 3: Catalyst Degradation or Discoloration
Q: My Aliquat 336 has turned a yellowish-brown color after storage or recycling. Is it still effective?
A: A change in color to yellowish-brown upon storage can indicate some instability of the compound.[9] While this may not always signify a complete loss of activity, it is a sign of potential degradation.
-
Stability: Aliquat 336 is generally stable under recommended storage conditions.[10] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[10]
-
Thermal Stability: High temperatures can lead to degradation. Thermal stability tests have shown that at 100°C for 8 hours, a significant portion of the quaternary salt can degrade.[4]
-
Performance Check: The most reliable way to determine its effectiveness is to perform a small-scale test extraction and compare its performance to fresh catalyst.
Issue 4: Loss of Catalyst to the Aqueous Phase
Q: I suspect I am losing some of my Aliquat 336 to the aqueous phase during extraction or stripping. How can I minimize this?
A: While Aliquat 336 is hydrophobic, some solubility in the aqueous phase can occur, leading to catalyst loss over multiple cycles.
-
pH Dependence: The solubility of Aliquat 336 in the aqueous phase can be pH-dependent, with very low solubility observed in highly acidic solutions (e.g., about 0.08 g/100 mL in a 2 mol L−1 HCl solution).[11]
-
Impregnated Resins: One strategy to minimize leaching is to use Aliquat 336 impregnated onto a solid support (solvent-impregnated resin, SIR). However, gradual leaching can still be a drawback.[12] Coating these impregnated resins with a material like PVA can significantly enhance their stability.[13]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the regeneration and recycling of Aliquat 336.
Table 1: Stripping Efficiency of Aliquat 336 with Various Stripping Agents
| Extracted Ion | Stripping Agent | Stripping Efficiency (%) | Reference |
| Fe(III) | NaH2PO4 | 95.5 | [1][2] |
| Fe(III) | Sodium Sulfite | ~95 | [2] |
| Platinum | 0.5 M HCl + 0.5 M Thiourea | 93 | [3][7] |
| Platinum | Thiourea and low acid | Not specified | [7] |
Table 2: Recycling Performance of Aliquat 336
| Number of Cycles | Performance Metric | Result | Reference |
| 6 | Extraction Capacity | Decreased by 2% | [1] |
| 9 | Iron(III) Extraction | >95% | [2] |
| 5 | Zinc Extraction | Retained 91.2% of fresh extractant efficiency | [14] |
Experimental Protocols
Protocol 1: Stripping of Fe(III) from Loaded Aliquat 336 using Sodium Sulfite
This protocol is based on the methodology for stripping iron(III) from a loaded Aliquat 336 organic phase.[2]
-
Preparation of Loaded Organic Phase: Prepare the iron(III)-loaded Aliquat 336 by extraction from a synthetic ferric chloride solution.
-
Stripping Solution: Prepare a 0.8 mol/L aqueous solution of sodium sulfite.
-
Stripping Process:
-
Combine the loaded organic phase and the sodium sulfite stripping solution in a 1:2 volume ratio (Organic:Aqueous).
-
Agitate the mixture for 30 minutes at a constant temperature of 50°C.
-
Allow the phases to separate.
-
Separate the aqueous phase (containing the stripped iron) from the organic phase (regenerated Aliquat 336).
-
-
Analysis: Analyze the iron concentration in both phases to determine the stripping efficiency.
Visualizations
Below are diagrams illustrating key workflows and concepts related to the regeneration and recycling of Aliquat 336.
Caption: Workflow for the extraction and regeneration cycle of Aliquat 336.
Caption: Troubleshooting logic for low stripping efficiency of Aliquat 336.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. impag.ch [impag.ch]
- 5. Aliquat 336 63393-96-4 / 5137-55-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 6. Aliquat 336 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. rsc.org [rsc.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Reactions with Methyltrioctylammonium Chloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Methyltrioctylammonium chloride (MTOAC), also known as Aliquat 336, as a phase transfer catalyst. Our goal is to help you diagnose and resolve issues leading to low reaction yields, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MTOAC) and how does it function as a phase transfer catalyst?
This compound is a quaternary ammonium (B1175870) salt that acts as a phase transfer catalyst (PTC).[1][2] In a typical biphasic reaction system (e.g., an aqueous and an organic phase), the reactants are often soluble in different phases and thus react very slowly. MTOAC facilitates the reaction by transporting a reactant, usually an anion, from the aqueous phase into the organic phase where the reaction can occur.[3] This dramatically increases reaction rates and can lead to higher yields under milder conditions.[3]
Q2: What are the common causes of low yields in reactions using MTOAC?
Low yields in MTOAC-catalyzed reactions can stem from several factors:
-
Catalyst Impurity or Degradation: The purity of the MTOAC is crucial. Impurities can interfere with the reaction or poison the catalyst.[4]
-
Suboptimal Reaction Conditions: Factors such as temperature, stirring speed, solvent choice, and reactant concentrations significantly impact reaction efficiency.[5]
-
Catalyst Deactivation: The catalyst can lose activity over the course of the reaction through various deactivation pathways.[6][7]
-
Emulsion Formation: The surfactant-like properties of MTOAC can sometimes lead to the formation of stable emulsions, complicating product isolation and reducing the isolated yield.[8]
-
Poor Phase Mixing: Inadequate mixing of the aqueous and organic phases can limit the interfacial area available for the catalyst to transport reactants.[9]
Troubleshooting Guide for Low Reaction Yields
Issue 1: Consistently Low or No Product Yield
If you are experiencing significantly lower yields than expected or no product formation at all, consider the following troubleshooting steps.
Q: My reaction yield is very low. How can I determine if the MTOAC quality is the issue?
A: The quality of the phase transfer catalyst is paramount. Commercial grades of MTOAC can contain impurities that may inhibit the reaction.
-
Consider Catalyst Purification: If you suspect catalyst impurity, purification may be necessary. A common procedure involves washing a solution of the catalyst.
-
Use a Fresh, High-Purity Batch: Compare the performance of your current MTOAC with a new, unopened bottle from a reputable supplier.
Experimental Protocol: Purification of this compound (Aliquat 336)
This protocol is adapted from established laboratory procedures.[10][11][12][13]
Materials:
-
This compound (Aliquat 336)
-
Chloroform (B151607) (CHCl₃)
-
20% Sodium Hydroxide (NaOH) solution
-
20% Sodium Chloride (NaCl) solution
-
Deionized Water (H₂O)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve 50 g of MTOAC in 100 mL of chloroform.
-
Transfer the solution to a separatory funnel.
-
Add 200 mL of 20% NaOH solution and shake for 10 minutes. Allow the layers to separate and discard the aqueous (upper) layer.
-
Add 200 mL of 20% NaCl solution to the organic layer and shake for 10 minutes. Again, allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with a small volume of deionized water.
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the chloroform under reduced pressure using a rotary evaporator to obtain the purified MTOAC.
Issue 2: Reaction Starts but Does Not Go to Completion
If your reaction initiates but stalls or results in incomplete conversion, your reaction conditions may need optimization.
Q: How do I optimize the reaction conditions for my MTOAC-catalyzed reaction?
A: Optimization is a multi-faceted process. Key parameters to investigate include catalyst loading, temperature, and stirring rate.
| Parameter | Typical Range | Troubleshooting Action | Rationale |
| Catalyst Loading | 1-10 mol% | Vary the catalyst concentration within this range. Start with a lower concentration (e.g., 1-2 mol%) and incrementally increase it. | Too little catalyst can result in a slow reaction rate, while too much can lead to emulsion formation and complicate purification.[9] |
| Temperature | 25-100 °C | Optimize the temperature. Monitor for the formation of byproducts at higher temperatures. | Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst or reactant degradation.[5] |
| Stirring Speed | 300-1200 RPM | Ensure vigorous stirring to create a large interfacial area between the two phases. | Efficient mixing is crucial for the phase transfer catalyst to shuttle reactants between phases.[9] Inadequate mixing can be a rate-limiting step. |
| Solvent Choice | Toluene, Dichloromethane, Hexane | The choice of organic solvent is critical. It should be immiscible with water and capable of dissolving the organic substrate and the catalyst-anion ion pair. | The solvent can influence the partitioning of the catalyst and the ion pair between the phases, thereby affecting the reaction rate. |
Q: My reaction mixture has formed a stable emulsion, making workup difficult. What should I do?
A: Emulsion formation is a common issue with quaternary ammonium salt catalysts due to their surfactant properties.[8]
Strategies to Break Emulsions:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[8]
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.
-
Centrifugation: If a small amount of emulsion has formed, centrifugation can be an effective method for phase separation.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
To prevent emulsion formation in future experiments, consider reducing the stirring speed or the catalyst concentration.[8]
Visualizing Key Processes
To better understand the underlying principles and troubleshooting logic, the following diagrams have been generated.
Caption: Phase Transfer Catalysis (PTC) mechanism with MTOAC.
Caption: Troubleshooting workflow for low yields in PTC reactions.
References
- 1. Trioctylmethylammonium chloride | C25H54N.Cl | CID 21218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. tutorchase.com [tutorchase.com]
- 5. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 6. Special Issue on Catalyst Deactivation and Regeneration [mdpi.com]
- 7. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Methyl trioctyl ammonium chloride | 5137-55-3 [amp.chemicalbook.com]
- 11. Methyl trioctyl ammonium chloride | 5137-55-3 [chemicalbook.com]
- 12. Methyl trioctyl ammonium chloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. lookchem.com [lookchem.com]
Effect of stirring speed on phase transfer catalysis with Aliquat 336
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Aliquat 336 in phase transfer catalysis (PTC). The information focuses on the critical role of stirring speed and its impact on reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My phase transfer catalysis reaction is slow or showing low conversion. How does stirring speed affect the reaction rate?
A1: Stirring speed is a critical parameter in phase transfer catalysis as it directly influences the interfacial area between the two immiscible phases.[1][2] An increase in stirring speed enhances the mass transfer of reactants and the catalyst, Aliquat 336, across the phase boundary.[1] This leads to a higher probability of molecular collisions and, consequently, an increased reaction rate and yield.[1] If your reaction is slow, increasing the agitation speed is a primary step to consider. However, there is an optimal speed beyond which the reaction rate becomes independent of mass transfer, and further increases will not significantly improve the conversion.[3]
Q2: What is the optimal stirring speed for a reaction using Aliquat 336?
A2: The optimal stirring speed is reaction-specific and depends on factors such as the viscosity of the phases, the reaction temperature, and the specific reactants involved. To determine the optimal speed for your system, it is recommended to perform a series of experiments at varying agitation speeds while keeping all other parameters constant. For example, you can run the reaction at speeds such as 300, 500, and 700 RPM and measure the conversion at each speed.[3] The point at which the conversion plateaus will indicate the optimal stirring speed.[3] For instance, in the butylation of sodium benzoate (B1203000) using Aliquat 336, the maximum conversion was achieved at 500 rpm, with no significant increase at higher speeds.[3]
Q3: Can excessive stirring be detrimental to my reaction?
A3: While vigorous agitation is generally beneficial, extremely high stirring speeds can sometimes lead to the formation of stable emulsions, making phase separation difficult during workup. This is particularly relevant when surfactants or materials that can stabilize emulsions are present. If you observe emulsion formation, a slight reduction in stirring speed or the addition of a suitable demulsifier may be necessary.
Q4: I'm observing inconsistent results between batches. Could stirring speed be the cause?
A4: Yes, inconsistent stirring can be a significant source of variability in phase transfer catalysis reactions. The geometry of the reaction vessel, the type and size of the stir bar or impeller, and its position within the vessel can all affect the efficiency of mixing and the interfacial area. To ensure reproducibility, it is crucial to maintain consistent agitation conditions for every experiment. This includes using the same type of stirrer, vessel, and maintaining a constant stirring speed.
Q5: My reaction seems to be mass transfer limited. What are the key indicators and how can I address this?
A5: A key indicator of a mass transfer limited reaction is a significant increase in the reaction rate with an increase in stirring speed.[3] If you observe this, it means the rate at which the reactants are brought together at the interface is the limiting factor. To address this, you should increase the stirring speed until you reach a point where the rate no longer increases. This indicates that the reaction has transitioned from being mass transfer controlled to being kinetically controlled.
Experimental Protocols
Protocol 1: Determining the Optimal Stirring Speed
This protocol outlines a general procedure to determine the optimal stirring speed for a phase transfer catalysis reaction using Aliquat 336.
-
Reaction Setup :
-
Charge a reaction vessel with the aqueous phase (containing one reactant) and the organic phase (containing the other reactant and solvent).
-
Add the specified amount of Aliquat 336 to the organic phase.
-
Equip the vessel with a mechanical stirrer or a magnetic stir bar and a tachometer to accurately measure the stirring speed.
-
Place the vessel in a temperature-controlled bath to maintain a constant reaction temperature.
-
-
Experimental Runs :
-
Set the initial stirring speed to a low value (e.g., 200-300 RPM).
-
Initiate the reaction and monitor its progress by taking samples at regular intervals. Analyze the samples using a suitable analytical technique (e.g., GC, HPLC) to determine the percent conversion.
-
Repeat the experiment at incrementally higher stirring speeds (e.g., 400, 500, 600, 700 RPM), ensuring all other parameters (temperature, reactant concentrations, catalyst loading) remain constant.
-
-
Data Analysis :
-
Plot the percent conversion against time for each stirring speed.
-
Compare the initial reaction rates and the final conversions achieved at different stirring speeds.
-
The optimal stirring speed is the lowest speed at which the maximum conversion is achieved, beyond which no significant increase in conversion is observed.[3]
-
Data Presentation
Table 1: Effect of Stirring Speed on the Percent Conversion of Sodium Benzoate to Butyl Benzoate using Aliquat 336
The following table summarizes the effect of varying the speed of agitation on the percent conversion of sodium benzoate to butyl benzoate. The reaction was carried out at 60°C with a 1:1 molar ratio of sodium benzoate to butyl bromide, using 0.001 mole of Aliquat 336 in a toluene/water solvent system.[3]
| Stirring Speed (RPM) | % Conversion with Aliquat 336 |
| 0 | 38 |
| 300 | 78 |
| 400 | 89 |
| 500 | 92 |
| 600 | 92 |
| 700 | 92.4 |
Data sourced from a study on process intensification using phase transfer catalysts.[3]
Mandatory Visualization
Caption: Logical workflow of stirring speed's effect on phase transfer catalysis outcomes.
References
Technical Support Center: Minimizing Side Reactions with Methyltrioctylammonium Chloride (MTOAC)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of Methyltrioctylammonium chloride (MTOAC), a widely used phase-transfer catalyst (PTC), with a focus on minimizing side reactions to enhance product yield and purity. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to address common challenges encountered during its application in organic synthesis.
Troubleshooting Guides
This section addresses common issues observed during reactions catalyzed by MTOAC, providing systematic approaches to identify and resolve them.
Issue 1: Low Product Yield and/or Formation of Undesired Byproducts
Question: My reaction is resulting in a low yield of the desired product, and I am observing significant amounts of side products. What are the potential causes and how can I mitigate them?
Answer: Low yields and the formation of byproducts in MTOAC-catalyzed reactions can stem from several factors, primarily related to catalyst stability and reaction conditions. The most common side reaction is Hofmann elimination, a degradation pathway for quaternary ammonium (B1175870) salts in the presence of strong bases and elevated temperatures.
Troubleshooting Workflow for Low Yield/Selectivity
Caption: Troubleshooting workflow for low yield and poor selectivity.
Issue 2: Emulsion Formation During Workup
Question: I am struggling with the formation of a stable emulsion during the aqueous workup of my reaction, making phase separation difficult. How can I break this emulsion?
Answer: MTOAC, being a quaternary ammonium salt with long alkyl chains, possesses surfactant-like properties that can lead to the formation of stable emulsions.[1] Breaking these emulsions is crucial for efficient product isolation.
Methods for Breaking Emulsions
| Method | Procedure | Rationale |
| Addition of Brine | Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently agitate. | Increases the ionic strength of the aqueous phase, which helps to destabilize the emulsion by reducing the solubility of organic components in the aqueous phase.[2] |
| Filtration through Celite® | Pass the emulsion through a pad of a filter aid like Celite®. | The fine, porous nature of the filter aid helps to coalesce the dispersed droplets of the emulsion. |
| Centrifugation | If available, centrifuge the emulsion. | The applied force accelerates the separation of the immiscible phases.[3] |
| Solvent Addition | Add a small amount of a different organic solvent that is miscible with the primary organic phase but has low water solubility. | This can alter the interfacial tension and disrupt the stability of the emulsion.[2] |
| Gentle Heating | Gently warm the emulsion. | This can decrease the viscosity of the phases and promote coalescence of droplets. Use with caution to avoid decomposition of the product or catalyst.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for MTOAC and how can I avoid it?
A1: The primary degradation pathway for MTOAC, especially in the presence of strong bases, is Hofmann elimination .[4][5][6] This reaction involves the abstraction of a β-hydrogen from one of the octyl chains by a base, leading to the formation of 1-octene (B94956) and methyldioctylamine. Elevated temperatures significantly accelerate this process. To avoid Hofmann elimination, it is recommended to keep reaction temperatures below 70°C when using strong bases like NaOH or KOH.[7]
Hofmann Elimination of MTOAC
Caption: Simplified pathway of Hofmann elimination of MTOAC.
Q2: How does the concentration of MTOAC affect my reaction?
A2: The concentration of the phase-transfer catalyst is a critical parameter.
-
Too Low: Insufficient catalyst will result in a slow reaction rate due to a low concentration of the active species in the organic phase.
-
Too High: An excess of catalyst can lead to the formation of stable emulsions, complicating the workup.[1] In some cases, high catalyst concentrations can also promote side reactions by altering the properties of the organic phase. A typical catalyst loading is in the range of 1-5 mol% relative to the limiting reagent.
Q3: What is the thermal stability of MTOAC?
A3: MTOAC is generally stable up to 120-150°C in the absence of strong bases.[7] However, in the presence of alkaline solutions, degradation via Hofmann elimination can occur at much lower temperatures, starting from 50-70°C.[7] It is crucial to consider the basicity of the reaction medium when selecting the reaction temperature.
Q4: How do I remove MTOAC from my final product?
A4: Due to its low volatility and high polarity, removing MTOAC can be challenging. Here are some effective methods:
-
Aqueous Washes: Multiple washes with water or brine can help extract the catalyst into the aqueous phase.
-
Acidic Wash: Washing the organic layer with a dilute acid solution (e.g., 1 M HCl) can protonate any amine byproducts from Hofmann elimination, making them more water-soluble and easier to remove.
-
Adsorption: Passing the organic solution through a plug of silica (B1680970) gel or activated carbon can effectively adsorb the quaternary ammonium salt.[8]
-
Precipitation: In some cases, adding a non-polar solvent like hexane (B92381) can cause the catalyst to precipitate, allowing for its removal by filtration.
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction with MTOAC
This protocol provides a general method for an O-alkylation (Williamson ether synthesis) using MTOAC as the phase-transfer catalyst.
Reaction Setup and Procedure
Caption: Experimental workflow for a typical Williamson ether synthesis.
Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add deionized water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl to remove any amine byproducts.
-
Saturated NaHCO₃ solution to neutralize any remaining acid.
-
Brine to reduce the amount of dissolved water.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation if applicable.
Protocol 2: Quantification of MTOAC in a Reaction Mixture by LC-MS
This protocol outlines a method for the quantitative analysis of residual MTOAC.
Sample Preparation
-
Take a known volume or weight of the organic phase from the reaction mixture.
-
Dilute the sample with a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
LC-MS Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a high percentage of A, ramp up to a high percentage of B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS Detection | Positive ion mode |
| Monitored Ion (m/z) | [M]⁺ of MTOAC |
Data Analysis
Quantify the concentration of MTOAC by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.
Data Summary
Table 1: Influence of Reaction Parameters on Side Product Formation
| Parameter | Effect on Hofmann Elimination | Recommendation to Minimize Side Reactions |
| Temperature | Rate increases significantly with temperature. | Maintain temperature below 70°C, especially with strong bases.[7] |
| Base Concentration | Higher concentration increases the rate. | Use the lowest effective concentration of the base. |
| MTOAC Concentration | Minimal direct effect on the rate, but high concentrations can lead to workup issues. | Use 1-5 mol% of MTOAC. |
| Stirring Speed | Very high speeds can increase the interfacial area, potentially increasing the reaction rate and side reactions. It can also promote emulsion formation. | Use moderate stirring (e.g., 300-500 rpm) to ensure good mixing without creating a stable emulsion.[1] |
| Solvent | The polarity of the solvent can influence the partitioning of the catalyst and the stability of intermediates. | Non-polar aprotic solvents like toluene or heptane (B126788) are generally preferred to minimize catalyst solubility in the aqueous phase and reduce the likelihood of emulsions. |
Disclaimer: The information provided in this technical support center is for guidance and informational purposes only. All experiments should be conducted with appropriate safety precautions and under the supervision of qualified personnel. It is recommended to perform small-scale optimization experiments before scaling up any reaction.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 5. phasetransfer.com [phasetransfer.com]
- 6. benchchem.com [benchchem.com]
- 7. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Methyltrioctylammonium Chloride (MTOAC) and Tetrabutylammonium Bromide (TBAB) for Researchers
For researchers, scientists, and professionals in drug development, the selection of an optimal phase-transfer catalyst (PTC) is paramount for enhancing reaction rates, improving yields, and increasing selectivity in multiphase organic synthesis. This guide provides a detailed comparison of two commonly used quaternary ammonium (B1175870) salts: Methyltrioctylammonium chloride (MTOAC), also known as Aliquat 336, and Tetrabutylammonium bromide (TBAB). This comparison is based on their physical and chemical properties, performance in various reactions, and toxicological profiles, supported by experimental data from scientific literature.
At a Glance: Key Differences
| Feature | This compound (MTOAC) | Tetrabutylammonium bromide (TBAB) |
| Structure | Asymmetric cation with one methyl and three octyl chains | Symmetric cation with four butyl chains |
| Lipophilicity | Higher due to longer alkyl chains | Moderate |
| Solubility in Water | Insoluble / Partially insoluble[1][2] | Soluble[3][4] |
| Common Applications | Phase-transfer catalysis, metal extraction[5][6] | Versatile phase-transfer catalysis in numerous organic reactions[4][7][8] |
| Reported Performance | Can be more efficient in certain reactions due to higher lipophilicity[9] | Highly effective and widely used, often providing a robust and efficient option[10] |
Physical and Chemical Properties
A fundamental understanding of the physicochemical properties of MTOAC and TBAB is crucial for their effective application.
| Property | This compound (MTOAC) | Tetrabutylammonium bromide (TBAB) |
| CAS Number | 5137-55-3[1][11] | 1643-19-2[3][12] |
| Molecular Formula | C₂₅H₅₄ClN[11][13] | C₁₆H₃₆BrN |
| Molecular Weight | 404.16 g/mol | 322.37 g/mol [10] |
| Appearance | Viscous colorless to pale orange liquid[1][5] | White crystalline powder[3][4] |
| Melting Point | -20 °C[1][11] | 102-106 °C[3][4] |
| Density | 0.884 g/mL at 25 °C[5][11] | ~1.18 g/cm³ |
| Solubility | Insoluble in water; soluble in many organic solvents[5] | Soluble in water, alcohol, and acetone; slightly soluble in benzene[3][4] |
| Thermal Stability | Stable under normal conditions[11] | High thermal stability, but can undergo Hofmann elimination at elevated temperatures in the presence of a base |
Performance as a Phase-Transfer Catalyst: Experimental Data
The efficiency of a phase-transfer catalyst is highly dependent on the specific reaction conditions, including the substrates, solvents, and temperature. Below is a summary of comparative data from the literature.
Oxidation of Benzyl (B1604629) Alcohol
In the oxidation of benzyl alcohol, the lipophilicity of the catalyst's cation plays a significant role. One study established a clear order of reactivity for various onium salts, demonstrating the superior performance of the more lipophilic MTOAC.[9]
| Catalyst | Product Yield (%) | Reaction Time (min) |
| Tricaprylmethylammonium chloride (MTOAC) | >95% | Not Specified |
| Tetrabutylphosphonium bromide | Not Specified | Not Specified |
| Tetrabutylammonium bromide (TBAB) | Not Specified | Not Specified |
| Tetrabutylammonium hydrogen sulphate | Not Specified | Not Specified |
| Cetyltrimethylammonium bromide | Not Specified | Not Specified |
| Note: Specific yield and time for each catalyst were not provided in the summary, but the reactivity order was explicitly stated.[9] |
Hantzsch 1,4-Dihydropyridine Synthesis
In the synthesis of Hantzsch 1,4-dihydropyridines, TBAB has been shown to be a highly effective catalyst. A comparative study under identical conditions highlighted its superior catalytic activity over other common PTCs.[10]
| Catalyst | Product Yield (%) | Reaction Time (min) |
| Tetrabutylammonium bromide (TBAB) | 91% | 60 |
| Benzyltriethylammonium Chloride (BTEAC) | 75% | Not Specified |
| Cetyltrimethylammonium Bromide (CTAB) | 62% | Not Specified |
Nucleophilic Substitution: S-Alkylation of Thiophenol
TBAB has been effectively used as a phase-transfer catalyst for the S-alkylation of thiophenol with various alkyl halides. This reaction demonstrates the utility of TBAB in facilitating nucleophilic substitution reactions. While a direct comparison with MTOAC for this specific reaction was not found, the study provides a protocol for evaluating PTC performance.
Experimental Protocols
For a standardized comparison of the catalytic efficiency of MTOAC and TBAB, the following experimental protocol for a Williamson ether synthesis is provided.
Objective: To compare the catalytic efficiency of MTOAC and TBAB for the synthesis of an ether via nucleophilic substitution.
Materials:
-
Phenol (or another suitable alcohol)
-
n-Butyl bromide (or another suitable alkylating agent)
-
Sodium hydroxide (B78521) (or another suitable base)
-
Toluene (or another suitable organic solvent)
-
This compound (MTOAC)
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alcohol (e.g., phenol, 10 mmol), the organic solvent (e.g., toluene, 50 mL), and the phase-transfer catalyst (MTOAC or TBAB, 1 mol%).[9]
-
Aqueous Phase Preparation: In a separate beaker, dissolve the base (e.g., sodium hydroxide, 20 mmol) in water (50 mL).[9]
-
Reaction Initiation: Add the aqueous solution of the base to the vigorously stirred organic phase.[9]
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., n-butyl bromide, 12 mmol) to the reaction mixture.[9]
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80°C) and maintain vigorous stirring to ensure efficient mixing of the two phases.[9]
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), at regular intervals.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., Na₂SO₄).[9]
-
Product Isolation and Analysis: Remove the solvent under reduced pressure to obtain the crude product. Purify the product by a suitable method (e.g., distillation or column chromatography) and determine the yield.[9]
Mechanism of Action and Visualization
Both MTOAC and TBAB function as phase-transfer catalysts by transporting a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the reaction occurs. The lipophilic quaternary ammonium cation forms an ion pair with the anion, rendering it soluble in the organic medium.
Caption: General mechanism of phase-transfer catalysis.
Toxicology and Safety
A comparison of the toxicological profiles of MTOAC and TBAB is essential for risk assessment and safe handling in a laboratory setting.
| Hazard | This compound (MTOAC) | Tetrabutylammonium bromide (TBAB) |
| Acute Oral Toxicity | Toxic if swallowed | Moderate acute toxicity (LD50 in rats: 300-2000 mg/kg)[9] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | Classified as a skin and eye irritant[9][10] |
| Reproductive Toxicity | May damage fertility or the unborn child | Limited data; a study suggested higher stillbirth index at high doses in rats |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | Harmful to aquatic life with long-lasting effects[9] |
Conclusion
Both this compound (MTOAC) and Tetrabutylammonium bromide (TBAB) are highly effective phase-transfer catalysts with distinct properties that make them suitable for different applications.
MTOAC , with its longer alkyl chains and consequently higher lipophilicity, is often the catalyst of choice when high solubility in the organic phase is critical and can lead to superior performance in certain reactions, such as specific oxidations.[9] Its insolubility in water also simplifies its separation from the aqueous phase.
TBAB is a versatile and widely used PTC that demonstrates excellent performance across a broad range of reactions.[7][8] Its solubility in water can be advantageous in certain applications but may require more rigorous separation procedures.
The choice between MTOAC and TBAB should be made based on the specific requirements of the chemical transformation, including the nature of the reactants and solvents, the desired reaction kinetics, and the ease of catalyst separation. The experimental protocol provided in this guide offers a framework for researchers to make an informed, data-driven decision for their specific synthetic challenges.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. jocpr.com [jocpr.com]
A Comparative Analysis of Aliquat 336 and Phosphonium Salts as Phase-Transfer Catalysts
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
Phase-transfer catalysis (PTC) is an indispensable tool in organic synthesis, enabling reactions between reactants located in immiscible phases. The selection of an appropriate catalyst is paramount to the success of these reactions. This guide provides a detailed comparative study of two common classes of phase-transfer catalysts: quaternary ammonium (B1175870) salts, represented by Aliquat 336, and phosphonium (B103445) salts. This comparison is based on their catalytic activity, stability, and supported by experimental data to aid in catalyst selection for research and development, including pharmaceutical synthesis.
Performance Comparison: Activity, Stability, and Applications
The effectiveness of a phase-transfer catalyst is determined by its ability to transport the reactant anion from the aqueous phase to the organic phase, its stability under the reaction conditions, and its influence on reaction kinetics and yield.[1][2]
Catalytic Activity: Both phosphonium and quaternary ammonium salts are effective in a broad range of phase-transfer reactions. However, in specific applications, phosphonium-based catalysts have demonstrated superior performance.[1][2] This enhanced activity is often attributed to the larger and more lipophilic nature of the phosphonium cation, which facilitates a more efficient transfer of the anion into the organic phase.[1][2]
Thermal and Chemical Stability: A significant advantage of phosphonium-based catalysts is their generally higher thermal and chemical stability compared to their ammonium counterparts.[1][2] Quaternary ammonium salts like Aliquat 336 are susceptible to Hofmann elimination, a degradation pathway that occurs in the presence of a base and heat, leading to the formation of an alkene and a tertiary amine.[1][2] This degradation can diminish catalyst efficiency and introduce impurities into the reaction mixture.[1] Phosphonium salts are not prone to Hofmann elimination. Their primary degradation pathway under basic conditions, the formation of a phosphine (B1218219) oxide and a hydrocarbon, typically requires more forcing conditions. This makes phosphonium catalysts a preferred choice for reactions conducted at elevated temperatures or under strongly basic conditions.[1]
Applications: Both catalyst types are widely used in various organic transformations, including:
-
Nucleophilic Substitution Reactions (SN2): Such as alkylation, etherification (e.g., Williamson ether synthesis), and esterification.[1]
-
Condensation Reactions: Including Aldol and Darzens condensations.[1]
-
Oxidation and Reduction Reactions: Facilitating permanganate (B83412) and borohydride (B1222165) reactions in biphasic systems.[1]
-
Polymerization Reactions: The higher stability of phosphonium salts makes them particularly suitable for demanding industrial processes that may involve high temperatures or prolonged reaction times.[1]
Data Presentation: Quantitative Comparison of Catalysts
The following tables summarize the performance of Aliquat 336 and a representative phosphonium salt, Tetra Phenyl Phosphonium Bromide (TPPB), in the alkylation of sodium benzoate (B1203000) with butyl bromide.
Table 1: Effect of Catalyst on the Conversion of Sodium Benzoate
| Catalyst | Moles of Catalyst | % Conversion of Sodium Benzoate |
| Tetra Phenyl Phosphonium Bromide (TPPB) | 0.001 | 98 |
| Aliquat 336 | 0.001 | 92 |
| Tetra Butyl Ammonium Bromide (TBAB) | 0.001 | 91 |
Reaction Conditions: 1:1 molar ratio of sodium benzoate to butyl bromide, 100 ml toluene (B28343), 100 ml water, 60°C, 500 rpm, 90 minutes.[3]
Table 2: Effect of Varying Moles of Butyl Bromide on % Conversion
| Moles of Butyl Bromide | % Conversion (TPPB) | % Conversion (Aliquat 336) | % Conversion (TBAB) |
| 0.015 | 82 | 78 | 76 |
| 0.02 | 98 | 94 | 93 |
| 0.03 | 98 | 94 | 93 |
| 0.05 | 98 | 94 | 93 |
| 0.06 | 98 | 94 | 93 |
| 0.07 | 98 | 94 | 93 |
Reaction Conditions: 0.02 moles of sodium benzoate, 0.0015 molar quantities of catalyst, 100 ml toluene, 100 ml water, 60°C.[3]
Experimental Protocols
To provide a practical basis for comparison, detailed methodologies for key experiments are provided below.
General Procedure for the Alkylation of Sodium Benzoate
Objective: To compare the catalytic efficiency of a phosphonium salt (Tetra Phenyl Phosphonium Bromide) and a quaternary ammonium salt (Aliquat 336) in the synthesis of butyl benzoate.[2][3]
Materials:
-
Sodium benzoate
-
Butyl bromide
-
Toluene
-
Water
-
Phase-Transfer Catalyst (e.g., Tetra Phenyl Phosphonium Bromide or Aliquat 336)
Procedure:
-
A mixture of sodium benzoate (0.02 mol) and butyl bromide (0.02 mol) is prepared in a two-phase solvent system consisting of 100 ml of toluene and 100 ml of water in a 500 ml three-necked round-bottomed flask.[2][3]
-
The selected phase-transfer catalyst (0.001 mol) is added to the reaction mixture.[2][3]
-
The flask is equipped with a mechanical stirrer, a condenser, and a thermometer.[3]
-
The mixture is heated to 60°C and stirred at a constant speed of 500 rpm.[2][3]
-
The reaction is monitored for 90 minutes. The progress can be followed by titrimetric analysis of the consumption of sodium benzoate.[2][3]
-
Upon completion, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the product, butyl benzoate.[2][3]
Visualizations
The following diagrams illustrate the general workflow of a phase-transfer catalyzed reaction and the catalytic cycle.
Caption: Experimental workflow for the phase-transfer catalyzed synthesis of butyl benzoate.
Caption: Generalized catalytic cycle for phase-transfer catalysis.
References
Aliquat 336 in Focus: A Comparative Performance Analysis Against Other Quaternary Ammonium Salts
In the landscape of chemical research and industrial applications, particularly in phase transfer catalysis and solvent extraction, the selection of an appropriate quaternary ammonium (B1175870) salt is pivotal for optimizing reaction efficiency and separation processes. This guide provides an objective comparison of Aliquat 336, a widely used quaternary ammonium salt, against other alternatives, supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.
Aliquat 336, primarily composed of trioctylmethylammonium chloride, is a versatile phase transfer catalyst and metal extractant.[1] Its efficacy is often benchmarked against other quaternary ammonium salts such as Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (BTEAC), and Tetraoctylammonium Bromide (TOAB), as well as other classes of extractants.
Performance in Phase Transfer Catalysis
Quaternary ammonium salts function as phase transfer catalysts by facilitating the transport of a reactant from an aqueous phase to an organic phase where the reaction occurs. The lipophilicity of the cation is a critical factor in this process.[2]
Comparative Data:
The following tables summarize the performance of Aliquat 336 and other quaternary ammonium salts in various organic reactions.
Table 1: Williamson Ether Synthesis of Benzyl (B1604629) Octyl Ether [2]
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 6 | 92 |
| Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95 |
Table 2: Alkylation of Sodium Benzoate (B1203000) with Butyl Bromide [3]
| Catalyst | Yield of Butyl Benzoate (%) |
| Tetra Phenyl Phosphonium Bromide (TPPB) | 98 |
| Tri Caprylyl methyl Ammonium Chloride (Aliquat 336) | 92 |
| Tetra Butyl Ammonium Bromide (TBAB) | 91 |
Table 3: Hantzsch 1,4-Dihydropyridine Synthesis [2]
| Catalyst | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 1 | 84 |
| Benzyltriethylammonium Chloride (BTEAC) | 1 | 75 |
| Cetyltrimethylammonium Bromide (CTAB) | 1 | 62 |
In the synthesis of 1,2-epoxy-5,9-cyclododecadiene, Aliquat 336 (methyltrioctylammonium chloride) and (cetyl)pyridinium chloride (CPC) were found to be the most effective phase transfer catalysts among a range of onium salts.[4] Symmetrical ammonium salts with lower molecular weight alkyl groups, such as Aliquat® 175 and TBAHS, demonstrated significantly lower activity.[4] The higher organophilicity of Aliquat 336 compared to methyl tributyl ammonium chloride (MTBAC) resulted in a faster reaction time (7 hours vs. overnight) in the reaction of aqueous cyanamide (B42294) with carbon disulfide.[5]
Performance in Solvent Extraction
In hydrometallurgy, quaternary ammonium salts are employed as extractants for the separation of metals. They function as anion exchangers, forming ion-pair complexes with metal anions that are soluble in an organic diluent.[6]
Comparative Data:
Table 4: Extraction of Uranium [7]
| Extractant | Acid Medium for Optimal Extraction | Extraction Percentage (%) |
| Alamine 336 | H₂SO₄ | 99 |
| Aliquat 336 | H₃PO₄ | 99 |
Table 5: Leaching of Molybdenum and Vanadium from Spent Hydrodesulfurization Catalysts [3]
| Catalyst System | Metal | Recovery Rate (%) |
| Phosphonium-based (Cyp-IL) | Molybdenum (Mo) | 91 |
| Vanadium (V) | 82.5 | |
| Ammonium-based (Ali-IL - Aliquat 336 based) | Molybdenum (Mo) | 75 |
| Vanadium (V) | 68 |
A study on the separation of precious metals using different forms of Aliquat 336 showed that the chloride ([A336][Cl]), bromide ([A336][Br]), and iodide ([A336][I]) forms could quantitatively extract Au(III), Pd(II), and Pt(IV) in most cases.[8] In the separation of Pr(III) and Nd(III), Aliquat 336 was compared with other extractants like tri-butyl-phosphate (TBP) and di-(2-ethylhexyl)phosphoric acid (HDEHP), with TBP showing higher capacity.[9]
Experimental Protocols
1. General Procedure for the Alkylation of Sodium Benzoate [3]
-
Objective: To compare the catalytic efficiency of different phase transfer catalysts in the synthesis of butyl benzoate.
-
Materials: Sodium benzoate, Butyl bromide, Toluene (B28343), Water, Phase Transfer Catalyst (e.g., Aliquat 336, TBAB).
-
Procedure:
-
A mixture of sodium benzoate (0.02 mol) and butyl bromide (0.02 mol) is prepared in a two-phase solvent system consisting of 100 ml of toluene and 100 ml of water.[3]
-
The selected phase transfer catalyst (0.001 mol) is added to the reaction mixture.[3]
-
The mixture is heated to 60°C and stirred at a constant speed of 500 rpm.[3]
-
The reaction progress is monitored by analyzing the consumption of sodium benzoate.[3]
-
Upon completion, the organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the final product, butyl benzoate.
-
2. General Procedure for the Oxidation of Benzyl Alcohol to Benzaldehyde [2]
-
Objective: To evaluate the performance of various quaternary ammonium salts as phase transfer catalysts in the oxidation of benzyl alcohol.
-
Materials: Benzyl alcohol, Potassium dichromate (acidic solution), Toluene or Chloroform, Quaternary ammonium salt (e.g., Aliquat 336, TBAB).
-
Procedure:
-
Prepare an acidic solution of potassium dichromate by dissolving it in water and adding sulfuric acid.[2]
-
In a 250 mL flask, dissolve benzyl alcohol (10 mmol) and the selected quaternary ammonium salt (1 mmol) in 50 mL of toluene.[2]
-
Add the acidic potassium dichromate solution (equivalent to 12 mmol of dichromate) to the organic phase.[2]
-
Stir the biphasic mixture vigorously at room temperature.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
The product, benzaldehyde, can be confirmed by forming its 2,4-dinitrophenylhydrazone derivative.[2]
-
Visualizations
References
- 1. Aliquat 336 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. benchchem.com [benchchem.com]
- 7. eujournal.org [eujournal.org]
- 8. Separation of precious metals by split-anion extraction using water-saturated ionic liquids - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02356F [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Titration Methods for Determining Aliquat 336 Concentration
Aliquat 336, a quaternary ammonium (B1175870) salt, is a widely used phase transfer catalyst and metal extraction reagent.[1][2] Accurate determination of its concentration is crucial for quality control and process optimization. This guide provides a comparative overview of common titration methods for Aliquat 336, complete with experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
The primary methods for determining the concentration of quaternary ammonium salts like Aliquat 336 are two-phase titration and potentiometric titration.[3][4] A less common but viable alternative for quaternary ammonium halides is argentometric titration.
Comparison of Titration Methods
| Method | Principle | Advantages | Disadvantages | Typical Titrant(s) | Endpoint Detection |
| Two-Phase Titration | A cationic surfactant (Aliquat 336) is titrated with a standard anionic surfactant solution in a two-phase system (e.g., water/chloroform). The endpoint is observed by the migration of a colored indicator from one phase to the other.[5][6] | Cost-effective, requires basic laboratory equipment. | Subjective endpoint determination, use of hazardous chlorinated solvents, less precise than potentiometric methods.[3] | Sodium dodecyl sulfate (B86663) (SDS), Hyamine® 1622.[6][7] | Visual color indicator (e.g., mixed indicator of disulfine blue/dimidium bromide).[7] |
| Potentiometric Titration | The cationic Aliquat 336 is titrated with a standard anionic surfactant. The change in potential is monitored using an ion-selective electrode (ISE) to determine the equivalence point.[3][8] This method is recognized by ASTM D5806.[8][9][10] | Objective endpoint detection, high precision and accuracy, suitable for automation, avoids chlorinated solvents.[3][11] | Requires a titrator and specific ion-selective electrodes, higher initial equipment cost. | Sodium lauryl sulfate (SLS), Sodium dodecyl sulfate (SDS).[3][11] | Ion-Selective Electrode (e.g., Surfactant ISE, Nitrate (B79036) ISE).[8][11] |
| Argentometric Titration | For quaternary ammonium chlorides, the chloride anion is titrated with silver nitrate to form an insoluble silver chloride precipitate. The endpoint is detected by a silver ISE.[12] | Direct titration method, suitable for halide salts. | Limited to quaternary ammonium halides, potential interferences from other halides. | Silver nitrate (AgNO₃).[12] | Silver Ion-Selective Electrode (ISE).[12] |
| Back Titration | A known excess of a standard anionic surfactant is added to the Aliquat 336 sample. The unreacted anionic surfactant is then titrated with a standard cationic surfactant solution.[13][14] | Useful when the direct titration endpoint is unclear or flat.[13][14] | More complex procedure involving two standard solutions, potential for cumulative errors. | Sodium dodecyl sulfate (SDS) followed by Hyamine® 1622 or Cetylpyridinium chloride.[13][14] | Potentiometric or visual indicator. |
Experimental Data Summary
The following table summarizes typical performance data for the potentiometric titration of quaternary ammonium salts, demonstrating the method's reliability.
| Parameter | Value | Reference |
| Analyte Concentration Range | 1 - 1000 ppm (as quaternary nitrogen) | [3][15][16] |
| Recovery of Spiked Samples | 94 - 104% | [3][15] |
| Repeatability (%RSD) | < 3.7% (for analyte concentrations of 0.1-1%) | [11] |
Detailed Experimental Protocol: Potentiometric Titration of Aliquat 336
This protocol is based on the principles outlined in ASTM D5806 for the analysis of disinfectant quaternary ammonium salts.[8][9][10]
1. Principle
Aliquat 336, a cationic surfactant, reacts with an anionic surfactant titrant, sodium dodecyl sulfate (SDS), in a 1:1 stoichiometric ratio to form an insoluble complex. A surfactant-selective electrode or a nitrate ion-selective electrode (ISE) is used to monitor the potential change during the titration, with the endpoint being the point of maximum inflection of the titration curve.[8]
2. Reagents and Equipment
-
Titrant: 0.005 M Sodium Dodecyl Sulfate (SDS) solution, standardized.
-
Buffer Solution: Borate (B1201080) buffer, pH 9.5 - 10.[11][13][14]
-
Solvent: Deionized water.
-
Equipment:
-
Automatic Potentiometric Titrator
-
Surfactant or Nitrate Combination Ion-Selective Electrode (ISE)
-
Magnetic stirrer and stir bar
-
100 mL beakers
-
Volumetric pipettes
-
3. Titrant Standardization
The SDS titrant should be standardized against a primary standard, such as Hyamine® 1622, prior to use.[11]
4. Sample Preparation
-
Accurately weigh a sample of Aliquat 336 (amount chosen to contain 0.02 – 0.06 mmol of the active component) into a 100 mL beaker.[13][17]
-
Add deionized water to sufficiently submerge the electrode (approximately 50 mL total volume).[11][13][17]
-
Place a magnetic stir bar in the beaker.
5. Titration Procedure
-
Set up the automatic titrator according to the manufacturer's instructions.
-
Rinse the electrode and dispenser with deionized water.
-
Immerse the electrode and the dispenser tip into the prepared sample solution. Ensure the dispenser tip is below the surface of the liquid.
-
Begin the titration with the standardized 0.005 M SDS solution, stirring the sample at a constant, moderate speed.
-
The titrator will automatically record the potential (mV) as a function of the titrant volume and determine the equivalence point.
-
Record the volume of SDS solution used at the equivalence point.
6. Calculation
The concentration of Aliquat 336 is calculated using the following formula:
Where:
-
V = Volume of SDS titrant at the equivalence point (mL)
-
M = Molarity of the standardized SDS solution (mol/L)
-
FW = Formula Weight of Aliquat 336 (approx. 404.16 g/mol )
-
W = Weight of the sample (g)
Visualizations
Potentiometric Titration Workflow
Caption: Workflow for the potentiometric titration of Aliquat 336.
Titration Reaction Principle
Caption: Reaction between Aliquat 336 and SDS titrant.
References
- 1. Aliquat 336 - Wikipedia [en.wikipedia.org]
- 2. Aliquat® 336 [himedialabs.com]
- 3. Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. metrohm.com [metrohm.com]
- 8. blog.hannainst.com [blog.hannainst.com]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. pages.hannainst.com [pages.hannainst.com]
- 12. ntl.pl [ntl.pl]
- 13. xylemanalytics.com [xylemanalytics.com]
- 14. xylemanalytics.com [xylemanalytics.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. ysi.com [ysi.com]
HPLC analysis for purity assessment of Methyltrioctylammonium chloride
A Comparative Guide to Purity Assessment of Methyltrioctylammonium Chloride: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for raw materials and active pharmaceutical ingredients is a cornerstone of quality control and regulatory compliance. This compound, a quaternary ammonium (B1175870) salt with wide-ranging applications as a phase transfer catalyst and ionic liquid, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as a premier technique for the separation, identification, and quantification of components in a mixture. Its high resolution and sensitivity make it a powerful tool for purity assessment, capable of separating the main compound from structurally similar impurities.
Alternative Analytical Techniques
While HPLC is a dominant method, other techniques offer viable alternatives, each with its own set of advantages and limitations. This guide will compare HPLC with:
-
Potentiometric Titration: A classic and robust method for the quantification of ionic species.
-
Ion Chromatography (IC): A specialized chromatographic technique for the separation and analysis of ions.
-
UV-Vis Spectrophotometry: A rapid and cost-effective method based on the absorption of light.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC compared to potentiometric titration, ion chromatography, and UV-Vis spectrophotometry for the purity analysis of this compound.
| Parameter | HPLC with Charged Aerosol Detection (CAD) | Potentiometric Titration | Ion Chromatography (for counter-ion) | UV-Vis Spectrophotometry (colorimetric) |
| Principle | Chromatographic separation based on polarity, detection by aerosol charging. | Titration of the quaternary ammonium cation with a standard anionic surfactant. | Ion-exchange separation of the chloride anion, detection by conductivity. | Formation of a colored ion-pair complex. |
| Limit of Detection (LOD) | In the ng/mL range (estimated) | ~1 ppm | 0.02 mg/L (for chloride)[1] | 0.53 mg/L |
| Limit of Quantification (LOQ) | In the ng/mL to µg/mL range (estimated) | 1-1000 ppm | Not specified | 1.77 mg/L |
| **Linearity (R²) ** | >0.99 (typical for QACs)[2] | Not applicable | >0.999[3] | >0.99 |
| Precision (%RSD) | <2% (typical) | <3.7%[2] | <5% (typical) | <2.7% |
| Accuracy/Recovery | 98-102% (typical) | 94-104% | 95-105% (typical) | 93-97% |
| Selectivity | High (separates homologues and impurities) | Moderate (titrates total quaternary ammonium compounds) | High (for the specific ion) | Low to moderate (potential interferences) |
| Sample Throughput | Moderate | High | Moderate | High |
| Instrumentation Cost | High | Low to moderate | High | Low |
| Primary Use | Purity and impurity profiling | Assay of total active ingredient | Quantification of the counter-ion (chloride) | Rapid screening and quantification |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
HPLC with Charged Aerosol Detection (CAD) Protocol
This method is adapted from a validated procedure for Aliquat 336, a commercial product containing this compound.
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
B: 0.1% (v/v) TFA in acetonitrile.
-
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Nebulizer Temperature: 35°C.
-
Evaporation Temperature: 35°C.
-
Gas Flow: Adjusted according to manufacturer's recommendations.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase.
-
Accurately weigh and dissolve the sample in methanol to a final concentration of approximately 0.5 mg/mL.
-
Potentiometric Titration Protocol
-
Instrumentation: Automatic potentiometric titrator with a surfactant-sensitive electrode or a silver/silver chloride electrode.
-
Reagents:
-
Titrant: 0.01 M Sodium Lauryl Sulfate (SLS) solution, standardized.
-
Buffer: pH 10 buffer solution (borate buffer).
-
Solvent: Deionized water.
-
-
Procedure:
-
Accurately weigh an appropriate amount of this compound sample (to contain 0.02-0.06 mmol of the active substance) into a 150 mL beaker.
-
Add 50 mL of deionized water and 10 mL of pH 10 buffer solution.
-
Stir the solution to dissolve the sample completely.
-
Immerse the electrode and the titrator tip into the solution.
-
Titrate with the standardized 0.01 M SLS solution until the endpoint is reached (detected by the inflection point of the titration curve).
-
The purity is calculated based on the volume of titrant consumed.
-
Ion Chromatography Protocol (for Chloride Counter-ion)
This protocol is based on EPA Method 300.0 for the determination of inorganic anions.[1]
-
Instrumentation: Ion chromatograph equipped with a suppressor, conductivity detector, and an appropriate anion-exchange column.
-
Eluent: 8.0 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate solution.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Standard and Sample Preparation:
-
Prepare a stock solution of a certified chloride standard (e.g., 1000 mg/L).
-
Prepare working standards by serial dilution.
-
Accurately weigh and dissolve the this compound sample in deionized water to a known concentration (e.g., 100 mg/L).
-
Filter all solutions through a 0.45 µm filter before injection.
-
UV-Vis Spectrophotometry Protocol
This method is based on the formation of a colored ion-pair with an anionic dye.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Reagents:
-
Dye Solution: Eosin Y solution (e.g., 0.1% w/v).
-
Surfactant Solution: Triton X-100 solution (e.g., 1% v/v).
-
Buffer: Borate (B1201080) buffer (pH 9).
-
-
Procedure:
-
Prepare a series of standard solutions of this compound in deionized water.
-
To 1 mL of each standard and sample solution in a 10 mL volumetric flask, add 1 mL of the Eosin Y solution and 1 mL of the Triton X-100 solution.
-
Dilute to volume with the borate buffer and mix well.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance at the wavelength of maximum absorption (around 535 nm) against a reagent blank.
-
Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample.
-
Visualizing the Workflow
To better understand the experimental process, a graphical representation of the HPLC analysis workflow is provided below.
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
The choice of an analytical method for the purity assessment of this compound should be guided by the specific requirements of the analysis.
-
HPLC with CAD offers the highest selectivity and is ideal for comprehensive purity and impurity profiling, making it the method of choice for regulatory submissions and in-depth quality control.
-
Potentiometric titration is a robust, cost-effective, and rapid method for determining the total amount of the active quaternary ammonium compound, well-suited for routine process control.
-
Ion chromatography is a highly specific method for quantifying the chloride counter-ion, which is an important aspect of the overall purity assessment.
-
UV-Vis spectrophotometry provides a simple, fast, and inexpensive means for routine quantification, particularly useful for screening large numbers of samples where high selectivity is not the primary concern.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can select the most appropriate method to ensure the quality and consistency of this compound.
References
A Comparative Guide to GC-MS Analysis of Reaction Products Using Aliquat 336 as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Aliquat 336 as a phase transfer catalyst (PTC) against other common alternatives, supported by experimental data from peer-reviewed literature. The focus is on the analysis of reaction products using Gas Chromatography-Mass Spectrometry (GC-MS), a critical technique for assessing reaction efficiency, product purity, and byproduct formation.
Performance Comparison of Phase Transfer Catalysts
The efficacy of a phase transfer catalyst is typically evaluated based on reaction yield, conversion rates, and selectivity. Below is a summary of quantitative data from a comparative study on the synthesis of butyl benzoate (B1203000), a common esterification reaction facilitated by PTCs.
Table 1: Comparison of Catalyst Performance in the Synthesis of Butyl Benzoate [1]
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Temperature (°C) | Conversion (%) |
| Aliquat 336 | 0.001 : 0.02 | 1.5 | 60 | 92 |
| Tetrabutylammonium Bromide (TBAB) | 0.001 : 0.02 | 1.5 | 60 | 91 |
| Tetraphenylphosphonium Bromide (TPPB) | 0.001 : 0.02 | 1.5 | 60 | 96 |
As the data indicates, in the synthesis of butyl benzoate, Tetraphenylphosphonium Bromide (TPPB) showed the highest conversion rate at 96%, closely followed by Aliquat 336 at 92% and Tetrabutylammonium Bromide (TBAB) at 91% under the specified reaction conditions.[1] The choice of catalyst can significantly impact reaction outcomes, and while Aliquat 336 is a highly effective and versatile PTC, alternatives may offer marginal gains in conversion for specific reactions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating and comparing catalyst performance. Below are representative protocols for the synthesis of butyl benzoate using a phase transfer catalyst and the subsequent analysis of the product by GC-MS.
Synthesis of Butyl Benzoate using Phase Transfer Catalysis[1]
This protocol describes a general procedure for the synthesis of butyl benzoate, which can be adapted for a comparative study of different phase transfer catalysts like Aliquat 336, TBAB, and TPPB.
Materials:
-
Sodium Benzoate (0.02 mol, 2.88 g)
-
n-Butyl Bromide (0.02 mol, 2.74 g, 2.14 mL)
-
Phase Transfer Catalyst (Aliquat 336, TBAB, or TPPB) (0.001 mol)
-
Toluene (100 mL)
-
Water (100 mL)
Procedure:
-
A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Sodium benzoate, n-butyl bromide, toluene, and water are added to the flask.
-
The selected phase transfer catalyst is added to the reaction mixture.
-
The mixture is heated to 60°C and stirred vigorously (e.g., 500 rpm) for 1.5 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The organic layer is separated from the aqueous layer using a separatory funnel.
-
The organic layer is washed with water and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, butyl benzoate.
-
The product is then analyzed by GC-MS to determine the conversion and purity.
GC-MS Analysis of Butyl Benzoate
The following is a representative GC-MS protocol for the analysis of the synthesized butyl benzoate.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for planning and execution. The following diagram, generated using Graphviz, illustrates the key stages of a typical phase transfer catalysis reaction followed by GC-MS analysis.
This guide demonstrates that while Aliquat 336 is a highly competent phase transfer catalyst, a comparative analysis with other catalysts is crucial for optimizing specific synthetic procedures. The provided protocols and workflow diagram serve as a foundational resource for researchers to design and execute their own comparative studies, leveraging the power of GC-MS for detailed product analysis.
References
A Head-to-Head Comparison: Aliquat 336 Extraction Efficiency vs. Alternative Extractants
In the fields of hydrometallurgy, chemical separation, and pharmaceutical development, the choice of an optimal extractant is critical for achieving high purity and yield. Aliquat 336, a quaternary ammonium (B1175870) salt, is a widely utilized solvent extraction reagent. This guide provides an objective, data-driven comparison of Aliquat 336's extraction efficiency against other common extractants such as tertiary amines (Alamine 336, TOA) and organophosphorus compounds (D2EHPA), offering researchers a comprehensive resource for informed decision-making.
At a Glance: Key Differences and Performance Overview
Aliquat 336 (also known as tri(C8-C10)methylammonium chloride) functions as an anion exchanger. Its key structural feature is a permanently cationic nitrogen center, which allows it to form ion pairs with anionic species in an aqueous solution, pulling them into an organic phase. This contrasts with tertiary amines like Trioctylamine (TOA) or Alamine 336, which must be protonated by an acid to become active cationic extractants.[1] This fundamental difference impacts their operational pH range and pre-treatment requirements. Generally, for metal ion extraction, the efficiency of amine-based extractants follows the order: quaternary (Aliquat 336) > tertiary > secondary > primary.[1]
Organophosphorus extractants like Di-2-ethylhexyl phosphoric acid (D2EHPA) operate via a different mechanism, typically cation exchange, where a proton on the extractant is exchanged for a metal cation.
Quantitative Performance Comparison
The following tables summarize experimental data comparing the extraction performance of Aliquat 336 with other extractants for various target molecules. It is crucial to note that efficiency is highly dependent on experimental conditions such as aqueous phase pH, extractant concentration, diluent choice, and temperature.
Table 1: Extraction of Uranium
| Target | Extractant (0.2 M) | Aqueous Medium | Organic Phase | Max. Extraction Efficiency (%) | Reference |
| Uranium (3 g/L) | Aliquat 336 | H₃PO₄ | Kerosene | ~98% | [2][3] |
| Uranium (3 g/L) | Alamine 336 | H₃PO₄ | Kerosene | ~82% | [2][3] |
| Uranium (3 g/L) | Aliquat 336 | H₂SO₄ | Kerosene | ~75% | [2][3] |
| Uranium (3 g/L) | Alamine 336 | H₂SO₄ | Kerosene | >99% | [2][3] |
Table 2: Extraction of Rare Earth and Radioactive Elements
| Target | Extractant | Aqueous Medium | Organic Phase | Max. Extraction Efficiency (%) | Reference |
| U, Th, Tl | Aliquat 336 (nitrated) | 7.5 M HNO₃ | Undiluted | 85% (U), 66% (Th), 99% (Tl)¹ | [4] |
| Rare Earth Elements | Aliquat 336 (nitrated) | pH 1.5 | Undiluted | Very Low | [4][5] |
| Rare Earth Elements | D2EHPA | pH 1.5 | Undiluted | Very High (>98%) | [4][6] |
¹Cumulative efficiency after three consecutive extraction stages.
Table 3: Extraction of 7-Aminocephalosporanic Acid (7-ACA)
| Target | Extractant System | Key Conditions | Max. Extraction Efficiency (%) | Reference |
| 7-ACA | Aliquat 336 | Ion-pair formation with anionic 7-ACA | Not specified, but noted as highly effective | [7] |
| 7-ACA | TOA (120 g/L) | pH 4.5 | Grapeseed Oil | 63.4% |
Experimental Protocols
Below is a generalized, detailed methodology for a typical liquid-liquid solvent extraction experiment designed to evaluate and compare extractant performance.
Objective: To determine the extraction efficiency of a target analyte from an aqueous solution using an organic solvent system.
Materials:
-
Aqueous Phase: Deionized water, stock solution of the target analyte, appropriate acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH) for pH adjustment.
-
Organic Phase: Extractant (e.g., Aliquat 336, Alamine 336, D2EHPA), organic diluent (e.g., kerosene, toluene, dodecane), and phase modifier if needed (e.g., decanol).
-
Apparatus: Separatory funnels (125 mL or 250 mL), pH meter, mechanical shaker or vortex mixer, centrifuge (optional), beakers, graduated cylinders, pipettes, and analytical instrument for concentration measurement (e.g., ICP-MS, UV-Vis Spectrophotometer, HPLC).
Procedure:
-
Aqueous Phase Preparation:
-
Prepare a stock solution of the target analyte at a known concentration (e.g., 1 g/L) in deionized water.
-
In a volumetric flask, place a precise volume of the stock solution.
-
Adjust the pH of the solution to the desired value using small additions of acid or base while monitoring with a calibrated pH meter.[8] For acidic analytes, the pH is often set ~2 units below the pKa; for basic analytes, ~2 units above.[8]
-
Add any required salting-out agents (e.g., NaNO₃) and dilute to the final volume with deionized water. This is your initial aqueous feed solution.
-
-
Organic Phase Preparation:
-
Prepare the organic phase by dissolving a specific amount of the chosen extractant (e.g., 0.2 M Aliquat 336) in the selected organic diluent to the desired final volume.[2]
-
If a phase modifier is required to prevent third-phase formation or improve solubility, add it at this stage (e.g., 20% v/v decanol).[9]
-
Note: If using an extractant that requires pre-equilibration (like a tertiary amine), this organic phase should be contacted with a blank aqueous solution of the same acidity as the feed solution before use. Aliquat 336 does not require this step.[1]
-
-
Extraction Process:
-
Measure equal volumes of the aqueous feed solution and the prepared organic phase (e.g., 25 mL each, for a 1:1 phase ratio) and place them into a separatory funnel.[4][10]
-
Seal the separatory funnel and shake vigorously for a predetermined time (e.g., 2-5 minutes) to ensure thorough mixing and allow the system to reach equilibrium.[2][11] Periodically vent the funnel by inverting it and opening the stopcock to release any pressure buildup.[10]
-
Place the funnel in a ring stand and allow the two phases to separate completely. The denser layer will be at the bottom.[12] If an emulsion forms, gentle stirring or centrifugation can help break it.
-
-
Phase Separation and Analysis:
-
Carefully drain the bottom layer (raffinate or extract) into a clean beaker. Then, drain the top layer through the top opening of the funnel to avoid cross-contamination. The aqueous phase after extraction is known as the raffinate.[13]
-
Take a sample from the raffinate for analysis.
-
Measure the concentration of the target analyte remaining in the raffinate using the appropriate analytical technique.
-
-
Calculation of Extraction Efficiency (%E):
-
The extraction efficiency is calculated using the following formula: %E = [ (C₀ - Cₑ) / C₀ ] * 100 Where:
-
C₀ = Initial concentration of the analyte in the aqueous phase.
-
Cₑ = Equilibrium concentration of the analyte in the aqueous phase (raffinate) after extraction.
-
-
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz help to clarify complex processes and relationships.
Caption: A typical workflow for a solvent extraction experiment.
Caption: Key differences between Aliquat 336 and tertiary amines.
References
- 1. benchchem.com [benchchem.com]
- 2. eujournal.org [eujournal.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Liquid-liquid extraction [scioninstruments.com]
- 9. materials.international [materials.international]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Comparative Study of Solvent Extraction of Uranium with Alamine 336 and Aliquat 336: Application to the Uranium-Bearing Solutions of Niger Republic | European Scientific Journal, ESJ [eujournal.org]
- 12. studylib.net [studylib.net]
- 13. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
Methyltrioctylammonium Chloride: A Comparative Guide to its Performance in Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Methyltrioctylammonium chloride (MTOAC), a quaternary ammonium (B1175870) salt widely known by its trade name Aliquat 336, is a versatile and effective phase transfer catalyst (PTC) utilized across a spectrum of chemical reactions. Its ability to facilitate reactions between reactants in immiscible phases makes it a valuable tool in organic synthesis, metal extraction, and other industrial processes. This guide provides an objective comparison of MTOAC's performance against common alternatives, supported by experimental data, and offers detailed protocols for key applications.
Performance Comparison in Nucleophilic Substitution
Nucleophilic substitution reactions are a cornerstone of organic synthesis. The efficiency of these reactions, particularly when dealing with reactants in separate phases, can be significantly enhanced by phase transfer catalysts. MTOAC is frequently employed for this purpose and is often compared with other quaternary ammonium salts like Tetrabutylammonium bromide (TBAB) and phosphonium-based catalysts.
Table 1: Comparison of MTOAC and Alternatives in Nucleophilic Substitution Reactions
| Catalyst | Reaction | Substrate | Reagent | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| This compound (Aliquat 336) | Alkylation | Sodium Benzoate | Butyl Bromide | Toluene/Water | 60 | 1 | 92 |
| Tetrabutylammonium bromide (TBAB) | Alkylation | Sodium Benzoate | Butyl Bromide | Toluene/Water | 60 | 1 | 91 |
| Tetrabutylammonium bromide (TBAB) | Williamson Ether Synthesis | Sodium Phenoxide | n-Butyl Bromide | Toluene/Water | 70 | 4 | 65.8[1] |
| Benzyltriethylammonium chloride (BTEAC) | Williamson Ether Synthesis | Phenol, Amyl Bromide | NaOH (aq) | Not Specified | Not Specified | 0.6 | 86.2[1] |
| Tetra Phenyl Phosphonium Bromide (TPPB) | Alkylation | Sodium Benzoate | Butyl Bromide | Toluene/Water | 60 | 1 | 98 |
Note: The data presented is compiled from different sources for illustrative purposes and may not represent a direct head-to-head comparison under the same experimental conditions.
The data suggests that while MTOAC and TBAB show comparable performance in the alkylation of sodium benzoate, the choice of catalyst can significantly impact yield and reaction time in other nucleophilic substitution reactions like the Williamson ether synthesis. Phosphonium-based catalysts, such as TPPB, may offer higher yields in certain applications.
Application in Metal Extraction
MTOAC is extensively used as an extractant in hydrometallurgy for the separation and purification of metals.[2] Its ability to form ion pairs with metal complexes allows for their transfer from an aqueous phase to an organic phase.
Table 2: Performance of MTOAC (Aliquat 336) in Cobalt Extraction
| Extractant | Metal Ion | Aqueous Phase | Organic Phase | Phase Ratio (O:A) | Contact Time (min) | Extraction Efficiency (%) |
| Aliquat 336 | Co(II) | HCl solution | Kerosene | 1:1 | 10 | >95 |
The efficiency of metal extraction is influenced by factors such as the concentration of the extractant, the pH of the aqueous phase, contact time, and the choice of organic diluent.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. While traditionally employing palladium catalysts with phosphine (B1218219) ligands, the use of phase transfer catalysts like MTOAC can be advantageous, particularly in aqueous media.
Experimental Protocols
Phase Transfer Catalysis: General Mechanism
The fundamental principle of phase transfer catalysis involves the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. The catalyst, possessing both hydrophilic and lipophilic properties, facilitates this transfer.
References
Benchmarking Aliquat 336 performance in specific organic transformations
For researchers, scientists, and drug development professionals, the selection of an optimal phase-transfer catalyst is crucial for the success of biphasic organic reactions. Aliquat 336, a quaternary ammonium (B1175870) salt, is a versatile and effective phase-transfer catalyst (PTC) known to enhance reaction rates, improve yields, and allow for milder reaction conditions by facilitating the transfer of reactants between immiscible phases. This guide provides a detailed comparative analysis of Aliquat 336's performance against other common PTCs in key organic transformations, supported by experimental data.
Comparative Performance in Key Organic Reactions
The efficacy of a phase-transfer catalyst is influenced by several factors, including the structure of the cation, the nature of the counter-anion, and the specific reaction conditions. The lipophilicity of the cation plays a significant role in its ability to transport anions from an aqueous phase to an organic phase. While robust and widely applicable catalysts like tetrabutylammonium (B224687) bromide (TBAB) are common, Aliquat 336 can offer superior performance in specific applications.
In the phase-transfer alkylation of sodium benzoate (B1203000) with butyl bromide, Aliquat 336 demonstrated high efficiency, achieving a 92% conversion. Its performance was comparable to Tetra Butyl Ammonium Bromide (TBAB) and slightly lower than Tetra Phenyl Phosphonium Bromide (TPPB), which showed the highest conversion at 96%.
Table 1: Alkylation of Sodium Benzoate with Butyl Bromide
| Catalyst | Stirrer Speed (RPM) | % Conversion |
| Aliquat 336 | 500 | 92 |
| Tetra Phenyl Phosphonium Bromide (TPPB) | 500 | 96 |
| Tetra Butyl Ammonium Bromide (TBAB) | 500 | 91 |
While specific comparative data for Aliquat 336 in the provided Williamson ether synthesis example is not available, the data for other quaternary ammonium salts highlights the impact of catalyst structure on reaction outcomes. For the synthesis of benzyl (B1604629) octyl ether, Tetraoctylammonium Bromide (TOAB) resulted in a higher yield and shorter reaction time compared to Tetrabutylammonium Bromide (TBAB). This suggests that the longer alkyl chains in TOAB, similar to those in Aliquat 336, can enhance catalytic activity.
Table 2: Williamson Ether Synthesis of Benzyl Octyl Ether
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 6 | 92 |
| Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95 |
In the oxidation of benzyl alcohol to benzaldehyde (B42025) using potassium dichromate, the choice of phase-transfer catalyst significantly impacts the reaction. While a direct comparison with Aliquat 336 is not provided in the search results, the methodology for such a reaction is detailed, allowing for future comparative studies.
Experimental Protocols
A 500ml three-necked round-bottomed flask is equipped with a mechanical stirrer and a thermometer. Sodium benzoate (0.02 moles) and butyl bromide (0.02 moles) are mixed in 100 ml of toluene (B28343) and 100 ml of water. The phase-transfer catalyst (0.001 moles of Aliquat 336, TPPB, or TBAB) is added. The mixture is heated to 60°C and stirred at a constant speed of 500 rpm for 1 hour. Samples are taken every 15 minutes from the organic layer to determine product conversion by saponification reaction.
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add octanol (B41247) (0.1 mol), toluene (100 mL), and the selected quaternary ammonium salt (0.005 mol). With vigorous stirring, add 50% aqueous sodium hydroxide (B78521) solution (50 mL). Heat the mixture to 60°C. Slowly add benzyl bromide (0.1 mol) to the reaction mixture over 30 minutes. Maintain the reaction at 60°C with vigorous stirring. Monitor the reaction progress by thin-layer
Characterizing Methyltrioctylammonium Chloride Complexes: A Comparative Guide to NMR Spectroscopy and Alternative Techniques
For researchers, scientists, and drug development professionals, understanding the intricate interactions of methyltrioctylammonium chloride (MTOA-Cl) in complex formations is crucial for its application in areas ranging from phase transfer catalysis to metal extraction and drug delivery. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier technique for elucidating the structural and dynamic properties of these complexes. This guide provides a comprehensive comparison of NMR spectroscopy with alternative analytical methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable characterization technique.
This compound, a quaternary ammonium (B1175870) salt, readily forms complexes with a variety of molecules and ions, including metal ions, organic molecules, and anions. The characterization of these complexes is essential to understanding their stability, stoichiometry, and the nature of the intermolecular interactions at play. While NMR spectroscopy offers unparalleled atomic-level insights, other techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Isothermal Titration Calorimetry (ITC), and Conductivity Measurements provide complementary information.
Comparative Analysis of Characterization Techniques
The choice of analytical technique for studying MTOA-Cl complexes depends on the specific information required, such as structural details, binding affinity, stoichiometry, or thermodynamic parameters.
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed 3D structure, stoichiometry, binding site identification, determination of binding constants (K_a), dynamic processes. | Provides atomic-level structural information in solution; non-destructive.[1][2] | Lower sensitivity compared to other methods; can be complex to interpret for large systems. |
| FT-IR Spectroscopy | Changes in vibrational frequencies of functional groups upon complexation, indicating involvement in binding. | Relatively simple and fast; provides information about specific chemical bonds. | Indirect structural information; spectral overlap can be an issue in complex systems. |
| UV-Vis Spectroscopy | Stoichiometry (e.g., via Job's plot), determination of binding constants, particularly for complexes with chromophores.[3][4][5][6] | High sensitivity; widely available; suitable for dilute solutions. | Requires the complex to have a UV-Vis active chromophore; provides limited structural information. |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of thermodynamic parameters (ΔH, ΔS, ΔG), binding constant (K_a), and stoichiometry (n).[7][8][9] | Provides a complete thermodynamic profile of the binding interaction in a single experiment; label-free.[7] | Requires larger sample quantities; sensitive to buffer composition. |
| Conductivity Measurements | Information on ion pairing and aggregation in solution. | Simple and inexpensive; useful for studying ionic association. | Non-specific; does not provide structural information. |
In-Depth Look at NMR Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for characterizing MTOA-Cl complexes. Chemical shift perturbation is a key phenomenon observed upon complexation. The chemical shifts of the protons and carbons of MTOA-Cl, especially those near the positively charged nitrogen atom, are sensitive to their chemical environment. Changes in these shifts upon addition of a guest molecule or ion provide direct evidence of complex formation and can be used to map the binding interface.
NMR Titration is a fundamental experiment to quantify the binding affinity. By systematically adding a titrant (guest) to a solution of MTOA-Cl (host) and monitoring the changes in the chemical shifts of specific protons, a binding isotherm can be generated. Fitting this curve to a suitable binding model allows for the determination of the association constant (K_a).[10]
Job's Plot analysis , also known as the method of continuous variations, is another NMR-based method used to determine the stoichiometry of a complex.[4][11] By preparing a series of solutions with varying mole fractions of MTOA-Cl and the guest while keeping the total concentration constant, the stoichiometry can be determined from the mole fraction at which the observed chemical shift change is maximal.
Experimental Protocols
¹H NMR Titration for Determining Binding Constant
-
Sample Preparation:
-
Prepare a stock solution of this compound (host) of known concentration (e.g., 1 mM) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN).
-
Prepare a stock solution of the guest molecule (titrant) of a significantly higher concentration (e.g., 20-50 mM) in the same deuterated solvent containing the same concentration of the host to avoid dilution effects.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the host solution alone.
-
Perform a series of titrations by adding small aliquots of the guest solution to the NMR tube containing the host solution.
-
After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify a proton signal of the host that shows a significant chemical shift change upon addition of the guest.
-
Plot the change in chemical shift (Δδ) of this proton as a function of the guest concentration.
-
Fit the resulting binding isotherm to a 1:1 or other appropriate binding model using non-linear regression analysis to determine the association constant (K_a). It is crucial to maintain a constant ionic strength during the titration of ionic species to obtain reliable binding constants.[10][12]
-
Job's Plot using UV-Vis Spectroscopy for Stoichiometry Determination
-
Solution Preparation:
-
Prepare equimolar stock solutions of this compound and the metal salt (or other guest with a chromophore) in a suitable solvent.
-
Prepare a series of solutions by mixing the two stock solutions in varying mole fractions (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), keeping the total molar concentration constant.
-
-
UV-Vis Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for the complex.
-
Measure the absorbance of each solution at the λ_max.
-
-
Data Analysis:
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
-
Sample Preparation:
-
Prepare solutions of MTOA-Cl and the guest in the same, precisely matched buffer to minimize heats of dilution.[7]
-
Degas both solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the MTOA-Cl solution into the sample cell of the calorimeter.
-
Load the guest solution into the injection syringe.
-
Perform a series of injections of the guest into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change as a function of the molar ratio of the reactants.
-
Fit the data to a suitable binding model to determine the binding constant (K_a), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.[8][9]
-
Visualizing the Workflow
To illustrate the logical flow of characterizing MTOA-Cl complexes, the following diagrams are provided.
Caption: Workflow for the characterization of MTOA-Cl complexes.
Caption: Logical flow of an NMR titration experiment.
References
- 1. NMR Studies of Large Protein Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Methods for Structural Characterization of Protein-Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 4. Job plot - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Applications of NMR and ITC for the Study of the Kinetics of Carbohydrate Binding by AMPK β-Subunit Carbohydrate-Binding Modules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reconciling isothermal titration calorimetry analyses of interactions between complexin and truncated SNARE complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Determination of the Binding Constant of Ionic Species: A Caveat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Methyltrioctylammonium Chloride
This guide provides essential safety and logistical information for the proper disposal of Methyltrioctylammonium chloride (also known as Aliquat® 336), tailored for researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling
This compound is a hazardous chemical with multiple risk factors. It is classified as toxic if swallowed, causes severe skin burns and eye damage, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2][3]
Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:
-
Eye/Face Protection: Chemical safety goggles or a face shield meeting OSHA and European standards.[3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[3] If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[3]
-
General Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is used.[1][2] Contaminated clothing should be washed before reuse.[1]
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area.[1][3] Ensure the area is well-ventilated.[1]
-
Contain Spill: Prevent the spill from spreading or entering drains and waterways.[1][3] If necessary, use sandbags or other barriers to contain large spills.[4]
-
Absorb Material: Use an inert, non-combustible absorbent material such as vermiculite, sand, earth, or diatomaceous earth to soak up the spill.[1][5][6]
-
Collect Waste: Carefully shovel the absorbed material into a suitable, clearly labeled, closed container for hazardous waste disposal.[2][4]
-
Decontaminate Area: Clean the spill area thoroughly. Surfaces can be decontaminated by scrubbing with alcohol or by flushing with a dilute (5%) acetic acid solution, collecting the rinsate for disposal.[1][5]
Step-by-Step Disposal Procedure
Disposal of this compound must be handled as hazardous waste and comply with all federal, state, and local regulations.[1]
-
Waste Classification: This chemical is considered hazardous waste due to its toxicity, corrosivity, and environmental hazards.[3][7]
-
Container Management:
-
Do not mix with other waste streams.
-
Keep the chemical waste in its original container or a compatible, properly sealed substitute.
-
Ensure all containers are clearly and accurately labeled as hazardous waste, identifying the contents.[2]
-
Handle uncleaned, empty containers as you would the product itself.
-
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection.[2] The container must be kept tightly closed.[3][5]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor or facility.[3] Do not pour down the drain or dispose of in general trash.[3]
Chemical Hazard and Environmental Data
The following table summarizes key quantitative data regarding the toxicity and environmental impact of this compound.
| Parameter | Value | Reference |
| Human Toxicity | ||
| Acute Oral LD50 (Rat) | 223 mg/kg | [5] |
| Acute Oral LD50 (Mouse) | 280 mg/kg | [5] |
| Ecotoxicity | ||
| LC50 (Freshwater Fish, 96h) | 0.1 - 1 mg/L | [3] |
| EC50 (Water Flea, 48h) | 0.16 mg/L | [3] |
| ErC50 (Green Algae, 72h) | 0.56 mg/L | |
| Environmental Fate | ||
| Partition Coefficient (log Pow) | 4.5 | |
| Biodegradability (42 days) | 20.92% (Inherently biodegradable) | |
| M-Factor (Acute Aquatic) | 10 | |
| M-Factor (Chronic Aquatic) | 10 |
Disposal Workflow
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. trioctylmethylammonium chloride | CAS#:5137-55-3 | Chemsrc [chemsrc.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Page loading... [guidechem.com]
Personal protective equipment for handling Methyltrioctylammonium chloride
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Methyltrioctylammonium chloride (CAS No. 5137-55-3), also known as Aliquat® 336. Adherence to these guidelines is essential to ensure personal safety and environmental protection.
Hazard Summary
This compound is a hazardous chemical that poses significant health risks. It is toxic if swallowed, causes severe skin burns and eye damage, and may harm fertility or the unborn child.[1][2] Prolonged or repeated exposure can lead to organ damage.[1][2] Additionally, this substance is very toxic to aquatic life with long-lasting effects.[1][2][3]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[2][3] |
| Skin Corrosion/Irritation | Category 1A/1B/1C | H314: Causes severe skin burns and eye damage[1][2] |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage[3] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[1][2] |
| Hazardous to the Aquatic Environment, Long-term | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1][2] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following equipment must be used to minimize exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and contact that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4][5] | Prevents skin contact which can lead to severe burns and absorption. |
| Body Protection | Protective clothing, such as a lab coat or chemical-resistant suit.[1][6] | Shields skin from accidental spills and contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3][7] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. | Prevents inhalation of dust or fumes, which can be harmful. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this chemical. The following workflow outlines the necessary steps from preparation to post-handling.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[1][2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3] |
Spill and Disposal Plan
Proper containment and disposal are necessary to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate: Clear the area of all personnel.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material like sand or earth to contain the spill.[3] Do not use combustible materials.
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination agent.
-
PPE: Wear full PPE, including respiratory protection, during the entire cleanup process.[2]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[1]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
-
Do not allow the chemical or its containers to enter drains or waterways.[3][9]
-
Empty containers should be decontaminated and disposed of according to local regulations.[1]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 5. youtube.com [youtube.com]
- 6. epa.gov [epa.gov]
- 7. This compound | Aliquat 336 Supplier [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
